molecular formula C20H30O5 B7822324 Andropanolide CAS No. 1011492-21-9

Andropanolide

Cat. No.: B7822324
CAS No.: 1011492-21-9
M. Wt: 350.4 g/mol
InChI Key: BOJKULTULYSRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-decalin-1-yl]ethylidene]tetrahydrofuran-2-one has been reported in Andrographis with data available.

Properties

IUPAC Name

4-hydroxy-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJKULTULYSRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859910
Record name 4-Hydroxy-3-{2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011492-21-9
Record name 4-Hydroxy-3-{2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Andrographolide Signaling Pathways in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has garnered significant attention for its potent anti-inflammatory properties. Its multifaceted mechanism of action involves the modulation of several key signaling pathways that are central to the inflammatory response. This technical guide provides an in-depth exploration of the core signaling pathways targeted by andrographolide, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. Andrographolide has been shown to interfere with multiple inflammatory cascades, making it a promising candidate for the development of novel anti-inflammatory therapeutics.[1][2][3][4][5]

Core Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its anti-inflammatory effects by targeting critical nodes within various signaling pathways. The primary pathways discussed in this guide are:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

  • NLRP3 Inflammasome Pathway

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

Andrographolide has been extensively shown to be a potent inhibitor of the NF-κB pathway. Its inhibitory actions are multi-pronged, including the prevention of IκBα phosphorylation and degradation, and the direct inhibition of NF-κB's DNA binding activity.

Quantitative Data: Inhibition of NF-κB Pathway by Andrographolide
Cell Line/ModelInflammatory StimulusAndrographolide ConcentrationEffectReference
RAW 264.7 MacrophagesLPS/IFN-γIC50: 2.0 µg/mLInhibition of NF-κB transactivation
RAW 264.7 MacrophagesLPS6.25, 12.5, 25 µg/mLDose-dependent decrease in p-p65 and p-IκBα levels
THP-1 (human monocytic cells)LPS/IFN-γIC50: 21.9 µMInhibition of TNF-α release (downstream of NF-κB)
A549 (human lung adenocarcinoma)-IC50: 8.72 µMCytotoxicity
H1299 (human non-small cell lung cancer)-IC50: 3.69 µMCytotoxicity
SK-MES-1 (human lung squamous cell carcinoma)-IC50: 10.99 µMCytotoxicity
LLC (Lewis lung carcinoma)-IC50: 5.2 µMCytotoxicity
BEAS-2B (human bronchial epithelial cells)-IC50: 52.10 µMCytotoxicity
MDA-MB-231 (human breast cancer)-IC50: 30 µM (at 48h)Cytotoxicity

Signaling Pathway Diagram: Andrographolide Inhibition of NF-κB

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB->IkappaB NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc translocates Andrographolide Andrographolide Andrographolide->IKK inhibits Andrographolide->NFkappaB_nuc inhibits DNA binding DNA DNA NFkappaB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_genes induces MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor MAP3K MAP3K Receptor->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Andrographolide Andrographolide Andrographolide->MAP2K inhibits phosphorylation Andrographolide->p38 Andrographolide->JNK Andrographolide->ERK Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes Andrographolide Andrographolide Andrographolide->JAK inhibits phosphorylation Andrographolide->STAT inhibits phosphorylation DNA DNA STAT_dimer->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression NLRP3_Inflammasome_Pathway cluster_priming Priming Step cluster_activation Activation Step LPS LPS TLR4 TLR4 LPS->TLR4 NFkappaB NF-κB TLR4->NFkappaB pro_IL1B_gene pro-IL-1β gene NFkappaB->pro_IL1B_gene NLRP3_gene NLRP3 gene NFkappaB->NLRP3_gene Stimulus2 Activation Stimuli (e.g., ATP, Nigericin) NLRP3 NLRP3 Stimulus2->NLRP3 activates ASC ASC NLRP3->ASC recruits pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits Casp1 Caspase-1 pro_Casp1->Casp1 cleavage pro_IL1B pro-IL-1β Casp1->pro_IL1B cleaves IL1B IL-1β (secreted) pro_IL1B->IL1B Andrographolide Andrographolide Andrographolide->NFkappaB inhibits Andrographolide->NLRP3 inhibits assembly Experimental_Workflow start Start: Cell Culture (e.g., RAW 264.7 macrophages) treatment Treatment: 1. Pre-treat with Andrographolide (various conc.) 2. Stimulate with inflammatory agent (e.g., LPS) start->treatment harvest Harvest Cells and Supernatant treatment->harvest elisa ELISA: Measure cytokine levels in supernatant (e.g., TNF-α, IL-6, IL-1β) harvest->elisa western Western Blot: Analyze protein expression and phosphorylation (e.g., p-p65, p-IκBα, p-MAPKs) harvest->western rtpcr RT-PCR: Quantify mRNA expression of inflammatory genes harvest->rtpcr luciferase Luciferase Reporter Assay: Assess NF-κB transcriptional activity harvest->luciferase end End: Data Analysis and Interpretation elisa->end western->end rtpcr->end luciferase->end

References

The King of Bitters: A Technical Guide to the Natural Sources and Extraction of Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a medicinal herb with a long history of use in traditional Ayurvedic and Chinese medicine.[1][2][3] Known for its intensely bitter taste, which earned the plant the moniker "King of Bitters," andrographolide is the subject of extensive research for its diverse pharmacological activities, including anti-inflammatory, antiviral, antibacterial, hepatoprotective, and anticancer properties.[2][4] This technical guide provides an in-depth overview of the natural sources of andrographolide, detailing its concentration in various plant parts and the factors influencing its yield. Furthermore, it presents a comprehensive analysis of extraction methodologies, complete with experimental protocols and comparative data to aid researchers in its isolation and purification.

Natural Sources of Andrographolide

The primary and most commercially significant natural source of andrographolide is the herbaceous plant Andrographis paniculata (Burm.f.) Nees, belonging to the Acanthaceae family. This plant is native to India and Sri Lanka and is widely cultivated in Southern and Southeastern Asia, including China, Indonesia, Malaysia, and Thailand.

Andrographolide is distributed throughout the plant, but its concentration varies significantly among different anatomical parts. The leaves are consistently reported to contain the highest concentration of the compound, making them the preferred material for commercial extraction.

Several factors can influence the andrographolide content in A. paniculata, including the geographical origin, soil conditions, and the developmental stage of the plant at the time of harvest. Research indicates that the highest concentration of andrographolide is typically found in the vegetative stage, just before the plant begins to flower, approximately 110-130 days after cultivation.

Table 1: Andrographolide Content in Different Parts of Andrographis paniculata

Plant PartAndrographolide Content (% w/w, Dry Weight)Reference(s)
Leaves3.16% - 4.686%
Flowering Tops1.955%
Total Herbage1.24%
Stem0.533% - 0.75%
Roots0.054%
Capsules0.16%

Note: Values can vary based on factors such as plant age, geographical location, and analytical method used.

Biosynthesis of Andrographolide

Andrographolide is a member of the isoprenoid family of natural products. Its biosynthesis primarily follows the 2-C-methyl-D-erythritol 4-phosphate (MEP) or deoxyxylulose pathway (DXP), which occurs in the plastids. While the DXP pathway is the major contributor, there is evidence of some cross-talk with the cytosolic mevalonic acid (MVA) pathway.

The biosynthesis begins with the formation of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the DXP pathway. These precursors are sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and finally the C20 precursor, geranylgeranyl pyrophosphate (GGPP). Through a series of cyclizations and oxidative modifications, GGPP is converted into the complex diterpene lactone structure of andrographolide.

Andrographolide Biosynthesis Pathway cluster_DXP Plastid (DXP/MEP Pathway) cluster_MVA Cytosol (MVA Pathway) cluster_Diterpenoid Diterpenoid Backbone Synthesis cluster_Final Final Modifications Pyruvate Pyruvate DXP DXP Pyruvate->DXP G3P Glyceraldehyde-3-P G3P->DXP MEP MEP DXP->MEP IPP_DXP IPP MEP->IPP_DXP DMAPP DMAPP IPP_DXP->DMAPP GPP Geranyl PP (GPP) IPP_DXP->GPP DMAPP->GPP + IPP Acetyl_CoA Acetyl-CoA MVA Mevalonic Acid Acetyl_CoA->MVA IPP_MVA IPP MVA->IPP_MVA IPP_MVA->GPP Crosstalk FPP Farnesyl PP (FPP) GPP->FPP + IPP GGPP Geranylgeranyl PP (GGPP) FPP->GGPP + IPP Intermediates Diterpene Intermediates GGPP->Intermediates Cyclization Andrographolide Andrographolide Intermediates->Andrographolide Oxidation & Lactone Formation

Fig 1. Simplified biosynthetic pathway of andrographolide.

Extraction Methodologies

The extraction of andrographolide from A. paniculata has been accomplished through various techniques, ranging from conventional solvent extraction to more advanced, efficiency-focused methods. The choice of method often involves a trade-off between extraction yield, selectivity, solvent consumption, time, and cost.

Conventional Extraction Methods

Maceration: This is a simple and widely used technique involving the soaking of powdered plant material in a suitable solvent for an extended period at room temperature. Cold maceration using a 1:1 mixture of dichloromethane (B109758) and methanol (B129727) has been reported as a rapid method for isolation.

Soxhlet Extraction: This continuous extraction method uses a smaller amount of solvent, which is repeatedly cycled through the plant material. It is generally more efficient than maceration due to the elevated temperature. Methanol is often cited as an effective solvent for Soxhlet extraction, providing higher yields compared to other solvents.

Modern Extraction Methods

Ultrasound-Assisted Extraction (UASE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the plant material disrupts them, enhancing solvent penetration and mass transfer, which leads to higher extraction efficiency and shorter extraction times.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and water molecules within the plant cells. This creates a rapid build-up of internal pressure, causing the cell walls to rupture and release the target compounds into the solvent. MAE has been shown to provide higher yields of andrographolide in significantly less time compared to conventional methods.

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. This technique is advantageous as it avoids the use of organic solvents and minimizes the degradation of thermolabile compounds.

Table 2: Comparison of Different Extraction Methods for Andrographolide

Extraction MethodSolvent(s)Yield (% w/w or mg/g)Reference(s)
Maceration (Cold)Dichloromethane:Methanol (1:1)~1.9-2.0 g (crude) from 100g leaf powder
Maceration (Cold)5% Methanol-Water213.8 mg/g (total extract)
Soxhlet ExtractionMethanol0.19% (andrographolide)
Soxhlet ExtractionChloroform0.445%
Ultrasound-Assisted (UASE)5% Methanol-Water233.3 mg/g (total extract)
Microwave-Assisted (MAE)Chloroform + Water0.589%
Microwave-Assisted (MAE)5% Methanol-Water239.4 mg/g (total extract)

Note: Yields can be reported as either pure andrographolide or total extract weight and are highly dependent on the specific experimental conditions.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and analysis of andrographolide.

General Experimental Workflow

The general process for isolating andrographolide involves several key stages, from raw material preparation to the final purification of the compound.

Fig 2. General workflow for andrographolide extraction and purification.
Protocol 1: Cold Maceration for Andrographolide Isolation

This protocol is adapted from a method reported for the rapid isolation of andrographolide.

  • Plant Material Preparation: Air-dry fresh leaves of A. paniculata under shade, followed by oven drying at a temperature below 60°C. Pulverize the dried leaves to a 40-mesh powder.

  • Extraction: Macerate 100 g of the leaf powder overnight in a 1:1 mixture of dichloromethane and methanol.

  • Filtration and Concentration: Filter the extract to remove the solid plant material. Concentrate the filtrate under vacuum to yield a dark green crystalline mass.

  • Initial Washing: Wash the crude crystalline mass repeatedly with toluene (B28343) to remove chlorophyll (B73375) and other coloring matter.

  • Recrystallization: Perform repeated recrystallizations of the residue from methanol. Monitor the purity at each stage using Thin Layer Chromatography (TLC).

  • Final Washing and Drying: Wash the resulting pure crystals with cold methanol and dry to obtain pure andrographolide.

Protocol 2: Soxhlet Extraction

This protocol describes a typical Soxhlet extraction procedure.

  • Plant Material Preparation: Prepare dried, powdered leaves of A. paniculata (e.g., 80 mesh size) as described in Protocol 1.

  • Extraction: Place a known quantity of the powdered leaves into a thimble and extract using methanol in a Soxhlet apparatus. The optimal powder-to-solvent ratio has been reported as 1:3.5 (w/v). Continue the extraction for a set duration (e.g., 3-5 hours) at the reflux temperature of the solvent.

  • Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for the quantification of andrographolide in extracts.

  • Sample Preparation: Dissolve a precisely weighed amount of the dried extract in the mobile phase or methanol. Filter the solution through a 0.2 or 0.45 µm membrane filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A common mobile phase is a mixture of methanol and water, often with a small amount of acid like phosphoric acid or acetic acid to improve peak shape. Ratios vary, with examples including Methanol:Water (65:35 v/v) or Methanol:0.1% Phosphoric Acid (70:30 v/v).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at approximately 223-230 nm.

    • Column Temperature: Maintained at around 25-30°C.

  • Quantification: Prepare a standard curve by injecting known concentrations of a pure andrographolide reference standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Conclusion

Andrographolide stands out as a pharmacologically significant diterpenoid primarily sourced from the leaves of Andrographis paniculata. The concentration of this valuable compound is influenced by both genetic and environmental factors, with optimal harvesting occurring just before the flowering stage. A variety of extraction techniques are available, with modern methods like MAE and UASE offering significant improvements in efficiency and yield over conventional approaches such as maceration and Soxhlet extraction. The selection of an appropriate solvent system, typically involving methanol, ethanol, or chlorinated solvents, is critical for maximizing extraction selectivity and yield. For researchers and professionals in drug development, a thorough understanding of these sourcing and extraction parameters is essential for the efficient and scalable production of high-purity andrographolide for further pharmacological investigation and therapeutic application.

References

The Architecture of Andrographolide Production: A Deep Dive into its Biosynthesis in Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide (B1667393), a labdane (B1241275) diterpenoid lactone, is the principal bioactive compound isolated from the medicinal plant Andrographis paniculata. Renowned for its potent anti-inflammatory, antiviral, and hepatoprotective properties, andrographolide is a molecule of significant interest in the pharmaceutical industry. Understanding its intricate biosynthetic pathway is paramount for optimizing its production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the biosynthesis of andrographolide, detailing the enzymatic steps, regulatory mechanisms, and key experimental findings.

The Dual Pathways to a Diterpenoid Core

The biosynthesis of andrographolide, like other terpenoids, begins with the synthesis of the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In Andrographis paniculata, two distinct pathways, compartmentalized within the cell, contribute to the pool of these precursors: the mevalonic acid (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1][2][3] Isotopic labeling studies have suggested that the MEP pathway is the major contributor to andrographolide biosynthesis.[1][2] However, evidence of cross-talk between the two pathways exists.

The C20 precursor for diterpenoid synthesis, geranylgeranyl pyrophosphate (GGPP), is formed by the sequential condensation of IPP and DMAPP molecules, a reaction catalyzed by geranylgeranyl pyrophosphate synthase (GGPS).

The Mevalonic Acid (MVA) Pathway (Cytosol)

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonic acid by the key regulatory enzyme HMG-CoA reductase (HMGR). A series of phosphorylations and a decarboxylation reaction convert mevalonic acid into IPP.

The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway (Plastids)

The MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). The resulting 1-deoxy-D-xylulose-5-phosphate is then converted to 2-C-methyl-D-erythritol 4-phosphate by 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). A further series of enzymatic steps leads to the formation of both IPP and DMAPP.

From GGPP to Andrographolide: The Tailoring Steps

The formation of the characteristic labdane diterpenoid skeleton and its subsequent oxidative modifications are the defining steps in andrographolide biosynthesis.

  • Diterpene Synthase Activity: GGPP is first cyclized to form the diterpene scaffold, ent-copalol, by the action of a diterpene synthase.

  • Cytochrome P450-Mediated Oxidations: A series of hydroxylation and oxidation reactions, primarily catalyzed by cytochrome P450 (CYP450) monooxygenases, progressively modify the ent-copalol backbone. Recent studies have identified several specific CYP450 enzymes involved in these crucial steps:

    • ApCYP71D587 catalyzes the conversion of ent-copalol to 19-hydroxy-ent-copalol.

    • ApCYP71BE50 is responsible for the formation of the lactone ring, yielding andrograpanin.

    • ApCYP706U5 mediates the C-3 hydroxylation to produce 14-deoxyandrographolide.

    • ApCYP72F1 completes the biosynthesis by catalyzing the C-14 hydroxylation and a rearrangement of the double bond to form andrographolide.

The following diagram illustrates the biosynthetic pathway of andrographolide.

Andrographolide_Biosynthesis cluster_MVA MVA Pathway (Cytosol) cluster_MEP MEP Pathway (Plastids) cluster_downstream Downstream Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa AACT, HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR mva_ipp IPP mevalonate->mva_ipp MVK, PMK, MVD ggpp GGPP mva_ipp->ggpp IDI, GGPS pyruvate_gap Pyruvate + GAP dxp DXP pyruvate_gap->dxp DXS mep MEP dxp->mep DXR mep_ipp_dmapp IPP + DMAPP mep->mep_ipp_dmapp Multiple Steps mep_ipp_dmapp->ggpp IDI, GGPS ent_copalol ent-Copalol ggpp->ent_copalol ent-CPS hydroxy_ent_copalol 19-hydroxy-ent-copalol ent_copalol->hydroxy_ent_copalol ApCYP71D587 andrograpanin Andrograpanin hydroxy_ent_copalol->andrograpanin ApCYP71BE50 deoxy_andro 14-Deoxyandrographolide andrograpanin->deoxy_andro ApCYP706U5 andrographolide Andrographolide deoxy_andro->andrographolide ApCYP72F1

Biosynthetic pathway of andrographolide.

Regulation of Andrographolide Biosynthesis

The production of andrographolide is tightly regulated by both developmental and environmental cues. The expression of biosynthetic genes is a key control point.

Elicitor-Induced Biosynthesis

Elicitors, which are molecules that trigger defense responses in plants, have been shown to significantly enhance andrographolide accumulation. Methyl jasmonate (MeJA), a plant hormone involved in stress signaling, is a potent elicitor of andrographolide biosynthesis. Treatment with MeJA leads to the upregulation of key biosynthetic genes in both the MVA and MEP pathways, including HMGR, DXS, DXR, and GGPS.

Influence of Nitrogen Source

The type of nitrogen source available to the plant can also modulate andrographolide production. Studies have shown that different nitrogen forms, such as nitrate, ammonium (B1175870), and urea, can differentially affect the expression of genes in the MVA and MEP pathways and, consequently, the accumulation of andrographolide and its derivatives. For instance, ammonium and organic nitrogen sources have been found to increase the levels of andrographolide and related compounds.

Quantitative Insights into Andrographolide Biosynthesis

Transcriptome analysis and quantitative real-time PCR (qRT-PCR) have been instrumental in elucidating the expression patterns of genes involved in andrographolide biosynthesis. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Methyl Jasmonate (MeJA) Elicitation on Andrographolide Content and Gene Expression

TreatmentFold Increase in Andrographolide ContentUpregulated GenesReference
5 µM MeJA (24h)5.25hmgs, hmgr, dxs, dxr, isph, ggps
100 µM MeJA (72h)~10Genes in terpenoid biosynthesis

Table 2: Comparison of Andrographolide Content and Gene Expression in High- and Low-Yielding Genotypes

GenotypeAndrographolide Content (%)Differentially Expressed Genes (Higher in High-Yielding Genotype)Reference
IC-520361 (High)2.33HMGR and other MEP and MVA pathway genes
Anand Local (Low)1.01-

Table 3: Effect of Fungal Elicitors on Andrographolide Production in Cell Suspension Cultures

ElicitorTreatment ConditionsFold Increase in AndrographolideReference
Aspergillus niger1.5 ml extract, 10 days6.94
Penicillium expansum0.6% homogenate, 8 days6.23

Experimental Protocols: A Methodological Overview

The elucidation of the andrographolide biosynthetic pathway has relied on a combination of phytochemical analysis, molecular biology techniques, and bioinformatics.

Quantification of Andrographolides

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of andrographolide and its derivatives in plant extracts.

  • Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, often using sonication or soxhlet extraction. The extract is then filtered before injection into the HPLC system.

  • Chromatographic Conditions: A C18 reverse-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid like phosphoric acid for better peak shape).

  • Detection: Detection is typically performed using a UV detector at a wavelength of around 223 nm.

  • Quantification: The concentration of andrographolide is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a certified reference standard.

Transcriptome Analysis (RNA-Seq)

RNA sequencing (RNA-seq) is a powerful tool for identifying and quantifying the expression of genes involved in a specific metabolic pathway.

The following diagram outlines a typical experimental workflow for transcriptome analysis in A. paniculata.

RNASeq_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis plant_material Plant Material Collection (e.g., different tissues, treatments) rna_extraction Total RNA Extraction plant_material->rna_extraction rna_qc RNA Quality Control (e.g., RIN assessment) rna_extraction->rna_qc library_prep cDNA Library Preparation rna_qc->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing raw_reads Raw Sequencing Reads sequencing->raw_reads read_qc Read Quality Control & Trimming raw_reads->read_qc assembly De novo Transcriptome Assembly (if no reference genome) read_qc->assembly mapping Read Mapping to Reference (Genome or Transcriptome) read_qc->mapping assembly->mapping quantification Gene Expression Quantification (e.g., FPKM, TPM) mapping->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis annotation Functional Annotation & Pathway Analysis (e.g., GO, KEGG) deg_analysis->annotation

Experimental workflow for transcriptome analysis.
Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to validate the expression levels of specific genes identified through transcriptome analysis or hypothesized to be involved in the pathway.

  • RNA Extraction and cDNA Synthesis: High-quality total RNA is extracted from plant tissues and reverse transcribed into complementary DNA (cDNA).

  • Primer Design: Gene-specific primers are designed to amplify a short region of the target gene.

  • Real-Time PCR: The PCR reaction is performed in a real-time PCR machine using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA, allowing for the quantification of the amplified product in real-time.

  • Data Analysis: The expression level of the target gene is normalized to the expression of one or more stably expressed reference (housekeeping) genes. The relative expression is often calculated using the 2-ΔΔCt method.

Future Perspectives

While significant progress has been made in unraveling the biosynthesis of andrographolide, further research is needed to fully characterize all the enzymes and regulatory factors involved. The identification of transcription factors that specifically regulate the andrographolide pathway will be crucial for developing targeted metabolic engineering strategies. Furthermore, the elucidation of the transport and storage mechanisms of andrographolide within the plant cell will provide additional avenues for enhancing its production. The continued integration of multi-omics approaches with synthetic biology will undoubtedly accelerate the development of sustainable and high-yielding platforms for the production of this valuable medicinal compound.

References

The Pharmacological Landscape of Andrographolide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the principal bioactive constituent isolated from Andrographis paniculata, a plant with a long history of use in traditional Asian medicine.[1] Renowned for its potent anti-inflammatory, anticancer, and antiviral properties, andrographolide and its semi-synthetic derivatives have emerged as subjects of intense scientific scrutiny.[2] This technical guide provides an in-depth overview of the core pharmacological activities of these compounds, detailing the underlying molecular mechanisms, experimental protocols for their evaluation, and quantitative data to support their therapeutic potential. While andrographolide itself faces challenges such as poor solubility and limited bioavailability, extensive chemical modifications have led to the development of derivatives with improved physicochemical properties and enhanced biological activities.[3]

Anti-inflammatory Activities

Andrographolide and its derivatives exert significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Molecular Mechanisms of Action

The anti-inflammatory effects of andrographolide are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. NF-κB is a critical regulator of the immune response and inflammation. Andrographolide has been shown to prevent the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Additionally, it suppresses the production of prostaglandins (B1171923) by inhibiting cyclooxygenase-2 (COX-2) and nitric oxide by inhibiting inducible nitric oxide synthase (iNOS). Some derivatives, like andrographolide sulfonates, also alleviate inflammation by inhibiting p38 and MAPK phosphorylation and negatively regulating STAT3 activation.

dot

Caption: Andrographolide's anti-inflammatory mechanism via NF-κB and MAPK pathways.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of andrographolide and its derivatives.

CompoundAssayCell LineIC50 ValueReference
AndrographolideNitric Oxide (NO) InhibitionRAW 264.77.4 µM
AndrographolideTNF-α InhibitionRAW 264.723.3 µM
AndrographolideIL-6 InhibitionTHP-112.2 µM
14-deoxy-11,12-didehydroandrographolideNitric Oxide (NO) InhibitionRAW 264.794.12 ± 4.79 µM
NeoandrographolideNitric Oxide (NO) InhibitionRAW 264.7>100 µM
AndrograpaninNitric Oxide (NO) InhibitionRAW 264.7>100 µM
Experimental Protocols

This protocol details the procedure for evaluating the anti-inflammatory effects of andrographolide by measuring the inhibition of NO and TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Andrographolide or its derivatives

  • Griess Reagent

  • Mouse TNF-α ELISA Kit

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of andrographolide or its derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • TNF-α Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

This protocol describes an in vivo model to assess the anti-inflammatory effects of andrographolide on allergic asthma.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Andrographolide

  • Phosphate-buffered saline (PBS)

Procedure:

  • Sensitization: Sensitize the mice by intraperitoneal injection of 20 µg OVA emulsified in 1.5 mg of aluminum hydroxide in a total volume of 200 µL on days 0 and 7.

  • Challenge: From day 21, challenge the mice with aerosolized 1% OVA in PBS for 30 minutes daily for 7 consecutive days.

  • Treatment: Administer andrographolide (e.g., 5-10 mg/kg, intraperitoneally) to the treatment group of mice 1 hour before each OVA challenge.

  • Endpoint Analysis (24 hours after the last challenge):

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts to assess inflammatory cell infiltration.

    • Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BALF and serum using ELISA.

    • Histopathology: Perfuse the lungs, fix in formalin, and embed in paraffin. Section the lung tissue and stain with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and lung architecture.

Anticancer Activities

Andrographolide and its derivatives have demonstrated significant anticancer effects across various cancer types through multiple mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Molecular Mechanisms of Action

The anticancer activity of andrographolide is multifaceted, involving the modulation of several key signaling pathways critical for cancer cell survival and proliferation. One of the primary mechanisms is the induction of apoptosis (programmed cell death) by activating caspases (caspase-3 and -9) and altering the expression of Bcl-2 family proteins. It also inhibits the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. Furthermore, andrographolide can suppress cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs).

dot

Caption: Andrographolide's anticancer mechanism via PI3K/Akt/mTOR and apoptosis pathways.

Quantitative Data: Anticancer Activity

The following table presents the cytotoxic activity (IC50 values) of andrographolide and its derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 Value (48h)Reference
AndrographolideMCF-7 (Breast)32.90 ± 0.02 µM
AndrographolideMDA-MB-231 (Breast)37.56 ± 0.03 µM
AndrographolideCACO-2 (Colon)63.89 µg/mL
Andrographolide Derivative (F2 fraction)CACO-2 (Colon)32.46 µg/mL
Andrographolide Derivative (Methyl sulfonyl)NCI-H187 (Lung)Potent activity reported
Andrographolide Derivative (Ethyl sulfonyl)K562 (Leukemia)Potent activity reported
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • Andrographolide or its derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of andrographolide or its derivatives for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antiviral Activities

Andrographolide and its derivatives have demonstrated a broad spectrum of antiviral activities against various DNA and RNA viruses.

Molecular Mechanisms of Action

The antiviral mechanisms of andrographolide are diverse and target different stages of the viral life cycle. For some viruses, it can inhibit viral entry into host cells. For others, it interferes with viral replication by targeting viral enzymes such as proteases and polymerases. For instance, andrographolide has been shown to inhibit the replication of hepatitis C virus (HCV) by blocking the activity of the viral NS3/4A protease. In the case of influenza, it can impede virus entry and disrupt viral RNA synthesis. Furthermore, andrographolide can modulate the host's immune response to viral infections, enhancing antiviral immunity.

Quantitative Data: Antiviral Activity

The following table summarizes the in vitro antiviral activity of andrographolide and its derivatives.

CompoundVirusCell LineIC50/EC50 ValueReference
AndrographolideHIVMT-40.59 µM
Andrographolide Derivative (3-nitrobenzylidene)HIVMT-40.51 µM
Andrographolide Derivative (14-aryloxy-8,17-epoxy)Enterovirus A71 (EV-A71)RD0.95 µM

Conclusion and Future Perspectives

Andrographolide and its derivatives represent a promising class of natural product-based therapeutic agents with a wide range of pharmacological activities. Their ability to modulate multiple key signaling pathways, such as NF-κB and PI3K/Akt, underscores their potential in treating complex diseases like cancer and chronic inflammatory conditions. The data presented in this guide highlight the significant anti-inflammatory, anticancer, and antiviral effects of these compounds.

Future research should focus on several key areas. Firstly, the development of novel derivatives with improved solubility, bioavailability, and target specificity is crucial for clinical translation. Structure-activity relationship (SAR) studies will continue to be important in guiding the rational design of more potent and selective compounds. Secondly, a deeper understanding of the molecular targets and mechanisms of action is needed to fully exploit their therapeutic potential and to identify potential biomarkers for patient stratification. Finally, well-designed preclinical and clinical trials are necessary to establish the safety and efficacy of the most promising andrographolide derivatives in various disease settings. The continued exploration of this fascinating class of natural products holds great promise for the development of novel and effective therapies for a range of human diseases.

References

Andrographolide for Neurodegenerative Diseases: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge, characterized by the progressive loss of structure and function of neurons.[1][2][3][4][5] Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent need for novel treatments that can slow or halt disease progression. Natural compounds are a promising source for the discovery of new therapeutic agents. Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has emerged as a compelling candidate due to its potent anti-inflammatory, antioxidant, and neuroprotective properties. Preclinical studies have demonstrated its ability to cross the blood-brain barrier and exert protective effects at the neurological level. This technical guide provides an in-depth overview of the preclinical research on andrographolide in the context of neurodegenerative diseases, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols.

Molecular Mechanisms of Action

Andrographolide's neuroprotective effects are attributed to its ability to modulate multiple key cellular pathways implicated in neurodegeneration. These include the inhibition of neuroinflammation and oxidative stress, primarily through the NF-κB and Nrf2 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Neuroinflammation, mediated by microglia and astrocytes, is a critical component in the progression of many neurodegenerative diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Andrographolide has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) IKK IKK Inflammatory_Stimuli->IKK Andrographolide Andrographolide Andrographolide->IKK Inhibits p65_p50_n p65-p50 Andrographolide->p65_p50_n Inhibits IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 P p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Dissociation IkBa_p p-IκBα p65_p50->p65_p50_n Nuclear Translocation Proteasome Proteasome Degradation IkBa_p->Proteasome DNA DNA p65_p50_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Andrographolide inhibits the NF-κB signaling pathway.
Activation of the Nrf2/Keap1-ARE Pathway

Oxidative stress is another key pathological feature of neurodegenerative diseases, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Andrographolide can covalently modify specific cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Andrographolide Andrographolide Keap1_Nrf2 Keap1-Nrf2 Complex Andrographolide->Keap1_Nrf2 Disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ubiquitination Ubiquitination Keap1_Nrf2->Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Nuclear Translocation Proteasome Proteasome Degradation Ubiquitination->Proteasome ARE ARE (DNA) Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Andrographolide activates the Nrf2 antioxidant pathway.

Preclinical Evidence in Neurodegenerative Disease Models

Andrographolide has been evaluated in a variety of in vitro and in vivo models of neurodegenerative diseases, demonstrating promising neuroprotective effects.

Alzheimer's Disease (AD)

AD is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. Preclinical studies show that andrographolide can reduce Aβ buildup, decrease tau phosphorylation, and improve cognitive function in AD models.

Table 1: Quantitative Data for Andrographolide in Alzheimer's Disease Models

Disease ModelExperimental SystemTreatmentKey FindingsReference
AβPPswe/PS-1 Mice7- and 12-month-old miceAndrographolide (oral)Reduced Aβ levels and tau phosphorylation; recovered spatial memory.
J20 Tg MicePresymptomatic miceAndrographolidePrevented reduction in cellular energy metabolism markers; improved cognitive performance.
APPswe/PS1ΔE9 Mice8-month-old miceAndrographolide (4 weeks)Increased proliferation of neural precursor cells in the hippocampus; improved spatial memory.
Octodon degus (Natural AD model)56-month-old animalsAndrographolide (3 months)Recovered spatial memory and learning; reduced phosphorylated tau and Aβ aggregates.
Streptozotocin (STZ)-induced ADRatsAndrographolideReduced expression of AChE and p-tau; attenuated oxidative stress markers.
Aβ₄₂-treated BV-2 microgliaIn vitroAndrographolideDecreased production of IL-6, IL-1β, PGE₂, and NO.
Parkinson's Disease (PD)

PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta. Andrographolide has been shown to protect these neurons and improve motor function in preclinical PD models, largely by mitigating mitochondrial dysfunction and oxidative stress.

Table 2: Quantitative Data for Andrographolide in Parkinson's Disease Models

Disease ModelExperimental SystemTreatmentKey FindingsReference
MPTP-induced PDMiceAndrographolide (5 mg/kg)Improved behavioral deficits; attenuated loss of dopaminergic neurons; preserved mitochondrial morphology.
Rotenone-induced PDSH-SY5Y cells & primary neuronsAndrographolideReduced cell death; inhibited excessive mitochondrial fission by binding to DRP1.
MPP+-induced damageSH-SY5Y cellsAndrographolide-lipoic acid (AL-1) conjugateIncreased cell viability; inhibited phosphorylation of NF-κB p65 and IκBα.
LPS-induced neurodegenerationRat midbrain glia culturesAndrographolideAttenuated dopaminergic neurodegeneration by reducing microglial activation and inflammatory factors (ROS, TNF-α, NO).
Huntington's Disease (HD)

HD is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene. While specific preclinical studies on andrographolide for HD are less numerous, its known mechanisms suggest potential therapeutic value. One study using a 3-Nitropropionic acid (3-NP) induced model, which mimics HD by inducing oxidative stress, showed positive results.

Table 3: Quantitative Data for Andrographolide in Huntington's Disease Models

Disease ModelExperimental SystemTreatmentKey FindingsReference
3-Nitropropionic acid (3-NP)-induced HDSprague-Dawley ratsAndrographolide (i.p.)Significantly decreased muscle incoordination; reduced pro-oxidative biochemical changes; protected against neuronal damage.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments cited in the literature.

General Preclinical Study Workflow

A typical preclinical investigation of a compound like andrographolide for neurodegenerative diseases follows a multi-stage process, beginning with in vitro characterization and progressing to in vivo efficacy studies in animal models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture Models (e.g., SH-SY5Y, PC12, BV-2) Toxicity_Assay Toxicity Assay (e.g., MPP+, Aβ, LPS) Cell_Culture->Toxicity_Assay Treatment Andrographolide Treatment (Dose-response) Toxicity_Assay->Treatment Biochemical_Analysis Biochemical Analysis (Western Blot, ELISA, qPCR) Treatment->Biochemical_Analysis Animal_Model Animal Model Induction (e.g., MPTP, AβPP/PS1) Biochemical_Analysis->Animal_Model Promising results lead to... Andro_Admin Andrographolide Administration (Route, Dose, Duration) Animal_Model->Andro_Admin Behavioral_Tests Behavioral Tests (Rotarod, Morris Water Maze) Andro_Admin->Behavioral_Tests Post_mortem_Analysis Post-mortem Analysis (Immunohistochemistry, TEM) Behavioral_Tests->Post_mortem_Analysis

Typical workflow for preclinical evaluation.
In Vitro Neuroprotection Assay (Rotenone-induced toxicity in SH-SY5Y cells)

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates. After reaching 80% confluency, they are pre-treated with various concentrations of andrographolide for 2 hours.

  • Induction of Toxicity: Rotenone (B1679576) (a mitochondrial complex I inhibitor) is added to the culture medium to induce neuronal damage, mimicking PD pathology.

  • Cell Viability Assay: After 24 hours of rotenone exposure, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • Data Analysis: The protective effect of andrographolide is quantified by comparing the viability of cells treated with andrographolide and rotenone to those treated with rotenone alone.

In Vivo MPTP Mouse Model of Parkinson's Disease
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used. Parkinsonism is induced by intraperitoneal (i.p.) injection of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons.

  • Andrographolide Administration: Andrographolide (e.g., 5 mg/kg) or vehicle is administered to the mice (e.g., via oral gavage) for a specified period before and/or during MPTP administration.

  • Behavioral Testing: Motor coordination and balance are assessed using the rotarod test. Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded.

  • Immunohistochemistry: After the treatment period, mice are euthanized, and brains are collected. Coronal sections of the substantia nigra and striatum are stained with an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

  • Quantification: The number of TH-positive neurons in the substantia nigra is counted using stereological methods to determine the extent of neuroprotection conferred by andrographolide.

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: Cells or brain tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA (bicinchoninic acid) protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, Nrf2, HO-1, β-actin).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin).

Conclusion

The body of preclinical evidence strongly supports the potential of andrographolide as a multi-targeted therapeutic agent for neurodegenerative diseases. Its ability to concurrently mitigate neuroinflammation and oxidative stress—two central pillars of neurodegeneration—positions it as a promising candidate for further development. The data from various in vitro and in vivo models consistently demonstrate its neuroprotective capabilities, from reducing pathological protein aggregates in AD models to preserving dopaminergic neurons in PD models. While these preclinical findings are encouraging, further research is necessary to fully elucidate its mechanisms, optimize its delivery to the central nervous system, and assess its long-term safety and efficacy in more complex disease models before translation to clinical trials.

References

The King of Bitters: A Technical Guide to the Discovery, Isolation, and History of Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a medicinal plant with a long and storied history in traditional medicine. Known colloquially as "King of Bitters" due to its intense taste, this compound has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides an in-depth exploration of the discovery and history of andrographolide isolation, detailed experimental protocols for its extraction and purification, a compilation of quantitative data, and an overview of its interaction with key cellular signaling pathways.

A Journey Through Time: The Discovery and Structural Elucidation of Andrographolide

The story of andrographolide begins with the traditional use of Andrographis paniculata in Ayurvedic and Traditional Chinese Medicine for centuries, where it was prescribed for a variety of ailments, including respiratory infections, fever, and snakebites.[1][2] The journey to isolate and identify its active principle was a multi-decade endeavor.

The initial isolation of a crystalline substance from Andrographis paniculata is credited to the Dutch chemist K. Gorter in 1911, who named the compound andrographolide.[3][4] However, some sources suggest that another Dutch chemist, Boorsma, may have isolated it as early as 1896.[5] Gorter's work definitively identified it as a diterpene lactone.

Despite its early isolation, the complex chemical structure of andrographolide remained a puzzle for many years. It wasn't until 1963 that the correct connectivity of the molecule was proposed. The final piece of the structural puzzle, its complete stereochemical assignment, was conclusively determined in 1984 through single-crystal X-ray diffraction analysis.

From Plant to Pure Compound: Experimental Protocols for Andrographolide Isolation

The isolation of andrographolide from Andrographis paniculata involves several stages, from the initial extraction from the plant material to purification to yield a crystalline product. Various methods have been developed, each with its own advantages in terms of yield, purity, and scalability.

Extraction Methodologies

The choice of extraction method and solvent is critical for maximizing the yield of andrographolide. Methanol has been identified as one of the most effective solvents for this purpose.

2.1.1. Cold Maceration

This simple and rapid method involves soaking the powdered plant material in a solvent at room temperature.

  • Protocol:

    • Grind dried leaves of Andrographis paniculata to a coarse powder.

    • Macerate the leaf powder in a 1:1 mixture of dichloromethane (B109758) and methanol.

    • Stir the mixture for a specified period (e.g., 24 hours).

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure to obtain the crude extract.

2.1.2. Soxhlet Extraction

This continuous extraction method uses a specialized apparatus to repeatedly wash the plant material with a heated solvent, leading to a higher extraction efficiency.

  • Protocol:

    • Place the powdered plant material in a thimble within the Soxhlet apparatus.

    • Fill the distillation flask with the chosen solvent (e.g., methanol).

    • Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip onto the plant material, extracting the andrographolide.

    • Continue the extraction for a set duration (e.g., 5 hours).

    • Once the extraction is complete, concentrate the solvent to yield the crude extract.

2.1.3. Reflux Extraction

In this method, the plant material is boiled with the solvent, and the vapors are condensed and returned to the flask, ensuring continuous extraction at the solvent's boiling point.

  • Protocol:

    • Place the powdered plant material and solvent in a round-bottom flask.

    • Attach a condenser to the flask and heat the mixture to the solvent's boiling point.

    • Maintain the reflux for a specific time (e.g., 1-3 hours).

    • After cooling, filter the mixture and concentrate the filtrate.

Purification Techniques

The crude extract obtained from any of the above methods is a complex mixture of compounds. Purification is essential to isolate pure andrographolide.

2.2.1. Crystallization

Crystallization is a common and effective method for purifying andrographolide from the concentrated extract.

  • Protocol:

    • Dissolve the crude extract in a minimum amount of a suitable solvent, such as methanol, with gentle heating.

    • To decolorize the solution, activated charcoal can be added, and the mixture is stirred and then filtered.

    • Allow the filtrate to cool slowly at room temperature or in a refrigerator to induce crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

    • Dry the crystals to obtain pure andrographolide.

2.2.2. Column Chromatography

For higher purity or separation from closely related compounds, column chromatography is employed.

  • Protocol:

    • Prepare a slurry of silica (B1680970) gel in a suitable solvent system (e.g., chloroform:methanol).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude extract in a minimum amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing andrographolide.

    • Combine the pure fractions and evaporate the solvent to obtain crystalline andrographolide.

Experimental Workflow for Andrographolide Isolation

experimental_workflow plant Andrographis paniculata (Dried Leaves) powder Powdered Plant Material plant->powder extraction Extraction powder->extraction maceration Cold Maceration (DCM:MeOH) extraction->maceration Method 1 soxhlet Soxhlet Extraction (Methanol) extraction->soxhlet Method 2 reflux Reflux Extraction (Methanol) extraction->reflux Method 3 crude_extract Crude Extract maceration->crude_extract soxhlet->crude_extract reflux->crude_extract purification Purification crude_extract->purification crystallization Crystallization (Methanol) purification->crystallization Primary Method column_chrom Column Chromatography (Silica Gel) purification->column_chrom High Purity pure_andro Pure Andrographolide crystallization->pure_andro column_chrom->pure_andro

Caption: A generalized workflow for the isolation and purification of andrographolide.

By the Numbers: Quantitative Data on Andrographolide

The yield and physicochemical properties of andrographolide are crucial for research and development. The following tables summarize key quantitative data from various studies.

Table 1: Yield of Andrographolide from Andrographis paniculata
Extraction MethodSolvent(s)Plant PartYield (% w/w)Reference
Cold MacerationDichloromethane:Methanol (1:1)LeavesNot specified
Soxhlet ExtractionMethanolAerial Parts0.19
Reflux ExtractionMethanolLeaves0.6
Various MethodsVariousWhole Plant0.81 - 1.86
Maceration50% EthanolNot specifiedHighest among tested solvents
Soxhlet ExtractionNot specifiedNot specified1.79
Reflux ExtractionNot specifiedNot specified2.04
Table 2: Physicochemical and Spectroscopic Properties of Andrographolide
PropertyValueReference(s)
Molecular FormulaC₂₀H₃₀O₅
Molecular Weight350.45 g/mol
Melting Point229-232 °C, 235.3 °C
SolubilitySoluble in DMSO and ethanol; slightly soluble in methanol; very slightly soluble in chloroform; almost insoluble in water.
UV-Vis Spectroscopy
λmax in Methanol223 nm
λmax in Ethanol223 nm
FTIR Spectroscopy (cm⁻¹)
-OH (hydroxyl)~3400
C=O (lactone)~1730
C=C (alkene)~1670
NMR Spectroscopy
¹H and ¹³C NMRData available in literature

Mechanisms of Action: Andrographolide's Interaction with Cellular Signaling Pathways

Andrographolide exerts its diverse pharmacological effects by modulating multiple key intracellular signaling pathways. Understanding these interactions is crucial for its development as a therapeutic agent.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Andrographolide is a potent inhibitor of this pathway. It has been shown to interfere with the binding of NF-κB to DNA, thereby preventing the transcription of pro-inflammatory genes. This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the direct interference with NF-κB's DNA binding activity.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus IKK IKK Complex stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Andro Andrographolide Andro->IKK Inhibits Andro->NFkB_nuc Inhibits Binding DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Andrographolide inhibits the NF-κB signaling pathway at multiple points.

Modulation of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and immune responses. Andrographolide has been shown to suppress the activation of this pathway by inhibiting the phosphorylation of JAK and STAT proteins. This leads to a reduction in the expression of genes involved in inflammation and cell proliferation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocates Andro Andrographolide Andro->JAK Inhibits Phosphorylation DNA DNA STAT_dimer_nuc->DNA Binds Genes Target Gene Transcription DNA->Genes

Caption: Andrographolide's inhibitory effect on the JAK/STAT signaling pathway.

Interference with the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Andrographolide has been demonstrated to inhibit the PI3K/Akt pathway, leading to the suppression of cancer cell proliferation and migration.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Andro Andrographolide Andro->PI3K Inhibits

Caption: Andrographolide's inhibition of the pro-survival PI3K/Akt pathway.

Conclusion

From its roots in traditional medicine to its current status as a promising therapeutic agent, andrographolide has captivated the scientific community. The journey of its discovery and the elucidation of its complex structure are a testament to the advancements in natural product chemistry. The development of robust isolation and purification protocols has made this valuable compound more accessible for research. As our understanding of its interactions with intricate cellular signaling pathways deepens, the potential for andrographolide in the development of novel therapies for a range of diseases, from inflammatory conditions to cancer, continues to grow. This guide serves as a comprehensive resource for professionals dedicated to unlocking the full therapeutic potential of this remarkable "King of Bitters."

References

The Ethnobotanical and Pharmacological Landscape of Andrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the traditional uses, phytochemical analysis, and molecular mechanisms of andrographolide (B1667393), a prominent bioactive compound isolated from Andrographis paniculata. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Ethnobotanical Heritage and Traditional Medicine

The ethnobotanical applications of A. paniculata are extensive, with the leaves and aerial parts being the most commonly used portions of the plant. Traditional preparations primarily include decoctions, infusions, and powders. These remedies are traditionally prescribed for a variety of conditions as detailed in the table below.

Table 1: Traditional Ethnobotanical Uses of Andrographis paniculata
Ailment CategorySpecific AilmentsTraditional Preparation
Respiratory Tract Infections Common cold, flu, sore throat, bronchitis, sinusitisDecoction, Infusion, Powdered herb
Febrile Conditions FeverDecoction, Infusion, Fresh leaves chewed
Digestive System Disorders Diarrhea, dysentery, stomachache, indigestion, loss of appetiteDecoction, Infusion
Integumentary System Disorders Skin infections, boils, scabies, woundsPoultice of fresh leaves, Decoction for washing
Hepatic Disorders Jaundice, liver protectionDecoction
Infectious Diseases Malaria, dysenteryDecoction

Phytochemistry: The Primacy of Andrographolide

The primary bioactive constituent responsible for the therapeutic effects of Andrographis paniculata is andrographolide, a labdane (B1241275) diterpenoid lactone. The concentration of andrographolide varies depending on the part of the plant, geographical location, and harvesting time. Scientific analyses, predominantly utilizing High-Performance Liquid Chromatography (HPLC), have quantified the andrographolide content in various samples.

Table 2: Andrographolide Content in Andrographis paniculata
Plant PartAndrographolide Content (% w/w of dry material)Analytical Method
Leaves (pre-flowering)1.86%HPLC[3]
Leaves (flowering)0.81%HPLC[3]
Aerial Parts (Thailand)11.40 - 13.19%HPLC
Methanolic Extract14.47%HPLC

Experimental Protocols: From Traditional Remedies to Laboratory Extraction

The preparation of Andrographis paniculata for medicinal use ranges from simple traditional methods to more sophisticated laboratory extraction techniques designed to isolate and purify andrographolide.

Traditional Preparation Methods

Decoction: This is a common method for water-based extraction of the plant's active compounds.

  • Workflow for Traditional Decoction Preparation

G start Start: Collect fresh or dried A. paniculata leaves/aerial parts wash Wash plant material thoroughly start->wash boil Add plant material to water (e.g., 200g leaves to a specified volume) wash->boil simmer Bring to a boil and then simmer for a specified duration boil->simmer strain Strain the liquid to remove solid plant material simmer->strain cool Allow the decoction to cool strain->cool end End: Consume the decoction (e.g., 1 glassful daily for 7 days for stomachache) cool->end

Caption: Workflow for preparing a traditional decoction of Andrographis paniculata.

Infusion: A simpler method involving steeping the plant material in hot water. For indigestion, a tea can be made by steeping 1 teaspoon (5 grams) of the dried herb in a cup (250 ml) of hot water for 10-15 minutes and sipping it before meals.

Laboratory Extraction Methods

Maceration: This technique involves soaking the plant material in a solvent to extract the bioactive compounds.

  • Workflow for Maceration Extraction

G start Start: Air-dried and powdered A. paniculata leaves macerate Soak the powder in a solvent (e.g., 1:1 Dichloromethane:Methanol) at room temperature start->macerate agitate Agitate periodically for a specified duration (e.g., 24-48 hours) macerate->agitate filter Filter the mixture to separate the extract from the plant debris agitate->filter concentrate Concentrate the filtrate under reduced pressure to yield the crude extract filter->concentrate end End: Crude andrographolide extract concentrate->end

Caption: General workflow for maceration-based extraction of andrographolide.

Soxhlet Extraction: A continuous extraction method that offers higher efficiency.

  • Protocol for Soxhlet Extraction:

    • Place the dried and powdered plant material (e.g., 5 grams of A. paniculata leaves) into a thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • The extraction solvent (e.g., 150 ml of methanol) is placed in a distillation flask.

    • The flask is heated, causing the solvent to vaporize and move up into the condenser.

    • The condensed solvent drips into the thimble containing the plant material, initiating the extraction.

    • Once the solvent level in the thimble reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the distillation flask.

    • This cycle is repeated for a set duration (e.g., 80 minutes) to ensure thorough extraction.

    • After extraction, the solvent is evaporated to yield the crude extract.

Molecular Mechanisms and Signaling Pathways

Andrographolide exerts its diverse pharmacological effects by modulating multiple key signaling pathways within the cell. Its anti-inflammatory, antiviral, and anticancer properties are attributed to its ability to interact with specific molecular targets.

Anti-inflammatory Effects via NF-κB and MAPK Pathways

Andrographolide is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. It has been shown to interfere with the DNA binding of NF-κB, thereby preventing the transcription of pro-inflammatory genes. Additionally, andrographolide modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically inhibiting the phosphorylation of ERK1/2 and Akt, which are crucial for inflammatory responses.

  • Andrographolide's Inhibition of Inflammatory Signaling

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor mapk_pathway MAPK Pathway receptor->mapk_pathway pi3k_akt_pathway PI3K/Akt Pathway receptor->pi3k_akt_pathway nfkb_pathway IκBα-NF-κB Complex receptor->nfkb_pathway nfkb NF-κB nfkb_pathway->nfkb NF-κB Release dna DNA nfkb->dna Binds to DNA andrographolide Andrographolide andrographolide->mapk_pathway Inhibits ERK1/2 Phosphorylation andrographolide->pi3k_akt_pathway Inhibits Akt Phosphorylation andrographolide->nfkb_pathway Prevents IκBα Degradation andrographolide->nfkb Inhibits DNA Binding pro_inflammatory_genes Pro-inflammatory Gene Transcription dna->pro_inflammatory_genes

Caption: Andrographolide's inhibitory action on the NF-κB and MAPK signaling pathways.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and migration. Andrographolide has been shown to inhibit this pathway, which contributes to its anticancer and anti-proliferative effects. It achieves this by reducing the phosphorylation of Akt, a key downstream effector of PI3K.

  • Andrographolide's Effect on the PI3K/Akt Pathway

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Phosphorylates downstream Downstream Effectors (e.g., mTOR) akt->downstream Activates cellular_response Cell Proliferation, Survival, Migration downstream->cellular_response andrographolide Andrographolide andrographolide->akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by andrographolide.

Conclusion

Andrographolide, the principal bioactive compound from Andrographis paniculata, has a rich history of use in traditional medicine, which is now being substantiated by modern scientific research. Its multifaceted pharmacological activities, stemming from its ability to modulate key cellular signaling pathways, make it a compound of significant interest for the development of new therapeutic agents. This technical guide provides a foundational understanding of its ethnobotanical background, phytochemical characteristics, and molecular mechanisms of action, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further research into the clinical efficacy and safety of andrographolide and its derivatives is warranted to fully realize its therapeutic potential.

References

Methodological & Application

Application Notes & Protocols: Quantification of Andrographolide in Plant Extracts by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a bioactive diterpenoid lactone, is the principal active constituent of Andrographis paniculata, a medicinal plant widely used in traditional medicine across Asia.[1][2][3] Its diverse pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects, have led to its investigation for various therapeutic applications.[1][4] Accurate and precise quantification of andrographolide in plant extracts and herbal formulations is crucial for quality control, standardization, and the development of new pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for this purpose. This document provides detailed application notes and protocols for the quantification of andrographolide using HPLC.

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is the most common method for andrographolide quantification. The principle involves the separation of andrographolide from other components in the plant extract based on its polarity. A non-polar stationary phase (typically a C8 or C18 column) is used in conjunction with a polar mobile phase (usually a mixture of water and an organic solvent like methanol (B129727) or acetonitrile). As the mobile phase carrying the sample passes through the column, andrographolide partitions between the stationary and mobile phases. Due to its relatively non-polar nature, it is retained on the stationary phase to a certain extent, allowing for its separation from more polar and less polar compounds in the extract. The separated andrographolide is then detected by a UV detector, typically at a wavelength between 205 nm and 228 nm, and the amount is quantified by comparing its peak area to that of a known concentration of a reference standard.

Experimental Protocols

Standard Preparation
  • Stock Solution: Accurately weigh 10 mg of andrographolide reference standard and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile (B52724) to obtain a stock solution of 1 mg/mL. Sonicate the solution for 10 minutes to ensure complete dissolution.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. A typical calibration curve may include concentrations of 1, 5, 10, 25, 50, 100, and 200 µg/mL.

  • Filtration: Filter all standard solutions through a 0.22 µm syringe filter before injection into the HPLC system.

Sample Preparation (Plant Extract)
  • Extraction:

    • Soxhlet Extraction: Extract 450 g of air-dried, powdered plant material with methanol in a Soxhlet apparatus for 12 hours.

    • Ultrasonic Extraction: Accurately weigh 25 mg of finely powdered plant sample into a volumetric flask and add 50 mL of methanol. Sonicate for 20-30 minutes at a controlled temperature (e.g., 60°C).

  • Purification (if necessary): The crude extract can be further purified by partitioning with solvents of increasing polarity (e.g., petroleum ether, hexane, benzene) to remove interfering substances.

  • Final Sample Solution: Dissolve a known amount of the dried extract in the mobile phase to a suitable concentration. For instance, dissolve 10 mg of the dried extract in 5 mL of 50% methanol.

  • Filtration: Centrifuge the sample solution and filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

HPLC Instrumentation and Conditions

Several HPLC methods have been successfully employed for andrographolide quantification. The following tables summarize common chromatographic conditions.

Table 1: HPLC Systems for Andrographolide Quantification

ParameterMethod 1Method 2Method 3Method 4
Column C18 (150 x 4.6 mm, 5 µm)C8 (250 x 4.6 mm, 5 µm)Poroshell 120 EC-C18 (50 x 3.0 mm, 2.7 µm)Zorbax C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (55:45, v/v)Acetonitrile:Methanol (1:1) and 0.1% Orthophosphoric acid (Gradient)Methanol:Water (53:47, v/v)Methanol:Water (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.7 mL/min1.0 mL/min
Detection Wavelength 205 nmPhotodiode Array (PDA)223 nm224 nm
Injection Volume 10 µLNot Specified20 µLNot Specified
Column Temperature AmbientNot Specified25°CNot Specified

Method Validation

To ensure the reliability of the analytical data, the HPLC method must be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 2: Method Validation Parameters for Andrographolide Quantification

ParameterTypical Range/Value
Linearity (r²) > 0.999
Concentration Range 1 - 200 µg/mL
Accuracy (% Recovery) 89.6% - 113.2%
Precision (%RSD) < 2%
Limit of Detection (LOD) 0.0014 - 4.65 µg/mL
Limit of Quantification (LOQ) 0.0040 - 14.11 µg/mL

Data Presentation

The quantification of andrographolide in a plant extract is calculated using the linear regression equation obtained from the calibration curve of the standard.

Equation: y = mx + c

Where:

  • y is the peak area of the analyte

  • m is the slope of the calibration curve

  • x is the concentration of the analyte

  • c is the y-intercept

The concentration of andrographolide in the plant extract can be determined by substituting the peak area of the sample into the equation and solving for x. The final content is typically expressed as a percentage of the dry weight of the extract. For example, one study found the andrographolide content in an A. paniculata extract to be 14.4686%.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (e.g., Andrographis paniculata) extraction Extraction (e.g., Sonication, Soxhlet) plant_material->extraction filtration1 Filtration (0.22 µm) extraction->filtration1 sample_injection Sample for HPLC filtration1->sample_injection hplc_system HPLC System (Pump, Injector, Column, Detector) sample_injection->hplc_system andro_std Andrographolide Reference Standard stock_sol Stock Solution (1 mg/mL) andro_std->stock_sol working_std Working Standards (Serial Dilution) stock_sol->working_std filtration2 Filtration (0.22 µm) working_std->filtration2 std_injection Standards for HPLC filtration2->std_injection std_injection->hplc_system separation Chromatographic Separation (C18 Column, Mobile Phase) hplc_system->separation detection UV Detection (e.g., 223 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram calibration_curve Calibration Curve Generation (Peak Area vs. Concentration) chromatogram->calibration_curve quantification Quantification of Andrographolide in Sample calibration_curve->quantification report Final Report (% Andrographolide Content) quantification->report

Caption: Experimental workflow for the quantification of andrographolide by HPLC.

Conclusion

The HPLC methods described provide a reliable and accurate means for the quantification of andrographolide in plant extracts. The selection of a specific method will depend on the available instrumentation and the specific requirements of the analysis. Proper method validation is essential to ensure the quality and consistency of the results, which is of paramount importance in the fields of herbal medicine research and pharmaceutical development.

References

Andrographolide in Animal Models of Inflammatory Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has garnered significant scientific interest for its potent anti-inflammatory properties.[1][2][3] This natural compound has been extensively studied in various preclinical animal models of inflammatory diseases, demonstrating its therapeutic potential by modulating key signaling pathways involved in the inflammatory cascade.[4][5] These application notes provide a comprehensive overview of the use of andrographolide in animal models of rheumatoid arthritis, inflammatory bowel disease, asthma, and neuroinflammation. Detailed protocols for inducing these models and administering andrographolide are provided to facilitate further research and drug development.

Mechanism of Action: Targeting Inflammatory Signaling Pathways

Andrographolide exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily by inhibiting pro-inflammatory signaling pathways and activating cellular antioxidant responses. Key molecular targets include:

  • Nuclear Factor-kappa B (NF-κB) Pathway: Andrographolide is a well-documented inhibitor of the NF-κB signaling pathway, a central regulator of inflammation. It prevents the nuclear translocation of NF-κB, thereby reducing the expression of a wide array of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: Andrographolide has been shown to suppress the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK. The MAPK pathways are crucial for the production of inflammatory mediators.

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: By interfering with the JAK/STAT pathway, andrographolide can modulate the signaling of various cytokines, such as IL-6, that are pivotal in chronic inflammatory conditions.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Andrographolide can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). This antioxidant activity helps to mitigate oxidative stress, a key component of chronic inflammation.

Inflammatory Disease Models and Andrographolide's Efficacy

Rheumatoid Arthritis (RA)

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares many pathological features with human RA.

Animal ModelSpecies/StrainAndrographolide TreatmentKey FindingsReference
Adjuvant-Induced Arthritis (AIA)MiceNot specifiedReduced clinical arthritis scores, neutrophil infiltration, and bone destruction. Decreased plasma levels of TNF-α, IFN-γ, IL-6, and IL-17A. Increased IL-10 levels.
Collagen-Induced Arthritis (CIA)Mice (DBA/1)100 mg/kg/day (oral gavage)Significantly attenuated arthritis severity and joint damage. Reduced serum levels of anti-collagen II antibodies, TNF-α, IL-1β, and IL-6.
Osteoarthritis (Surgical Model)RatIntra-articular injectionAttenuated cartilage wear and synovial inflammation.

This protocol describes the induction of arthritis in DBA/1 mice using bovine type II collagen.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine Type II Collagen (emulsified in Complete Freund's Adjuvant - CFA)

  • Bovine Type II Collagen (emulsified in Incomplete Freund's Adjuvant - IFA)

  • Andrographolide

  • Vehicle (e.g., 0.5% CMC-Na)

  • Syringes and needles

Procedure:

  • Primary Immunization (Day 0):

    • Anesthetize mice.

    • Inject 100 µL of the bovine type II collagen/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Anesthetize mice.

    • Inject 100 µL of the bovine type II collagen/IFA emulsion intradermally at a site near the primary injection.

  • Andrographolide Administration (Prophylactic or Therapeutic):

    • Prophylactic: Begin daily oral gavage of andrographolide (e.g., 100 mg/kg) or vehicle from Day 0 or Day 18 until the end of the experiment.

    • Therapeutic: Begin daily oral gavage of andrographolide or vehicle after the onset of clinical signs of arthritis (e.g., when an arthritis score of at least 1 is observed in one paw).

  • Arthritis Assessment:

    • Monitor mice daily for the onset and severity of arthritis starting from day 21.

    • Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.

    • Measure paw thickness using a caliper.

  • Sample Collection and Analysis (at sacrifice):

    • Collect blood for serum analysis of cytokines (TNF-α, IL-1β, IL-6) and anti-collagen antibodies via ELISA.

    • Collect joint tissues for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.

Inflammatory Bowel Disease (IBD)

Inflammatory bowel disease, including ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model is a widely used and reproducible model for studying colitis.

Animal ModelSpecies/StrainAndrographolide/Derivative TreatmentKey FindingsReference
DSS-Induced ColitisMice (C57BL/6)AL-1 (andrographolide-lipoic acid conjugate), 5-45 mg/kg (oral gavage)Reduced disease activity index (DAI), colon length shortening, and histological damage. Inhibited MPO activity and suppressed pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α, IFN-γ). Increased IL-10 secretion.
DSS-Induced ColitisMiceAndrographolide (AND) and Andrographolide Sodium Bisulfite (ASB)Reduced DAI scores and enhanced intestinal barrier function. Inhibited MAPK and NLRP3 pathways, reducing IL-6 and TNF-α. Restored the balance of Th17/Treg cells.
TNBS-Induced ColitisMiceAndrographolideDemonstrated therapeutic effect on colitis. Decreased serum and colon levels of TNF-α, IL-1β, IL-6, and IL-17A. Reduced the percentage of Th17 cells.

This protocol describes the induction of acute colitis in C57BL/6 mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • Andrographolide or its derivatives

  • Vehicle

  • Drinking bottles

Procedure:

  • Induction of Colitis (Day 0):

    • Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water.

    • Replace the regular drinking water with the DSS solution for 5-7 consecutive days. The control group receives regular drinking water.

  • Andrographolide Administration:

    • Administer andrographolide (e.g., 5-45 mg/kg) or vehicle by oral gavage daily, starting from Day 0 and continuing throughout the DSS administration period.

  • Monitoring Disease Activity:

    • Record the body weight of each mouse daily.

    • Assess the Disease Activity Index (DAI) daily, which combines scores for weight loss, stool consistency, and rectal bleeding.

      • Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-20%), 4 (>20%)

      • Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)

      • Rectal Bleeding: 0 (none), 2 (occult blood), 4 (gross bleeding)

  • Sample Collection and Analysis (at sacrifice, e.g., Day 8):

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis of inflammation, ulceration, and crypt damage.

    • Measure myeloperoxidase (MPO) activity in the colon tissue as an indicator of neutrophil infiltration.

    • Analyze the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the colon tissue via RT-PCR, ELISA, or Western blot.

Asthma

Asthma is a chronic respiratory disease characterized by airway inflammation, hyperresponsiveness, and remodeling. The ovalbumin (OVA)-induced asthma model in mice is a classic model for studying allergic airway inflammation.

Animal ModelSpecies/StrainAndrographolide TreatmentKey FindingsReference
OVA-Induced AsthmaMice (BALB/c)0.1, 0.5, 1 mg/kg (intraperitoneal)Reduced levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid (BALF). Upregulated IFN-γ levels.
OVA-Induced AsthmaMiceNot specifiedAmeliorated airway inflammatory cell recruitment and lung histological alterations. Reduced protein and mRNA levels of cytokines in BALF, serum, and lung tissue. Hampered the activation of NF-κB and the NLRP3 inflammasome.
OVA-Induced AsthmaMice (BALB/c)0.1 mg/mLAttenuated the production of IL-6, IL-17A, IL-17F, and RORγt. Inhibited the phosphorylation of JAK1 and STAT3. Alleviated airway remodeling and neutrophil infiltration.

This protocol describes the induction of allergic airway inflammation in BALB/c mice.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Phosphate-buffered saline (PBS)

  • Andrographolide

  • Vehicle

  • Nebulizer

Procedure:

  • Sensitization (Days 0 and 14):

    • Inject mice intraperitoneally (i.p.) with 100 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

    • Repeat the sensitization on Day 14.

  • Airway Challenge (e.g., Days 28, 29, and 30):

    • Expose mice to an aerosol of 1-2% OVA in PBS for 30 minutes using a nebulizer.

  • Andrographolide Administration:

    • Administer andrographolide (e.g., 0.1-1 mg/kg, i.p.) or vehicle 1 hour before each OVA challenge.

  • Sample Collection and Analysis (24 hours after the last challenge):

    • Collect bronchoalveolar lavage fluid (BALF) to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Measure cytokine levels (IL-4, IL-5, IL-13, IFN-γ) in the BALF and serum by ELISA.

    • Collect lung tissue for histological analysis of inflammatory cell infiltration, goblet cell hyperplasia, and mucus production.

    • Analyze the expression of inflammatory mediators in lung tissue by RT-PCR or Western blot.

Neuroinflammation

Neuroinflammation is a key pathological feature of various neurodegenerative diseases. The lipopolysaccharide (LPS)-induced neuroinflammation model is commonly used to study the inflammatory processes in the brain.

Animal ModelSpecies/StrainAndrographolide TreatmentKey FindingsReference
LPS-Induced NeuroinflammationRat mesencephalic neuron-glia culturesPre- and post-treatmentAttenuated LPS-induced microglial activation and production of ROS, TNF-α, nitric oxide, and prostaglandin (B15479496) E2.
Chronic Cerebral HypoperfusionRat (Sprague Dawley)Not specifiedSuppressed neuronal apoptosis, astroglial activation, and neuroinflammation. Enhanced hippocampal BDNF signaling.
Traumatic Brain Injury (TBI)RatNot specifiedAttenuated neurological deficit, cerebral edema, and apoptosis. Inhibited microglial activation and the expression of pro-inflammatory cytokines. Inhibited NF-κB and MAPK signaling.
Aged Octodon degus (natural model of sporadic AD)Octodon degus2 or 4 mg/kg (intraperitoneal)Reduced total Aβ burden, astrogliosis, and interleukin-6 levels. Reduced markers of oxidative stress.

This protocol describes the induction of systemic inflammation leading to neuroinflammation in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Andrographolide

  • Vehicle

Procedure:

  • Induction of Neuroinflammation:

    • Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg) dissolved in sterile saline. The control group receives an i.p. injection of sterile saline.

  • Andrographolide Administration:

    • Administer andrographolide or vehicle (e.g., intraperitoneally or orally) either as a pre-treatment (e.g., 30 minutes before LPS injection) or post-treatment at various time points after LPS administration.

  • Behavioral and Cognitive Assessment:

    • Perform behavioral tests (e.g., open field test, Morris water maze) at different time points after LPS injection to assess sickness behavior and cognitive deficits.

  • Sample Collection and Analysis (at various time points, e.g., 4, 24, 72 hours post-LPS):

    • Collect blood for serum analysis of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

    • Perfuse the animals and collect brain tissue (hippocampus, cortex).

    • Analyze brain tissue for markers of microglial and astrocyte activation (e.g., Iba1, GFAP) by immunohistochemistry or Western blot.

    • Measure the levels of pro-inflammatory cytokines and other inflammatory mediators in brain homogenates by ELISA, RT-PCR, or Western blot.

    • Assess neuronal damage and apoptosis (e.g., Fluoro-Jade B, TUNEL staining).

Visualization of Pathways and Workflows

Andrographolide's Anti-Inflammatory Signaling Pathways

andrographolide_pathways cluster_stimuli Inflammatory Stimuli (LPS, Cytokines, etc.) cluster_andro Andrographolide Intervention cluster_pathways Intracellular Signaling Pathways cluster_nucleus Nuclear Events & Gene Expression Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK MAPK MAPKs (p38, ERK, JNK) Stimuli->MAPK JAK JAK Stimuli->JAK Andro Andrographolide Andro->IKK inhibits Andro->MAPK inhibits Andro->JAK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) MAPK->Genes STAT STAT JAK->STAT phosphorylates STAT_nuc p-STAT (in nucleus) STAT->STAT_nuc translocates NFkB_nuc->Genes STAT_nuc->Genes

Caption: Andrographolide inhibits multiple pro-inflammatory signaling pathways.

Experimental Workflow for Andrographolide in DSS-Induced Colitis

dss_workflow start Start: C57BL/6 Mice (8-10 weeks old) acclimatize Acclimatization (1 week) start->acclimatize grouping Random Grouping: - Control - DSS + Vehicle - DSS + Andrographolide acclimatize->grouping induction Induction Phase (Days 0-7): - DSS (2.5-3%) in drinking water - Daily oral gavage of Andrographolide/Vehicle grouping->induction monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) induction->monitoring sacrifice Sacrifice (e.g., Day 8) monitoring->sacrifice analysis Analysis: - Colon Length & Histology - MPO Activity - Cytokine Levels (ELISA, RT-PCR) sacrifice->analysis

References

Application Notes and Protocols: Andrographolide Drug Delivery Systems for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Andrographolide (B1667393), a diterpenoid lactone extracted from the leaves of Andrographis paniculata, is a compound of significant interest in modern pharmacology.[1][2] It exhibits a wide range of therapeutic effects, including anti-inflammatory, anticancer, antiviral, and hepatoprotective activities.[2][3][4] However, the clinical application of andrographolide is significantly hampered by its poor aqueous solubility, low oral bioavailability (approximately 2.67%), short biological half-life, and extensive metabolism. These limitations necessitate the development of advanced drug delivery systems to enhance its therapeutic efficacy.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working on formulating and evaluating novel drug delivery systems for andrographolide. The focus is on strategies to overcome its inherent physicochemical and pharmacokinetic challenges, thereby improving its bioavailability and therapeutic potential. Various nano-delivery platforms, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), liposomes, and nanoemulsions, have shown considerable promise in this area.

Challenges in Andrographolide Oral Delivery

The primary obstacles to achieving therapeutic concentrations of andrographolide after oral administration are multifaceted. They range from its intrinsic properties to physiological barriers within the gastrointestinal tract.

Challenges cluster_Challenges Challenges in Andrographolide Oral Delivery AG Andrographolide P1 Poor Aqueous Solubility (3.29 ± 0.73 µg/ml) AG->P1 P2 High Lipophilicity (Log P = 2.632) AG->P2 P3 Low Permeability (BCS Class IV) AG->P3 P4 Chemical Instability (pH-dependent hydrolysis) AG->P4 P5 Extensive First-Pass Metabolism (Hepatic & Intestinal) P1->P5 Leads to P2->P5 Leads to P3->P5 Leads to P4->P5 Leads to P6 Rapid Elimination (Efflux transporters, e.g., P-gp) P5->P6 Results in Bioavailability Low Oral Bioavailability P6->Bioavailability Causes

Caption: Key physicochemical and physiological barriers limiting the oral bioavailability of Andrographolide.

Data Presentation: Comparative Analysis of Andrographolide Formulations

The following tables summarize quantitative data from various studies, showcasing the improvements achieved with different drug delivery systems compared to the free drug.

Table 1: Physicochemical Properties of Andrographolide Nanoformulations

Formulation TypePolymer/LipidParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Polymeric Nanoparticles
PLGA (85:15)PLGA135 ± 4-11.7 ± 2.4-2.6 ± 0.6
PLGA (50:50)PLGA173-34.8~80-
pH-sensitive NanoparticlesEudragit® EPO255 ± 9+29.3 ± 3.493.8 ± 0.67-
Solid Lipid Nanoparticles (SLNs)
AND-SLNsCompritol 888 ATO286.1-20.891.03.49
AG-SLNsCompritol 888 ATO~150-92-
Nanoemulsions
AG-Nanoemulsionα-tocopherol, etc.191.1-31.5--
AHPC-Nanoemulsion-116.5 ± 5.99-96.43 ± 2.270.32 ± 0.01

Table 2: In Vivo Bioavailability and Pharmacokinetic Parameters of Andrographolide Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-∞ (ng·h/mL)Relative Bioavailability (%)Animal ModelReference
Pure Andrographolide10---100Wistar rats
pH-sensitive Nanoparticles102.2-fold ↑4-fold ↓2.2-fold ↑121.53Wistar rats
Andrographolide Suspension----100-
AND-SLNs----241-
Andrographolide Suspension----100SD rats
AHPC-Nanoemulsion-191.66 ± 19.24--550.71SD rats

(Note: "↑" indicates an increase and "↓" indicates a decrease compared to the control/pure drug group.)

Experimental Protocols

This section provides detailed methodologies for the formulation and characterization of andrographolide-loaded nanoparticles.

Protocol 1: Preparation of Andrographolide-Loaded PLGA Nanoparticles (Emulsion Solvent Evaporation)

This protocol is adapted from methodologies described for encapsulating andrographolide in poly(lactide-co-glycolide) (PLGA) nanoparticles.

Materials:

  • Andrographolide (AG)

  • Poly(lactide-co-glycolide) (PLGA, 50:50 or 85:15)

  • Polyvinyl alcohol (PVA)

  • Organic Solvent (Chloroform or Ethyl Acetate)

  • Methanol

  • Deionized (DI) water

  • Probe sonicator

  • Magnetic stirrer

  • High-speed centrifuge

Procedure:

  • Aqueous Phase Preparation: Disperse a specified concentration of PVA (e.g., 2-4% w/v) in DI water to create the aqueous phase.

  • Organic Phase Preparation: Dissolve a defined amount of PLGA (e.g., 50 mg) and andrographolide (e.g., 2.5 mg) in a mixture of an organic solvent and methanol. For example, use 1 mL of chloroform (B151607) and 200 µL of methanol.

  • Emulsification: Add the organic phase dropwise into the aqueous phase (e.g., 8 mL) while sonicating the mixture at 18-20 W for 5 minutes over an ice bath using a probe sonicator. This creates an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Place the resulting emulsion on a magnetic stirrer and stir for approximately 17 hours at ambient conditions to allow the organic solvent to evaporate completely. A further 1-hour evaporation under vacuum can be applied to remove residual solvent.

  • Nanoparticle Recovery: Recover the formed nanoparticles by ultracentrifugation (e.g., 45,000 rpm for 1 hour).

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with DI water to remove excess PVA and un-encapsulated drug. Resuspend the pellet in DI water between each wash, followed by centrifugation.

  • Final Product: After the final wash, resuspend the nanoparticles in DI water for immediate characterization or lyophilize for long-term storage.

Protocol 2: Preparation of Andrographolide-Loaded Solid Lipid Nanoparticles (High-Pressure Homogenization)

This protocol is based on the high-pressure homogenization method used for preparing andrographolide-loaded SLNs.

Materials:

  • Andrographolide (AG)

  • Solid Lipid (e.g., Compritol 888 ATO)

  • Surfactant (e.g., Brij 78 or Polysorbate 80)

  • High-pressure homogenizer

  • Water bath or heating mantle

Procedure:

  • Lipid Melt Preparation: Melt the solid lipid (e.g., Compritol 888 ATO) at a temperature 5-10°C above its melting point.

  • Drug Incorporation: Dissolve or disperse a predetermined amount of andrographolide into the molten lipid phase with continuous stirring until a homogenous mixture is obtained.

  • Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid melt.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture using a high-shear mixer to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure and temperature.

  • Nanosuspension Formation: Cool the resulting nanoemulsion by dispersing it in a cold aqueous solution (2-10°C) under gentle stirring. The rapid cooling causes the lipid to recrystallize, forming solid lipid nanoparticles.

  • Purification: The SLN suspension can be purified by dialysis or centrifugation to remove excess surfactant.

Protocol 3: Characterization of Andrographolide Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) for size and PDI; Laser Doppler Anemometry for zeta potential.

  • Procedure: Dilute the nanoparticle suspension in DI water. Sonicate briefly (e.g., 30 seconds) to ensure proper dispersion. Analyze using an instrument like a Malvern Zetasizer. The measurements determine the average hydrodynamic diameter, the width of the particle size distribution (PDI), and the surface charge (zeta potential), which indicates colloidal stability.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Technique: Indirect or direct quantification using UV-Vis Spectrophotometry or HPLC.

  • Procedure (Indirect Method):

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.

    • Carefully collect the supernatant, which contains the un-encapsulated ("free") drug.

    • Measure the concentration of andrographolide in the supernatant using a validated UV-Vis or HPLC method (e.g., at λ=224 nm).

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

  • Procedure (Direct Method):

    • Lyophilize a known amount of the nanoparticle formulation.

    • Dissolve the lyophilized powder in a suitable solvent (e.g., methanol) to break the nanoparticles and release the entrapped drug.

    • Centrifuge to pellet the polymer/lipid debris.

    • Quantify the drug in the supernatant and calculate DL and EE.

Protocol 4: In Vitro Drug Release Study
  • Technique: Dialysis bag method.

  • Procedure:

    • Place a known amount of andrographolide-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (e.g., 12.4 kDa).

    • Immerse the sealed bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using UV-Vis or HPLC.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile. A sustained release over several hours or days is often observed for nanoparticle formulations.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The general process for developing and evaluating an andrographolide nanoformulation follows a logical sequence from preparation to in vivo testing.

Workflow cluster_Workflow Formulation & Evaluation Workflow F Formulation (e.g., Emulsion Evaporation) O Optimization (Polymer, Surfactant, Drug Ratio) F->O C Physicochemical Characterization (Size, Zeta, EE%, DL%) O->C R In Vitro Release Study (Dialysis Method) C->R S Stability Studies (Storage, Serum) C->S V In Vivo Evaluation (Pharmacokinetics & Efficacy) R->V S->V

Caption: A typical experimental workflow for developing and testing Andrographolide nanoparticles.

Andrographolide's Impact on Key Signaling Pathways

Andrographolide exerts its diverse pharmacological effects, particularly its anticancer and anti-inflammatory activities, by modulating multiple intracellular signaling pathways. Encapsulation aims to deliver the drug more effectively to target cells where it can engage these pathways.

SignalingPathways cluster_Pathways Key Signaling Pathways Modulated by Andrographolide AG Andrographolide NFKB NF-κB Pathway AG->NFKB Inhibits PI3K PI3K/AKT/mTOR Pathway AG->PI3K Inhibits JAK JAK/STAT Pathway AG->JAK Inhibits HIF HIF-1α Pathway AG->HIF Inhibits MAPK MAPK Pathway AG->MAPK Inhibits Inflammation Inflammation NFKB->Inflammation Apoptosis Apoptosis NFKB->Apoptosis Inhibits Angiogenesis Angiogenesis NFKB->Angiogenesis Proliferation Cell Proliferation NFKB->Proliferation PI3K->Angiogenesis PI3K->Proliferation JAK->Inflammation JAK->Proliferation HIF->Angiogenesis MAPK->Inflammation MAPK->Proliferation

Caption: Andrographolide inhibits key pathways involved in cancer and inflammation.

Andrographolide has been shown to inhibit several critical pathways:

  • NF-κB Pathway: A key regulator of inflammation and cell survival. Andrographolide's inhibition of NF-κB is central to its anti-inflammatory and anticancer effects.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Downregulation by andrographolide contributes to its anticancer properties.

  • JAK/STAT Pathway: Involved in cytokine signaling, inflammation, and immune responses. Andrographolide can suppress this pathway, reducing inflammation.

  • HIF-1α Pathway: Hypoxia-inducible factor-1α is a key mediator of angiogenesis in tumors. Andrographolide can downregulate HIF-1α, thereby inhibiting tumor growth.

  • MAPK Pathway: Mitogen-activated protein kinases are involved in cellular responses to various stimuli and regulate processes like proliferation and inflammation.

Conclusion

The development of advanced drug delivery systems, particularly nanoformulations, represents a critical strategy to overcome the significant bioavailability challenges of andrographolide. As demonstrated by the compiled data, systems such as polymeric nanoparticles, SLNs, and nanoemulsions can substantially increase the solubility, stability, and systemic exposure of andrographolide. This enhancement translates to improved therapeutic outcomes in preclinical models. The protocols provided herein offer a foundational framework for the rational design, formulation, and evaluation of these delivery systems. By leveraging these nanotechnological approaches, the full therapeutic potential of this promising natural compound can be more effectively realized in clinical applications.

References

Protocol for Andrographolide Extraction and Purification from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive set of protocols for the extraction, purification, and analysis of andrographolide (B1667393), a major bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata. The methodologies described herein are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Andrographis paniculata, commonly known as "King of Bitters," is a medicinal herb widely used in traditional Asian medicine. Its primary active constituent, andrographolide (C₂₀H₃₀O₅), is a diterpenoid lactone responsible for a wide range of pharmacological activities, including anti-inflammatory, antiviral, hepatoprotective, and anticancer effects.[1][2] The therapeutic potential of andrographolide has led to a growing demand for efficient and scalable methods for its extraction and purification to obtain high-purity material for research and pharmaceutical applications.

This protocol details several common extraction techniques, purification strategies including recrystallization and column chromatography, and analytical methods for quantification.

Extraction of Andrographolide

The choice of extraction method and solvent significantly impacts the yield and purity of the crude andrographolide extract. Polar solvents are generally more effective in extracting andrographolide.[1][3] Methanol (B129727) has been identified as one of the most efficient solvents for this purpose.[1]

Materials and Equipment
  • Dried, powdered leaves of Andrographis paniculata (40-80 mesh size)

  • Solvents: Methanol, Ethanol (95%), Dichloromethane (B109758) (DCM), Acetone, Chloroform (B151607)

  • Extraction apparatus: Soxhlet extractor, glassware for maceration, ultrasonic bath, microwave extractor

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Experimental Protocols

Soxhlet extraction is a continuous extraction method that offers high efficiency.

  • Accurately weigh 100 g of dried, powdered A. paniculata leaf material.

  • Place the powder into a cellulose (B213188) thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 500 mL of methanol. The optimal solid-to-solvent ratio is approximately 1:3.5 (w/v).

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for approximately 3-6 hours (or until the solvent in the siphon arm runs clear).

  • After extraction, allow the apparatus to cool.

  • Concentrate the methanolic extract using a rotary evaporator under reduced pressure at a temperature below 60°C to obtain a dark green, viscous crude extract.

Maceration is a simple and scalable steeping technique.

  • Place 100 g of dried, powdered A. paniculata leaf material into a large conical flask.

  • Add 1000 mL of a 1:1 mixture of dichloromethane and methanol.

  • Seal the flask and allow it to stand at room temperature for 24-48 hours with occasional agitation.

  • Filter the mixture through filter paper to separate the extract from the plant residue.

  • Wash the residue with a small volume of the solvent mixture to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate using a rotary evaporator to yield the crude extract.

Data Presentation: Comparison of Extraction Solvents

The yield of andrographolide varies significantly with the solvent used. The following table summarizes typical yields obtained with different solvents.

Extraction SolventMethodYield of Crude ExtractAndrographolide Content/YieldReference
MethanolSoxhlet5.4 g (from 100g powder)Higher yield compared to other solvents
Ethanol (95%)Soxhlet5.5 g (from 100g powder)Lower yield than methanol
Dichloromethane:Methanol (1:1)Maceration4.8 g (from 100g powder)Comparable to methanol and ethanol
AcetoneNot specified88.2% (percent yield)Highest extraction rate among some solvents
ChloroformNot specified27.16% (percent yield)Lower yield
95% Ethanol (1:15 ratio)Maceration (12h, 40°C)-15.53 mg/g
Microwave-Assisted (Chloroform/Water)MAE-0.589%

Purification of Andrographolide

The crude extract is a complex mixture containing chlorophyll (B73375), other diterpenoids, and plant metabolites. Purification is essential to isolate high-purity andrographolide.

Materials and Equipment
  • Crude andrographolide extract

  • Activated charcoal

  • Solvents: Methanol, Toluene, Ethyl acetate (B1210297), n-Hexane

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocols

This step is crucial for removing chlorophyll and other pigments which can interfere with crystallization.

  • Dissolve the crude extract in a minimal amount of methanol.

  • Add activated charcoal (approximately 2-5% of the crude extract weight).

  • Gently heat the mixture and reflux for 20-30 minutes.

  • Filter the hot solution through a celite bed or filter paper to remove the charcoal.

  • Wash the charcoal residue with a small amount of hot methanol to recover any adsorbed andrographolide.

  • Combine the filtrates. The resulting solution should be a yellowish or light brown color.

Recrystallization is an effective final step to obtain high-purity crystalline andrographolide.

  • Concentrate the decolorized extract by evaporation until the solution becomes supersaturated.

  • Allow the concentrated solution to cool slowly to room temperature, and then transfer to a refrigerator (4-6°C) to facilitate crystallization.

  • Collect the formed crystals by filtration.

  • Wash the crystals with a small amount of cold methanol to remove residual impurities.

  • Dry the crystals in a vacuum oven at 50°C.

  • This process can yield andrographolide with a purity of up to 95-96%.

Column chromatography is used for separating andrographolide from other closely related compounds.

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude or partially purified extract in a minimal volume of the mobile phase and load it onto the column.

  • Elute the column with a gradient of solvents. A common mobile phase starts with n-hexane and gradually increases the polarity by adding ethyl acetate or methanol. For example, an n-hexane and methanol solvent system can be used. Another system uses a gradient of chloroform and methanol.

  • Collect fractions of the eluate.

  • Monitor the fractions using Thin Layer Chromatography (TLC). A suitable solvent system for TLC is Chloroform:Methanol:Ethyl acetate (8:1.5:1), where andrographolide has an Rf value of approximately 0.65.

  • Combine the fractions containing pure andrographolide (as determined by TLC).

  • Evaporate the solvent to obtain the purified compound, which can be further recrystallized.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the accurate quantification of andrographolide.

Materials and Equipment
  • HPLC system with UV detector

  • C18 column (e.g., 4.6 mm × 150 mm, 5 µm)

  • Andrographolide reference standard

  • HPLC-grade solvents: Methanol, Acetonitrile, Water

  • Phosphoric acid (H₃PO₄) or other modifiers

Experimental Protocol
  • Preparation of Standard Solutions: Prepare a stock solution of the andrographolide reference standard in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Preparation of Sample Solution: Accurately weigh the purified andrographolide sample, dissolve it in methanol, and dilute to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: The following table summarizes typical HPLC conditions.

ParameterCondition 1Condition 2Condition 3
Column Zorbax Eclipse XDB–C18 (4.6 mm × 150 mm, 5 µm)Phenomenex C18 (4.6 mm x 250 mm, 5µ)Poroshell 120 EC C18 (3.0 x 50mm, 2.7µm)
Mobile Phase Methanol: 0.1% H₃PO₄ (70:30, v/v)Water:Acetonitrile (60:40, v/v)Methanol:Water (53:47, v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.7 mL/min
Detection Wavelength 223 nm-223 nm
Column Temperature 30°C-25°C
Injection Volume --20 µL
Retention Time ~4.1 min~5.0 min~6.6 min
Reference
  • Quantification: Inject the standard and sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of andrographolide in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Purification_Workflow Overall Workflow for Andrographolide Isolation cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product & Analysis A Andrographis paniculata Leaves B Drying & Grinding (40-80 mesh) A->B C Soxhlet or Maceration (e.g., Methanol) B->C D Crude Extract (Dark Green, Viscous) C->D E Decolorization (Activated Charcoal) D->E F Filtration E->F G Yellowish Filtrate F->G H Concentration & Recrystallization G->H I Column Chromatography (Optional, for higher purity) H->I further purification J High-Purity Andrographolide Crystals (>95%) H->J I->J K HPLC Analysis (Purity & Quantification) J->K

Caption: Workflow for andrographolide extraction and purification.

Signaling Pathway Diagram

Andrographolide_Signaling Mechanism of Action: Andrographolide Inhibition of Pro-inflammatory Pathways cluster_NFkB NF-κB Pathway cluster_nuc Nucleus cluster_PI3K PI3K/Akt Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkBa->NFkB_p65_p50 Degrades & Releases Nucleus_NFkB p65/p50 (Active) NFkB_p65_p50->Nucleus_NFkB Translocation NFkB_complex IκBα-NF-κB (Inactive) NFkB_complex->IkBa NFkB_complex->NFkB_p65_p50 Gene Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus_NFkB->Gene Transcription GF Growth Factors Receptor Receptor GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylation) mTOR mTOR Akt->mTOR Activates mTOR->NFkB_p65_p50 Promotes Activation Andro Andrographolide Andro->IKK Inhibits Andro->NFkB_p65_p50 Inhibits DNA Binding Andro->Akt Inhibits Phosphorylation

Caption: Andrographolide inhibits NF-κB and PI3K/Akt pathways.

References

Application Notes and Protocols: Andrographolide in Combination Therapy for Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Andrographolide (B1667393), a bioactive diterpenoid lactone isolated from Andrographis paniculata, has garnered significant attention for its anticancer properties.[1][2][3][4] Its therapeutic potential is amplified when used in combination with conventional chemotherapeutic agents, offering a promising strategy to enhance efficacy, overcome drug resistance, and reduce toxicity.[5] These application notes provide a comprehensive overview of the synergistic effects of andrographolide with various anticancer drugs, detailed experimental protocols for in vitro and in vivo validation, and a summary of the underlying molecular mechanisms.

Andrographolide has been shown to induce cell cycle arrest, promote apoptosis, and modulate key signaling pathways involved in cancer progression. When combined with drugs such as paclitaxel (B517696), cisplatin, doxorubicin (B1662922), and 5-fluorouracil, andrographolide demonstrates synergistic cytotoxicity against a range of cancer cell lines, including lung, breast, ovarian, and colon cancers.

Quantitative Data Summary

The synergistic effects of andrographolide in combination cancer therapy have been quantified across various studies. The following tables summarize key findings for different drug combinations and cancer cell lines.

Table 1: Andrographolide and Paclitaxel Combination

Cell LineCancer TypeIC50 of Paclitaxel Alone (nM)IC50 of Paclitaxel with Andrographolide (nM)Fold Increase in ApoptosisFold Increase in ROSTumor Growth Inhibition (in vivo)Reference
A549Non-Small Cell Lung Cancer15.90.5 - 7.4 (with 10-30 µM Andrographolide)1.22 - 1.271.798% (20 mg/kg PTX + 100 mg/kg Andro)

Table 2: Andrographolide and Cisplatin Combination

Cell LineCancer TypeObservationKey MechanismReference
A549 & LLCLung CancerEnhanced cisplatin-mediated apoptosisBlockade of autophagy
A2780 & A2780cisROvarian CancerSynergistic anti-proliferative and apoptotic effectsOvercoming drug resistance
Multiple Cancer CellsGeneralSensitizes cisplatin-induced apoptosisSuppression of autophagosome-lysosome fusion

Table 3: Andrographolide and Doxorubicin Combination

Cell LineCancer TypeDelivery SystemKey OutcomesReference
4T1Breast CancerLiposomal codeliveryInhibition of tumor growth and lung metastasis
MDA-MB-231 & MCF-7Breast CancerNot specifiedIncreased DNA damage via ROS production
BCSCsBreast Cancer Stem CellsNot specifiedReversal of doxorubicin resistance by regulating apoptotic genes

Table 4: Andrographolide and 5-Fluorouracil (5-FU) Combination

Cell LineCancer TypeKey OutcomesKey MechanismReference
HCT-116Colorectal CancerSynergistically enhanced anti-proliferation and apoptosisInhibition of c-MET pathway
HCCHuman CarcinomaSynergistic apoptosisNot specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of andrographolide's synergistic anticancer effects.

Cell Viability Assay (SRB or MTT Assay)

This protocol is for determining the cytotoxic effects of andrographolide and its combination partners on cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Andrographolide (stock solution in DMSO)

    • Chemotherapeutic agent (e.g., Paclitaxel)

    • 96-well plates

    • Sulforhodamine B (SRB) or MTT reagent

    • Trichloroacetic acid (TCA)

    • Tris-base solution or DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10⁴ cells/mL and incubate for 24 hours.

    • Treat cells with various concentrations of andrographolide alone, the chemotherapeutic agent alone, and the combination of both for 24-48 hours.

    • For SRB Assay:

      • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

      • Wash the plates with water and air dry.

      • Stain the cells with SRB solution for 15 minutes.

      • Wash with 1% acetic acid and air dry.

      • Solubilize the bound dye with Tris-base solution.

    • For MTT Assay:

      • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

      • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cancer cells following treatment.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • Binding buffer

    • Flow cytometer

  • Procedure:

    • Treat cells with the desired concentrations of andrographolide and/or the chemotherapeutic agent for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 500 µL of binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Reactive Oxygen Species (ROS) Assay

This protocol measures the intracellular accumulation of ROS.

  • Materials:

    • Treated and untreated cancer cells

    • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

    • PBS

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Treat cells with the drug combinations as described previously.

    • Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence indicates higher ROS levels.

In Vivo Xenograft Murine Model

This protocol outlines the procedure for evaluating the antitumor efficacy of andrographolide combinations in a preclinical animal model.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude mice)

    • Cancer cells (e.g., A549, 4T1)

    • Andrographolide and chemotherapeutic agent for injection

    • Calipers for tumor measurement

    • Sterile PBS

  • Procedure:

    • Subcutaneously inject cancer cells (e.g., 5x10⁶ cells) into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100 mm³).

    • Randomly assign mice to treatment groups (e.g., vehicle control, andrographolide alone, chemotherapeutic alone, combination).

    • Administer treatments via the appropriate route (e.g., intraperitoneal injection, oral gavage). An example dosage is 20 mg/kg paclitaxel with 100 mg/kg andrographolide.

    • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).

Signaling Pathways and Mechanisms of Action

The synergistic anticancer effects of andrographolide in combination therapies are attributed to its modulation of multiple signaling pathways.

Induction of Oxidative Stress

Andrographolide in combination with agents like paclitaxel can significantly increase the intracellular levels of Reactive Oxygen Species (ROS). This excessive oxidative stress can lead to DNA damage, protein oxidation, and lipid peroxidation, ultimately triggering apoptotic cell death.

ROS_Pathway Andro Andrographolide ROS ↑ Reactive Oxygen Species (ROS) Andro->ROS Chemo Chemotherapeutic (e.g., Paclitaxel) Chemo->ROS Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Autophagy_Blockade cluster_cell Cancer Cell Cisplatin Cisplatin Autophagy Autophagy (Survival Mechanism) Cisplatin->Autophagy induces Apoptosis Apoptosis Autophagy->Apoptosis inhibits Andro Andrographolide Fusion Autophagosome-Lysosome Fusion Andro->Fusion blocks Fusion->Autophagy enables Pro_Survival_Inhibition Andro Andrographolide Pathways Pro-Survival Pathways (c-MET, NF-κB, PI3K/Akt) Andro->Pathways Outcomes ↓ Proliferation ↓ Survival ↓ Angiogenesis Pathways->Outcomes Synergy Synergistic Anticancer Effect Outcomes->Synergy Chemo Chemotherapeutic Chemo->Synergy

References

Andrographolide: Metabolic Stability and Pharmacokinetic Analysis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the metabolic stability and pharmacokinetic profile of andrographolide (B1667393), a bioactive diterpenoid lactone isolated from the plant Andrographis paniculata. The following sections detail experimental protocols for assessing its metabolic fate and summarize key pharmacokinetic parameters to support drug development and preclinical studies.

In Vitro Metabolic Stability of Andrographolide

The metabolic stability of a compound is a critical parameter in early drug discovery, providing insights into its susceptibility to biotransformation by drug-metabolizing enzymes. The primary site of drug metabolism is the liver, and in vitro systems such as liver microsomes are commonly used to predict in vivo hepatic clearance.

Summary of In Vitro Metabolic Stability Data

Andrographolide exhibits species-dependent differences in its metabolic stability. In vitro studies using liver microsomes from different species have shown that andrographolide is metabolized at varying rates. The intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug.

SpeciesIn Vitro SystemIntrinsic Clearance (CLint) (µL/min/mg protein)Reference
HumanLiver MicrosomesLower than Rat[1]
DogLiver MicrosomesLower than Rat[1]
RatLiver MicrosomesMuch higher than Human and Dog[1]

Table 1: Comparative in vitro intrinsic clearance of andrographolide in human, dog, and rat liver microsomes.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol describes a typical procedure for evaluating the metabolic stability of andrographolide using liver microsomes.

Materials:

  • Andrographolide

  • Liver microsomes (human, rat, dog)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of andrographolide (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare working solutions of andrographolide by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid enzyme inhibition.[2]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice immediately before use. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[3]

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomal suspension and the andrographolide working solution at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and andrographolide.

    • The final incubation mixture should contain the liver microsomes, andrographolide (e.g., 1 µM), and the NADPH regenerating system in phosphate buffer.

    • Incubate the plate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination and Sample Processing:

    • Terminate the reaction at each time point by adding a quenching solution, typically 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of andrographolide.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of andrographolide remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount in mg).

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_andro Prepare Andrographolide Working Solution pre_warm Pre-warm reagents at 37°C prep_andro->pre_warm prep_microsomes Prepare Liver Microsome Suspension prep_microsomes->pre_warm prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction (Add NADPH) prep_nadph->initiate_reaction pre_warm->initiate_reaction incubate Incubate at 37°C with shaking initiate_reaction->incubate time_points Collect aliquots at 0, 5, 15, 30, 45, 60 min incubate->time_points terminate Terminate Reaction (Add Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to precipitate protein terminate->centrifuge supernatant Transfer Supernatant for analysis centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting formulation Prepare Dosing Formulation fasting->formulation dosing Oral Gavage Administration formulation->dosing blood_collection Serial Blood Collection (e.g., 0-24h) dosing->blood_collection plasma_prep Plasma Separation (Centrifugation) blood_collection->plasma_prep storage Store Plasma at -80°C plasma_prep->storage sample_prep Plasma Sample Preparation (Protein Precipitation) storage->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism andro Andrographolide dehydration Dehydration andro->dehydration deoxygenation Deoxygenation andro->deoxygenation hydrogenation Hydrogenation andro->hydrogenation glucuronidation Glucuronidation andro->glucuronidation sulfation Sulfation andro->sulfation cysteine_conjugation Cysteine Conjugation andro->cysteine_conjugation creatinine_adducts Creatinine Adducts andro->creatinine_adducts metabolites Metabolites dehydration->metabolites deoxygenation->metabolites hydrogenation->metabolites glucuronidation->metabolites sulfation->metabolites cysteine_conjugation->metabolites creatinine_adducts->metabolites

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Andrographolide Bioavailability with Nanoformulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with andrographolide (B1667393) nanoformulations.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and characterization of andrographolide nanoparticles.

Problem Potential Cause Suggested Solution
Low Drug Entrapment Efficiency Poor solubility of andrographolide in the chosen polymer or lipid matrix.Optimize the formulation by screening different polymers or lipids. The use of a suitable organic solvent in which both the drug and polymer are soluble can also improve encapsulation.[1][2] For instance, acetone (B3395972) and ethyl acetate (B1210297) have been shown to be effective solvents for PLGA-based nanoparticles.[2]
Drug leakage during the formulation process.Adjust process parameters such as sonication time and energy. For emulsion-based methods, optimizing the homogenization speed and time can minimize drug loss.
Particle Aggregation and Instability Insufficient amount or inappropriate type of stabilizer.Increase the concentration of the stabilizer or test different stabilizers. For example, TPGS has been shown to be a potent stabilizer and efflux pump inhibitor, leading to stable nanoparticles with a negative surface charge.[3] The choice of stabilizer can significantly influence the zeta potential and, consequently, the stability of the dispersion.[3]
Improper storage conditions.Store nanoformulations at recommended temperatures (e.g., 4°C) to minimize aggregation and drug leakage. Long-term stability studies are crucial to determine the optimal storage conditions.
Initial Burst Release of Andrographolide Drug adsorbed on the nanoparticle surface.Optimize the washing steps after nanoparticle preparation to remove surface-adsorbed drug. Modifying the drug-to-polymer ratio can also control the initial burst release.
High drug loading leading to a non-homogenous drug distribution within the nanoparticle matrix.Reduce the initial drug concentration during formulation. A lower drug-to-polymer ratio often leads to a more sustained release profile.
Inconsistent Particle Size and High Polydispersity Index (PDI) Suboptimal formulation or process parameters.Systematically optimize parameters such as the type and concentration of polymer and surfactant, as well as process variables like sonication power and duration. A high PDI indicates a wide distribution of particle sizes, which can affect the formulation's in vivo performance.
Issues with the measurement technique.Ensure proper sample preparation for particle size analysis (e.g., appropriate dilution to avoid multiple scattering effects). Calibrate the instrument regularly.
Poor In Vivo Bioavailability Despite Good In Vitro Results Rapid clearance by the reticuloendothelial system (RES).Modify the nanoparticle surface with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to create a "stealth" effect and prolong circulation time.
P-glycoprotein (P-gp) mediated efflux in the intestine.Co-encapsulate a P-gp inhibitor or use excipients with P-gp inhibitory properties, such as TPGS.

Frequently Asked Questions (FAQs)

1. Why is nanoformulation necessary for andrographolide?

Andrographolide is a promising therapeutic agent with anti-inflammatory, anticancer, and antiviral properties. However, its clinical application is limited by its poor aqueous solubility, low oral bioavailability (around 2.67%), and short biological half-life. Nanoformulations, such as polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions, can overcome these limitations by:

  • Increasing the surface area for dissolution.

  • Enhancing permeability and retention effects in tumors.

  • Protecting andrographolide from degradation in the gastrointestinal tract.

  • Providing sustained release, thereby prolonging its therapeutic effect.

2. What are the different types of nanoformulations used for andrographolide?

Several types of nanoformulations have been investigated to enhance the bioavailability of andrographolide, including:

  • Polymeric Nanoparticles: Using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to encapsulate andrographolide, offering sustained release and improved efficacy.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which can enhance lymphatic targeting and bypass hepatic first-pass metabolism.

  • Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range that can significantly improve the oral absorption of poorly soluble drugs.

  • Nanocrystals: Pure drug particles with a crystalline character in the nanometer range, which can increase the dissolution rate and saturation solubility.

  • Liposomes and Niosomes: Vesicular systems that can encapsulate both hydrophilic and lipophilic drugs.

3. How do I choose the right nanoformulation strategy?

The choice of nanoformulation depends on the desired route of administration, target site, and required release profile.

  • For oral delivery, nanoemulsions and solid lipid nanoparticles are often preferred due to their ability to enhance absorption through the lymphatic pathway.

  • For parenteral administration and cancer targeting, PLGA nanoparticles are a good option due to their biocompatibility and ability to achieve passive targeting through the enhanced permeability and retention (EPR) effect.

  • For topical delivery, nanoemulsion-based hydrogels can improve skin penetration and local drug concentration.

4. What are the critical quality attributes to consider during the development of andrographolide nanoformulations?

Key quality attributes to monitor include:

  • Particle Size and Polydispersity Index (PDI): These affect the in vivo distribution, cellular uptake, and stability of the formulation.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.

  • Drug Loading and Encapsulation Efficiency: These parameters determine the amount of drug carried by the nanoparticles and the efficiency of the formulation process.

  • In Vitro Drug Release Profile: This provides insights into the release kinetics of the drug from the nanoformulation.

  • Stability: The formulation should be stable under specified storage conditions in terms of particle size, drug content, and physical appearance.

Data Presentation

Table 1: Physicochemical Properties of Andrographolide Nanoformulations

Nanoformulation TypePolymer/LipidStabilizer/SurfactantParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA NanoparticlesPLGA (50:50)Polyvinyl alcohol (PVA)173-34.880 ± 3.5-
PLGA NanoparticlesPLGA (85:15)PVA135 ± 4-11.7 ± 2.4-2.6 ± 0.6
Solid Lipid Nanoparticles (SLNs)Glycerol monostearatePoloxamer 407, Span 60193.84-22.883.70-
NanoemulsionCapryol 90 (oil)Kolliphor RH 40122 ± 11---
pH-sensitive NanoparticlesEudragit® EPOPluronic® F-68255 ± 9+29.3 ± 3.493.8 ± 0.67-

Table 2: Bioavailability Enhancement of Andrographolide Nanoformulations

Nanoformulation TypeRoute of AdministrationAnimal ModelRelative Bioavailability IncreaseReference
NanoemulsionOralRat594.3%
pH-sensitive NanoparticlesOralRat2.2-fold
Solid DispersionOral-1.6-fold
Solid Lipid NanoparticlesOral-2.41-fold
Self-microemulsifying drug delivery system (SMEDDS)Oral-15-fold

Experimental Protocols

Preparation of Andrographolide-Loaded PLGA Nanoparticles (Emulsion Solvent Evaporation Method)

This protocol is adapted from methodologies described in the literature.

  • Preparation of Organic Phase: Dissolve a specific amount of andrographolide and PLGA in a suitable organic solvent (e.g., 1 mL of chloroform (B151607) and 200 µL of methanol).

  • Preparation of Aqueous Phase: Prepare an aqueous solution of a stabilizer (e.g., 2% PVA in deionized water).

  • Emulsification: Add the organic phase to the aqueous phase under continuous stirring. Sonicate the mixture using a probe sonicator (e.g., at 18-20 W for 5 minutes) over an ice bath to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 17 hours) to allow the organic solvent to evaporate completely.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 45,000 rpm for 1 hour).

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove the excess surfactant and unencapsulated drug.

  • Lyophilization and Storage: Resuspend the washed nanoparticles in deionized water and lyophilize for long-term storage at -20°C.

In Vitro Drug Release Study

This protocol is based on a previously reported method.

  • Preparation: Suspend a known amount of andrographolide nanoparticles (e.g., 0.5 mg/mL) in a release buffer (e.g., PBS, pH 7.4, with 0.2% Tween 20).

  • Incubation: Place the suspension in a water bath shaker at 37°C with gentle agitation (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 1, 2, 6, 24, 48, and 72 hours), withdraw an aliquot of the suspension.

  • Separation: Centrifuge the aliquot at high speed (e.g., 13,000 rpm for 10 minutes) to separate the nanoparticles from the supernatant.

  • Analysis: Analyze the supernatant for the amount of released andrographolide using a suitable analytical method, such as UV spectroscopy at 224 nm.

Mandatory Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Evaluation prep_organic Prepare Organic Phase (Andrographolide + PLGA in Chloroform/Methanol) emulsification Emulsification (Sonication) prep_organic->emulsification prep_aqueous Prepare Aqueous Phase (PVA in DI Water) prep_aqueous->emulsification evaporation Solvent Evaporation emulsification->evaporation recovery Nanoparticle Recovery (Centrifugation) evaporation->recovery washing Washing recovery->washing lyophilization Lyophilization washing->lyophilization size_zeta Particle Size & Zeta Potential lyophilization->size_zeta ee_dl Encapsulation Efficiency & Drug Loading lyophilization->ee_dl morphology Morphology (AFM/SEM) lyophilization->morphology in_vitro_release In Vitro Release Study lyophilization->in_vitro_release in_vivo_pk In Vivo Pharmacokinetics lyophilization->in_vivo_pk efficacy In Vitro/In Vivo Efficacy in_vivo_pk->efficacy

Caption: Experimental workflow for andrographolide nanoformulation.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/AKT Pathway Andrographolide Andrographolide IKK IKK Andrographolide->IKK Inhibits JAK JAK Andrographolide->JAK Inhibits PI3K PI3K Andrographolide->PI3K Inhibits NFkB NF-κB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases STAT STAT JAK->STAT Phosphorylates Gene_Expression Inflammatory Gene Expression STAT->Gene_Expression AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Andrographolide's inhibitory effects on key signaling pathways.

References

Andrographolide in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of andrographolide (B1667393) in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My andrographolide solution appears cloudy or has precipitated. What is the cause and how can I resolve this?

A1: Andrographolide has very low solubility in water.[1][2] Precipitation is a common issue. To resolve this:

  • Initial Dissolution: First, dissolve andrographolide in an organic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or ethanol (B145695) before diluting it with your aqueous buffer.[3]

  • Solvent-to-Buffer Ratio: For a 1:1 DMF:PBS (pH 7.2) solution, the solubility is approximately 0.5 mg/mL.[3]

  • Storage: It is not recommended to store aqueous solutions of andrographolide for more than one day due to potential precipitation and degradation.[3]

Q2: I am observing a rapid loss of andrographolide in my aqueous solution. What factors could be causing this instability?

A2: The stability of andrographolide in aqueous solutions is primarily influenced by pH and temperature.

  • pH: Andrographolide is most stable in acidic conditions, with an optimal pH range of 3-5. It is unstable in alkaline (basic) conditions, and the instability increases as the pH becomes more basic.

  • Temperature: Higher temperatures accelerate the degradation of andrographolide. For optimal stability, it is recommended to store solutions at lower temperatures.

Q3: What are the primary degradation pathways for andrographolide in aqueous solutions?

A3: Andrographolide, a diterpene lactone, is susceptible to hydrolysis of its ester structure, which leads to the opening of the lactone ring, as well as isomerization. The specific degradation products depend on the pH of the solution.

  • Acidic Conditions (e.g., pH 2.0): Under acidic conditions, the main degradation products are isoandrographolide (B12420448) and 8,9-didehydroandrographolide.

  • Neutral to Basic Conditions (e.g., pH 6.0 and above): In neutral to basic solutions, degradation can lead to the formation of 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 11,14-dehydro-14-deoxyandrographolide.

Q4: How can I monitor the stability of my andrographolide solution during an experiment?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring andrographolide concentration and detecting the formation of degradation products. Key parameters for a suitable HPLC method are provided in the Experimental Protocols section.

Q5: Do the degradation products of andrographolide retain biological activity?

A5: Studies have shown that the degradation products of andrographolide exhibit reduced anti-inflammatory and cytotoxic effects compared to the parent compound. Therefore, maintaining the stability of andrographolide in your formulations is crucial for ensuring its bioactivity and obtaining reliable experimental results.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the solubility and degradation kinetics of andrographolide in aqueous solutions.

Table 1: Solubility of Andrographolide in Various Solvents

SolventSolubility (mg/mL)
WaterAlmost insoluble
EthanolSlightly soluble
Methanol (B129727)Slightly soluble
ChloroformVery slightly soluble
Boiling EthanolSoluble
DMSO~3 mg/mL
DMF~14 mg/mL
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL

Table 2: Degradation Kinetics of Andrographolide in Aqueous Solutions

pHTemperature (°C)Rate Constant (k) (day⁻¹)Predicted Shelf-Life (t₉₀) at 25°CActivation Energy (Ea) (kJ/mol)
2.0706.5 x 10⁻⁵4.3 years104.5
2.077---
2.085---
6.050-41 days87.4
6.0602.5 x 10⁻³--
6.070---
8.050-1.1 days83.2
8.0609.9 x 10⁻²--
8.070---

Data compiled from a study on the thermal degradation kinetics of andrographolide.

Experimental Protocols

Protocol 1: Preparation of an Andrographolide Stock Solution

  • Weigh the desired amount of crystalline andrographolide.

  • Dissolve the andrographolide in a minimal amount of a suitable organic solvent such as DMSO or DMF.

  • Purge the stock solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

  • For aqueous experimental solutions, dilute the stock solution with the aqueous buffer of choice to the final desired concentration.

  • It is recommended to prepare fresh aqueous solutions daily.

Protocol 2: Stability-Indicating HPLC Method for Andrographolide

This protocol provides a general guideline. Specific parameters may need to be optimized for your particular instrumentation and experimental setup.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Stationary Phase (Column): A C18 reversed-phase column (e.g., Poroshell EC C18) is commonly used.

  • Mobile Phase: A mixture of methanol and water is a typical mobile phase. The ratio may need to be optimized, for example, 50:50 (v/v). The aqueous component can be acidified (e.g., with phosphoric acid to pH ~3) to improve peak shape and resolution.

  • Flow Rate: A flow rate of around 1 mL/min is a good starting point.

  • Detection Wavelength: Andrographolide can be detected at approximately 224 nm.

  • Procedure:

    • Prepare a standard curve using known concentrations of andrographolide.

    • At specified time points, withdraw an aliquot of your experimental solution.

    • Filter the sample through a 0.2 µm or 0.45 µm syringe filter before injection.

    • Inject the sample into the HPLC system.

    • Quantify the amount of andrographolide remaining and identify any degradation peaks by comparing retention times with your standard and baseline chromatograms.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating key concepts related to andrographolide's stability and mechanism of action.

Andrographolide_Degradation_Pathway Andrographolide Andrographolide Acidic Acidic Conditions (pH 2.0-4.0) Andrographolide->Acidic pH Basic Neutral/Basic Conditions (pH > 6.0) Andrographolide->Basic pH Isoandrographolide Isoandrographolide Acidic->Isoandrographolide Didehydroandrographolide 8,9-Didehydroandrographolide Acidic->Didehydroandrographolide Seco_andrographolide 15-seco-andrographolide Basic->Seco_andrographolide Deoxy_methoxyandrographolide 14-deoxy-15-methoxyandrographolide Basic->Deoxy_methoxyandrographolide Dehydro_deoxyandrographolide 11,14-dehydro-14-deoxyandrographolide Basic->Dehydro_deoxyandrographolide

Caption: pH-dependent degradation pathways of andrographolide.

Stability_Testing_Workflow start Start: Prepare Aqueous Andrographolide Solution stress Apply Stress Conditions (e.g., varying pH, temperature) start->stress sampling Collect Samples at Different Time Points stress->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc quantify Quantify Andrographolide & Degradation Products hplc->quantify kinetics Determine Degradation Kinetics (Rate Constant, Shelf-Life) quantify->kinetics end End kinetics->end Andrographolide_Signaling_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Stimuli->IKK activates p38 p38 Stimuli->p38 activates ERK ERK Stimuli->ERK activates JNK JNK Stimuli->JNK activates PI3K PI3K Stimuli->PI3K activates Andrographolide Andrographolide Andrographolide->IKK inhibits Andrographolide->p38 inhibits Andrographolide->ERK inhibits Andrographolide->JNK inhibits Akt Akt Andrographolide->Akt inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes activates p38->Inflammatory_Genes activates ERK->Inflammatory_Genes activates JNK->Inflammatory_Genes activates PI3K->Akt activates Akt->NFkB modulates

References

Troubleshooting andrographolide dose-response variability in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting andrographolide (B1667393) dose-response variability in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting guides for issues encountered during in vitro experiments with andrographolide.

Q1: Why am I observing significant variability in the IC50 value of andrographolide across different experiments?

A1: Inconsistent IC50 values for andrographolide are a common issue and can stem from several factors related to the compound itself, the experimental setup, and the cells being used.

Troubleshooting Guide:

  • Andrographolide Stock Solution:

    • Solubility and Stability: Andrographolide has poor water solubility.[1] Ensure it is fully dissolved in a suitable organic solvent like DMSO or ethanol (B145695) before preparing final dilutions in culture media.[2][3] Prepare fresh dilutions for each experiment as andrographolide can degrade in aqueous solutions.[4] Long-term storage of stock solutions should be at -20°C.[2]

    • Purity: Verify the purity of your andrographolide batch. Impurities can lead to inconsistent biological activity.

    • Precipitation: Observe the culture medium after adding the final andrographolide concentration. The compound may precipitate at higher concentrations in aqueous media, reducing its effective concentration. If precipitation is observed, consider using a lower final solvent concentration or preparing the compound in a different vehicle.

  • Cell-Related Factors:

    • Cell Line Specificity: Different cell lines exhibit varying sensitivity to andrographolide. The IC50 can range from low micromolar to over 100 µM depending on the cell type.

    • Cell Density: The initial cell seeding density can significantly impact the apparent IC50 value. Higher cell densities may lead to a higher IC50 due to increased drug metabolism or reduced drug availability per cell. It is crucial to maintain consistent cell seeding densities across all experiments.

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

  • Assay Conditions:

    • Incubation Time: The cytotoxic and anti-proliferative effects of andrographolide are time-dependent. Shorter incubation times will generally result in higher IC50 values. Standardize the incubation period (e.g., 24, 48, or 72 hours) for all comparative experiments.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to andrographolide, reducing its bioavailability. If high variability is observed, consider reducing the serum concentration during the treatment period or using serum-free medium, if appropriate for your cell line.

Q2: My cell viability results are not showing a clear dose-response curve. What could be wrong?

A2: A lack of a clear sigmoidal dose-response curve can be due to issues with the assay itself, the compound's concentration range, or cellular responses.

Troubleshooting Guide:

  • Concentration Range:

    • Too Narrow or Misplaced: The selected concentration range may be too narrow or completely outside the effective range for your specific cell line. Conduct a preliminary experiment with a broad range of concentrations (e.g., 0.1 µM to 200 µM) to identify the appropriate range for generating a full dose-response curve.

    • Serial Dilution Errors: Inaccurate serial dilutions can lead to a distorted dose-response curve. Ensure accurate pipetting and thorough mixing at each dilution step.

  • Assay-Specific Issues (e.g., MTT Assay):

    • Incubation with MTT Reagent: The incubation time with the MTT reagent is critical. Too short an incubation may not allow for sufficient formazan (B1609692) crystal formation, while too long may lead to cytotoxicity from the reagent itself. Optimize the MTT incubation time for your cell line (typically 1-4 hours).

    • Incomplete Solubilization: Ensure complete dissolution of the formazan crystals by the solubilization buffer. Incomplete solubilization will lead to inaccurate absorbance readings.

    • Interference: Some compounds can interfere with the MTT assay by directly reducing the tetrazolium salt. Run a control with andrographolide in cell-free medium to check for any direct interaction with the assay reagents.

  • Cellular Health:

    • Unhealthy Cells: Ensure cells are healthy and in the exponential growth phase at the start of the experiment. Stressed or unhealthy cells will yield inconsistent results.

    • Contamination: Check for microbial contamination, which can affect cell metabolism and interfere with the assay.

Q3: I'm not observing the expected downstream effects of andrographolide on signaling pathways like NF-κB. Why might this be?

A3: Andrographolide is known to inhibit the NF-κB pathway. If you are not seeing the expected downstream effects, such as decreased expression of pro-inflammatory cytokines, it could be due to timing, cell-specific pathway activity, or technical issues with the analysis.

Troubleshooting Guide:

  • Timing of Analysis:

    • Transient Effects: The inhibition of signaling pathways can be transient. Perform a time-course experiment to determine the optimal time point to observe the desired effect after andrographolide treatment.

    • Upstream vs. Downstream Events: Consider the kinetics of the signaling cascade. Inhibition of an upstream event (e.g., IκBα phosphorylation) will occur earlier than changes in downstream gene or protein expression.

  • Cellular Context:

    • Basal Pathway Activity: Ensure that the NF-κB pathway is activated in your experimental model. In many cell lines, the pathway has low basal activity and requires stimulation with an agonist (e.g., TNF-α, LPS) to observe the inhibitory effects of andrographolide.

    • Alternative Pathways: Be aware that andrographolide can affect other signaling pathways, such as MAPK/JNK and PI3K/Akt, which could also influence your results.

  • Experimental Technique (e.g., Western Blot):

    • Antibody Specificity: Verify the specificity of the primary antibodies used for detecting pathway components.

    • Loading Controls: Use appropriate loading controls to ensure equal protein loading across all lanes.

    • Protein Extraction: Ensure your lysis buffer and protocol are effective in extracting the proteins of interest.

Data Presentation

Table 1: IC50 Values of Andrographolide in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
MDA-MB-231Breast Cancer2451.98
4830.28
7230.56
MCF-7Breast Cancer2461.11
4836.9
7231.93
T-47DBreast Cancer48>80
DBTRG-05MGGlioblastoma7213.95
A375Melanoma2423.08
4812.07
C8161Melanoma2420.31
4810.92
HeLaCervical Cancer2454.5
4810.1
PC3Prostate Cancer48~40
22RV1Prostate Cancer24~30
A2780Ovarian CancerNot Specified19.69
A2780cisROvarian Cancer (Cisplatin-resistant)Not Specified6.66

Note: IC50 values can vary based on experimental conditions as detailed in the troubleshooting guides.

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is adapted from standard procedures for determining cell viability.

  • Materials:

    • 96-well flat-bottom plates

    • Cells in culture

    • Andrographolide stock solution

    • Culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of andrographolide in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the andrographolide dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest andrographolide concentration) and untreated control wells.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

2. Western Blot Analysis for Protein Expression

This protocol provides a general workflow for Western blotting.

  • Materials:

    • Cells treated with andrographolide

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary and secondary antibodies

    • ECL detection reagent

  • Procedure:

    • After treatment with andrographolide, wash cells with cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-NF-κB p65, anti-phospho-IκBα) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an ECL detection reagent and an imaging system.

3. Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium (B1200493) iodide (PI) to analyze the cell cycle distribution.

  • Materials:

    • Cells treated with andrographolide

    • PBS

    • Cold 70% ethanol

    • PI staining solution (containing PI and RNase A)

  • Procedure:

    • Harvest cells (including any floating cells) after andrographolide treatment.

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells for at least 30 minutes on ice (or store at -20°C).

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Troubleshooting_Workflow cluster_Compound Compound Checks cluster_Cells Cell Checks cluster_Assay Assay Checks Start Inconsistent Dose-Response Check_Compound Step 1: Verify Andrographolide Stock Start->Check_Compound Solubility Solubility & Stability Check_Compound->Solubility Purity Purity Check_Compound->Purity Precipitation Precipitation in Media Check_Compound->Precipitation Check_Cells Step 2: Assess Cell-Related Factors Density Seeding Density Check_Cells->Density Passage Passage Number Check_Cells->Passage Health Cell Health Check_Cells->Health Check_Assay Step 3: Review Assay Conditions Incubation Incubation Time Check_Assay->Incubation Serum Serum Concentration Check_Assay->Serum Protocol Assay Protocol Check_Assay->Protocol Resolution Consistent Results Solubility->Check_Cells Purity->Check_Cells Precipitation->Check_Cells Density->Check_Assay Passage->Check_Assay Health->Check_Assay Incubation->Resolution Serum->Resolution Protocol->Resolution

Caption: Troubleshooting workflow for inconsistent andrographolide dose-response.

NF_kappaB_Pathway Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Activation Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB_p IκBα Phosphorylation IKK->IkB_p Andrographolide Andrographolide Andrographolide->IKK Inhibits IkB_deg IκBα Degradation IkB_p->IkB_deg NFkB_release NF-κB (p50/p65) Release IkB_deg->NFkB_release NFkB_trans Nuclear Translocation NFkB_release->NFkB_trans Gene_exp Target Gene Expression (Pro-inflammatory cytokines) NFkB_trans->Gene_exp

Caption: Andrographolide's inhibition of the canonical NF-κB signaling pathway.

Experimental_Workflow Start Start Experiment Cell_Culture 1. Cell Seeding Start->Cell_Culture Treatment 2. Andrographolide Treatment Cell_Culture->Treatment Incubation 3. Incubation (24-72h) Treatment->Incubation Endpoint 4. Endpoint Assays Incubation->Endpoint Viability Cell Viability (MTT Assay) Endpoint->Viability Protein Protein Expression (Western Blot) Endpoint->Protein Cell_Cycle Cell Cycle (Flow Cytometry) Endpoint->Cell_Cycle Data_Analysis 5. Data Analysis Viability->Data_Analysis Protein->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General experimental workflow for assessing andrographolide's effects.

References

Technical Support Center: Optimizing Andrographolide Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing andrographolide (B1667393) dosage for animal studies.

Frequently Asked Questions (FAQs)

1. What is a safe starting dose for andrographolide in mice and rats for efficacy studies?

Based on acute toxicity studies, andrographolide is considered relatively non-toxic when administered orally. The median lethal dose (LD50) is reported to be greater than 5 g/kg in mice.[1] For efficacy studies, a common starting point is in the range of 10-100 mg/kg. For instance, anti-inflammatory effects have been observed at doses of 50 mg/kg in rats.[2] It is always recommended to perform a pilot study with a small group of animals to determine the optimal dose for your specific experimental model and desired therapeutic effect.

2. What are the common adverse effects of andrographolide observed in animal studies?

At therapeutic doses, andrographolide is generally well-tolerated. However, at very high doses or with long-term administration, some adverse effects have been reported. These can include:

  • Reproductive Toxicity: Some studies have indicated potential anti-fertility effects at high doses with prolonged use.[3]

  • Gastrointestinal Issues: Although not widely reported, high doses may lead to gastrointestinal discomfort.

  • Changes in Blood Parameters: One study using an andrographolide nanosuspension reported a decrease in white and red blood cells at high doses.[4]

It is crucial to monitor animals closely for any signs of toxicity, such as changes in body weight, food and water intake, and behavior.

3. What is the reported oral bioavailability of andrographolide in animals?

The oral bioavailability of andrographolide is generally low due to its poor water solubility.[5] Studies in rats have shown that bioavailability can be dose-dependent, decreasing as the dose increases. Various formulation strategies are being explored to enhance its oral bioavailability.

4. How can I improve the solubility and bioavailability of andrographolide for my animal studies?

Several methods can be employed to improve the solubility and bioavailability of andrographolide:

  • Use of Solubilizing Agents: Co-administration with agents like β-cyclodextrin or sodium dodecyl sulfate (B86663) (SDS) has been shown to increase systemic exposure.

  • Bioenhancers: The use of bioenhancers like piperine (B192125) can also improve bioavailability.

  • Formulation as a Solid Dispersion or Nanoemulsion: These advanced formulation techniques can significantly enhance solubility and absorption.

  • Co-amorphization: Using co-formers like L-lysine has been shown to enhance solubility.

Troubleshooting Guides

Issue: Poor or inconsistent absorption of andrographolide in my animal model.

  • Possible Cause: Poor water solubility of andrographolide.

  • Troubleshooting Steps:

    • Vehicle Selection: Ensure you are using an appropriate vehicle for oral administration. For preclinical studies, a suspension in 0.5% w/v sodium-carboxymethyl cellulose (B213188) solution in water containing 0.025% v/v Tween 80 is a common choice.

    • Formulation Strategy: Consider using a formulation designed to enhance solubility and absorption. This could involve creating a solid dispersion, a nanoemulsion, or co-administering it with a solubilizing agent like β-cyclodextrin.

    • Particle Size Reduction: Micronization or nanocrystal formulation of andrographolide can increase its surface area and improve dissolution rate.

Issue: High variability in experimental results between animals.

  • Possible Cause: Inconsistent dosing, variability in food intake, or genetic differences in metabolism.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure precise and consistent oral gavage technique for all animals.

    • Fasting: Fasting animals overnight before dosing can help reduce variability in absorption due to food effects.

    • Animal Strain and Sex: Use a single, well-characterized animal strain and sex for your experiments to minimize genetic variability.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.

Issue: Unexpected toxicity or mortality in animals.

  • Possible Cause: The dose may be too high for the specific animal model or the vehicle may be causing toxicity.

  • Troubleshooting Steps:

    • Dose Reduction: If signs of toxicity are observed, reduce the dose of andrographolide in subsequent experiments.

    • Vehicle Control: Always include a vehicle-only control group to ensure that the vehicle is not causing the observed toxicity.

    • Monitor for Clinical Signs: Carefully observe animals for signs of toxicity such as weight loss, lethargy, ruffled fur, and changes in behavior. If severe signs are observed, euthanize the animal humanely.

    • Histopathology: At the end of the study, perform histopathological analysis of major organs to assess for any signs of toxicity.

Data Presentation

Table 1: Pharmacokinetic Parameters of Andrographolide in Different Animal Models

Animal ModelDose (mg/kg)RouteCmax (µg/mL)Tmax (h)t1/2 (h)Reference
Rat50Intramuscular3.17 ± 0.0641.3 ± 0.10
Rat30Oral0.115 ± 0.020.752.45
Beagle Dog3OralVaries by formulation0.5 - 1Varies by formulation

Table 2: Acute Oral Toxicity of Andrographolide in Rodents

Animal ModelLD50 (mg/kg)NOAEL (mg/kg)ObservationsReference
Swiss Albino Mice> 2000-No mortality or toxic signs observed over 14 days. No significant changes in body weight, organ weight, hematological, or biochemical parameters.
Sprague-Dawley Rats> 2000666No mortality or signs of toxicity at 2000 mg/kg. The No Observed Adverse Effect Level (NOAEL) in a 28-day study was 666 mg/kg.
Mice> 5000-No death or hazardous signs observed.

Experimental Protocols

Protocol 1: Oral Administration of Andrographolide in Rats

  • Preparation of Dosing Solution:

    • For a suspension, weigh the required amount of andrographolide and suspend it in a vehicle such as 0.5% sodium carboxymethyl cellulose (CMC-Na) in sterile water. The addition of a small amount of Tween 80 (e.g., 0.025% v/v) can aid in suspension.

    • Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • Animal Handling and Dosing:

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

    • Weigh each rat immediately before dosing to calculate the exact volume to be administered.

    • Administer the andrographolide suspension orally using a ball-tipped gavage needle. The volume should typically be between 1-10 mL/kg depending on the concentration.

  • Post-Dosing Monitoring:

    • Return the animals to their cages with free access to food and water.

    • Monitor the animals for any adverse reactions at regular intervals (e.g., 30, 60, 120 minutes, and 4 and 24 hours post-dosing) on the first day, and daily thereafter.

Protocol 2: Pharmacokinetic Study of Andrographolide in Rats

  • Animal Preparation and Dosing:

    • Follow the oral administration protocol as described above.

  • Blood Sample Collection:

    • Collect blood samples (approximately 150-250 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via the retro-orbital plexus or tail vein into heparinized or EDTA-containing tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 3500 rpm for 5-10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean microcentrifuge tubes and store at -40°C or -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of andrographolide in plasma.

    • The method should include protein precipitation for sample clean-up, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 (half-life).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis prep_andro Prepare Andrographolide Formulation (e.g., suspension in 0.5% CMC-Na) dosing Oral Administration (gavage) prep_andro->dosing prep_animals Acclimatize and Fast Animals (e.g., overnight fast) prep_animals->dosing pk_sampling Pharmacokinetic Sampling (serial blood collection) dosing->pk_sampling tox_obs Toxicity Observation (clinical signs, body weight) dosing->tox_obs efficacy_eval Efficacy Evaluation (e.g., anti-inflammatory markers) dosing->efficacy_eval bioanalysis LC-MS/MS Bioanalysis of Plasma pk_sampling->bioanalysis histopath Histopathology of Organs tox_obs->histopath stat_analysis Statistical Analysis of Efficacy Data efficacy_eval->stat_analysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Caption: Experimental workflow for in vivo studies of andrographolide.

troubleshooting_workflow start Issue Encountered issue_solubility Poor/Inconsistent Absorption? start->issue_solubility issue_variability High Variability in Results? start->issue_variability issue_toxicity Unexpected Toxicity? start->issue_toxicity solution_solubility Improve Formulation: - Use solubilizing agents - Create nanoemulsion/solid dispersion - Optimize vehicle issue_solubility->solution_solubility Yes solution_variability Standardize Protocol: - Consistent dosing technique - Fast animals before dosing - Use single strain/sex - Increase sample size issue_variability->solution_variability Yes solution_toxicity Adjust Protocol: - Reduce dose - Verify vehicle safety - Enhance monitoring - Perform histopathology issue_toxicity->solution_toxicity Yes end Resolution solution_solubility->end solution_variability->end solution_toxicity->end

Caption: Troubleshooting workflow for common issues in andrographolide animal studies.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/AKT/mTOR Pathway andro Andrographolide nfkb NF-κB Activation andro->nfkb inhibits jak_stat JAK/STAT Phosphorylation andro->jak_stat inhibits pi3k_akt PI3K/AKT/mTOR Activation andro->pi3k_akt inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines promotes inflammation Inflammation jak_stat->inflammation promotes cell_proliferation Cell Proliferation & Survival pi3k_akt->cell_proliferation promotes

References

Technical Support Center: Andrographolide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scaling up of andrographolide (B1667393) purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification of andrographolide.

Issue IDProblemPossible CausesTroubleshooting Steps
AP-T01 Low Yield of Crude Extract - Inappropriate solvent selection. - Insufficient extraction time or temperature. - Improper solid-to-liquid ratio. - Inefficient extraction method for scaled-up batches.1. Solvent Optimization: Methanol (B129727) has been shown to be a highly effective solvent for andrographolide extraction. Consider using a mixture of ethanol (B145695) and water, as a 50% ethanol solution has also been reported to yield good results.[1] 2. Parameter Adjustment: For maceration followed by reflux, a 16-hour maceration followed by a 1-hour reflux has been found to be effective.[2] For Soxhlet extraction, a 3-hour duration at reflux temperature is recommended. 3. Ratio Optimization: An optimal dried powder to methanol ratio is 1:3.5 (w/v). 4. Method Selection: For larger scale operations, consider multi-stage or circulating extraction to maximize efficiency.
AP-T02 Dark Green and Sticky Crude Extract - High chlorophyll (B73375) content co-extracted with andrographolide.1. Charcoal Treatment: Treat the crude extract with activated charcoal to decolorize it. A common procedure is to add activated charcoal to the extract and reflux for about 20 minutes. 2. Solvent Partitioning: Wash the concentrated extract with a non-polar solvent like toluene (B28343) to remove chlorophyll and other coloring matter. 3. Nanofiltration: Organic solvent nanofiltration (OSN) can be employed to remove chlorophyll, with reported reductions of approximately 60%.
AP-T03 Difficulty in Crystallization - Presence of impurities hindering crystal formation. - Suboptimal supersaturation levels. - Inappropriate solvent for crystallization.1. Impurity Removal: Ensure the extract is properly clarified using activated charcoal before attempting crystallization. 2. Controlled Cooling: Employ a cooling crystallization process to carefully control the rate of crystal formation. 3. Solvent Selection: Methanol is a suitable solvent for andrographolide crystallization. The process can be initiated by dissolving the purified extract in chloroform (B151607) and adding methanol dropwise.
AP-T04 Low Purity of Final Product - Incomplete removal of related diterpenoids and other impurities. - Inefficient purification technique.1. Column Chromatography: Utilize column chromatography for further purification. Silica gel is a common stationary phase, with elution gradients of methanol in chloroform or dichloromethane. Alumina can also be used as the stationary phase with a mobile phase of n-hexane and methanol. 2. Recrystallization: Perform repeated crystallizations to improve purity. Purity levels of up to 95% have been achieved through cooling crystallization. 3. Advanced Techniques: For very high purity, consider methods like preparative HPLC or the use of Molecularly Imprinted Polymers (MIPs), which have been shown to increase purity from ~55% to ~95%.
AP-T05 Inconsistent HPLC Results - Poor peak resolution. - Sample precipitation during injection. - Inappropriate mobile phase or column.1. Mobile Phase Optimization: A common mobile phase is a mixture of methanol and water (e.g., 65:35 v/v or 70:30 v/v with 0.1% v/v H3PO4). Another option is acetonitrile (B52724) and a methanol-water mixture. 2. Sample Preparation: To prevent precipitation, inject samples in a water:methanol mixture of 80:20. Ensure samples are filtered through a 0.22µm filter before injection. 3. Column Selection: A C18 column is commonly used for the separation of andrographolide.

Frequently Asked Questions (FAQs)

1. What is the most effective solvent for extracting andrographolide?

Methanol has been identified as one of the most effective solvents for andrographolide extraction, yielding a higher amount compared to ethanol and dichloromethane. A 50% ethanol-water mixture has also been reported to be efficient.

2. How can I remove the green color from my andrographolide extract?

The green color is primarily due to chlorophyll. Treatment with activated charcoal is a highly effective method for decolorization. This involves refluxing the extract with charcoal followed by filtration. Another approach is to wash the concentrated extract with a non-polar solvent like toluene.

3. What purity of andrographolide can be expected from crystallization?

A purity of 95% can be achieved through cooling crystallization of a clarified extract. Further purification steps like column chromatography can yield even higher purity, potentially exceeding 99%.

4. What are the key parameters to control during crystallization?

Controlling the level of supersaturation is crucial for successful crystallization. This can be managed through a controlled cooling process. The choice of solvent is also critical, with methanol being a suitable option.

5. What analytical technique is best for determining the purity of andrographolide?

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying andrographolide and assessing its purity. A C18 column with a mobile phase of methanol and water is commonly employed, with UV detection at approximately 223 nm.

Data Summary

Table 1: Comparison of Andrographolide Extraction Yields with Different Solvents and Methods

Extraction MethodSolventExtraction Yield (mg/g of dry plant material)Reference
SoxhletMethanolHigher than ethanol and DCM
Maceration followed by RefluxMethanol0.6% w/w
Optimized Ethanol Extraction95% Ethanol15.53
MASE5% Methanol239.4
UASE5% Methanol233.3
Soxhlet5% Methanol214.9

Note: Direct comparison of yields can be challenging due to variations in plant material and experimental conditions.

Experimental Protocols

1. Protocol for Extraction and Decolorization of Andrographolide

This protocol is based on a maceration and reflux method with subsequent charcoal treatment.

  • Materials: Dried and powdered Andrographis paniculata, methanol, activated charcoal.

  • Procedure:

    • Macerate the powdered plant material in methanol (1:3.5 w/v) for 16 hours at room temperature.

    • After maceration, reflux the mixture for 1 hour.

    • Filter the extract to remove the plant material.

    • To the filtrate, add activated charcoal and reflux for 20 minutes to decolorize the extract.

    • Filter the mixture to remove the activated charcoal. The resulting filtrate should be a clear, yellowish color.

    • Concentrate the filtrate under reduced pressure to obtain the crude andrographolide extract.

2. Protocol for Andrographolide Purification by Cooling Crystallization

This protocol describes the purification of the crude extract by crystallization.

  • Materials: Crude andrographolide extract, methanol.

  • Procedure:

    • Dissolve the crude extract in a minimal amount of hot methanol to create a saturated solution.

    • Allow the solution to cool down slowly and undisturbed to room temperature.

    • For further crystallization, the solution can be placed in a refrigerator at 4°C.

    • Whitish, cuboid crystals of andrographolide will form.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

    • Dry the crystals in a vacuum oven. This process can yield andrographolide with up to 95% purity.

3. Protocol for HPLC Analysis of Andrographolide

This protocol outlines a standard HPLC method for the quantification of andrographolide.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Methanol and 0.1% v/v phosphoric acid in water (70:30).

  • Flow Rate: 1 ml/min.

  • Detection Wavelength: 223 nm.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare standard solutions of andrographolide in methanol at known concentrations.

    • Dissolve the sample to be analyzed in methanol.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Procedure:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Quantify the amount of andrographolide in the sample by comparing its peak area to the calibration curve.

Visualizations

Andrographolide_Purification_Workflow cluster_extraction Extraction cluster_clarification Clarification cluster_purification Purification cluster_final_product Final Product plant_material Dried, Powdered Andrographis paniculata extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract (Green, Sticky) extraction->crude_extract charcoal_treatment Activated Charcoal Treatment crude_extract->charcoal_treatment clarified_extract Clarified Extract (Yellowish) charcoal_treatment->clarified_extract crystallization Cooling Crystallization clarified_extract->crystallization column_chromatography Column Chromatography (Optional) crystallization->column_chromatography Further Purification pure_andrographolide High-Purity Andrographolide Crystals crystallization->pure_andrographolide Purity ~95% column_chromatography->pure_andrographolide

Caption: General workflow for andrographolide purification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Yield of Crude Extract cause1 Inappropriate Solvent problem->cause1 cause2 Insufficient Extraction Time/Temperature problem->cause2 cause3 Improper Solid: Liquid Ratio problem->cause3 solution1 Optimize Solvent: Use Methanol or 50% Ethanol cause1->solution1 solution2 Adjust Parameters: Increase Time and/or Temperature cause2->solution2 solution3 Optimize Ratio: Target 1:3.5 w/v cause3->solution3

Caption: Troubleshooting logic for low extraction yield.

References

Minimizing cytotoxicity of andrographolide in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of andrographolide (B1667393) in normal cells during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with andrographolide, focusing on unexpected or high cytotoxicity in normal cell lines.

Issue 1: High Cytotoxicity Observed in Normal Cell Lines at Expected Therapeutic Concentrations

Possible Cause 1: Solubilization Issues Andrographolide has poor aqueous solubility. Using inappropriate solvents or incomplete solubilization can lead to the formation of precipitates that can cause non-specific cellular stress and apparent cytotoxicity.

Troubleshooting Steps:

  • Solvent Selection: Ensure the use of a biocompatible solvent in which andrographolide is highly soluble, such as dimethyl sulfoxide (B87167) (DMSO).

  • Final Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in your cell culture medium as low as possible (ideally ≤ 0.1%) to avoid solvent-induced toxicity.

  • Vehicle Control: Always include a vehicle control (cell culture medium with the same final concentration of the solvent used to dissolve andrographolide) in your experimental setup to differentiate between compound- and solvent-induced cytotoxicity.

  • Solubility Check: Visually inspect your stock and working solutions for any signs of precipitation, both before and after dilution in cell culture medium. If precipitation is observed, consider preparing a fresh, lower-concentration stock solution.

Possible Cause 2: Cell Line Sensitivity Different normal cell lines can exhibit varying sensitivities to andrographolide.

Troubleshooting Steps:

  • Literature Review: Consult the literature for reported IC50 values of andrographolide in the specific normal cell line you are using.

  • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the precise IC50 value for your specific cell line and experimental conditions.

  • Alternative Cell Lines: If the observed cytotoxicity is still too high for your experimental window, consider using a different, less sensitive normal cell line as a control.

Possible Cause 3: Assay Interference Components of your cytotoxicity assay may be interacting with andrographolide.

Troubleshooting Steps:

  • Assay Validation: If using a metabolic assay like the MTT assay, confirm that andrographolide itself does not directly react with the assay reagents. This can be tested in a cell-free system.

  • Alternative Assays: Corroborate your findings using a different cytotoxicity assay that measures a different cellular endpoint, such as a lactate (B86563) dehydrogenase (LDH) assay for membrane integrity or a live/dead cell staining assay.

Issue 2: Inconsistent IC50 Values for Andrographolide Across Experiments

Possible Cause 1: Inconsistent Cell Seeding Density Variations in the initial number of cells seeded can significantly impact the calculated IC50 value.

Troubleshooting Steps:

  • Accurate Cell Counting: Ensure accurate and consistent cell counting for each experiment.

  • Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell distribution in each well.

  • Edge Effects: To minimize "edge effects" in 96-well plates, avoid using the outermost wells for experimental conditions, or fill them with sterile PBS or media to maintain humidity.

Possible Cause 2: Variability in Drug Preparation Inconsistencies in the preparation of andrographolide dilutions can lead to variable results.

Troubleshooting Steps:

  • Fresh Dilutions: Prepare fresh serial dilutions of andrographolide for each experiment from a well-characterized stock solution.

  • Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dilutions.

Possible Cause 3: Biological Variability Cellular responses can vary with passage number and cell health.

Troubleshooting Steps:

  • Consistent Passage Number: Use cells within a consistent and narrow range of passage numbers for all experiments.

  • Monitor Cell Health: Regularly monitor the morphology and growth rate of your cell cultures to ensure they are healthy and free from contamination.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of andrographolide in normal versus cancer cells?

A1: Andrographolide generally exhibits selective cytotoxicity, being more potent against a wide range of cancer cell lines while showing significantly lower toxicity to normal cells. The half-maximal inhibitory concentration (IC50) in many cancer cell lines is often in the low micromolar range, whereas for normal cells, it is typically much higher. However, this selectivity can vary depending on the specific cell lines being compared.

Q2: How can I reduce the cytotoxicity of andrographolide to normal cells in my experiments?

A2: There are three primary strategies to minimize the off-target cytotoxicity of andrographolide:

  • Nanoformulation: Encapsulating andrographolide in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), can improve its safety profile.[1] Nanoformulations can offer controlled release and potentially targeted delivery, which may reduce the exposure of normal cells to high concentrations of the free drug.[1][2]

  • Structural Modification: Synthesizing derivatives of andrographolide can lead to compounds with improved therapeutic indices (a better ratio of toxic dose to therapeutic dose). Modifications at various positions on the andrographolide molecule have been shown to enhance anticancer activity while in some cases reducing toxicity to normal cells.

  • Combination Therapy: Combining andrographolide with other therapeutic agents (e.g., conventional chemotherapy drugs like paclitaxel (B517696) or cisplatin) can allow for the use of lower, less toxic concentrations of each compound while achieving a synergistic or additive therapeutic effect.[3][4]

Q3: Are there any known signaling pathways that andrographolide differentially affects in normal versus cancer cells?

A3: Andrographolide is known to modulate several key signaling pathways, and its effects can differ between normal and cancer cells.

  • NF-κB Pathway: In many cancer cells, the NF-κB pathway is constitutively active and promotes cell survival and proliferation. Andrographolide is a potent inhibitor of NF-κB activation in cancer cells, contributing to its pro-apoptotic and anti-proliferative effects. In normal cells, NF-κB signaling is tightly regulated and involved in the inflammatory response. Andrographolide's anti-inflammatory effects in normal cells are also mediated through NF-κB inhibition, but this is in the context of an inflammatory stimulus rather than constitutive activation.

  • PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth, survival, and proliferation. Andrographolide has been shown to inhibit this pathway in various cancer cell types. In normal cells, this pathway is crucial for normal cellular processes, and andrographolide's effects are likely to be less pronounced in the absence of the oncogenic signaling that drives its hyperactivity in cancer cells.

Q4: What are the common adverse effects of andrographolide derivatives reported in clinical settings?

A4: While this guide focuses on in vitro experiments, it's useful to be aware of clinically reported side effects. Injections of andrographolide derivatives have been associated with adverse drug reactions (ADRs), primarily gastrointestinal disorders and skin reactions. Anaphylaxis is a less common but serious potential side effect. Oral preparations of Andrographis paniculata are generally considered safe, with milder side effects such as diarrhea, vomiting, rash, and headache, which are more likely at higher doses.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of andrographolide and its modified forms on various normal and cancer cell lines, as well as the synergistic effects of combination therapies.

Table 1: IC50 Values of Andrographolide in Human Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM)Exposure Time (h)
Cancer Cell Lines
MDA-MB-231Breast Cancer30.2848
MCF-7Breast Cancer32.90 ± 0.0248
A549Lung Cancer--
HCT-116Colon Cancer--
HepG2Liver Cancer4.02 ± 0.14 (Phytosomes)-
DBTRG-05MGGlioblastoma13.9572
PC-3Prostate Cancer26.4248
OEC-M1Oral Epidermoid Carcinoma5524
Normal Cell Lines
MCF-10ANormal Breast Epithelial106.148
SVGp12Normal Glial>20024
Hs27Normal FibroblastNon-toxic up to 200 µM48
HFF-1Normal Skin FibroblastNon-toxic-
HEK-293THuman Embryonic Kidney822.8 ± 12.324

Note: A dash (-) indicates that a specific value was not provided in the cited sources.

Table 2: Comparison of IC50 Values for Free Andrographolide and Nanoformulations

FormulationCell LineCell TypeIC50 (µM)
Free AndrographolideA-431Skin Cancer25.83 (µg/mL)
Andrographolide NanoemulsionA-431Skin Cancer58.32 (µg/mL)
Free AndrographolideHepG2Liver Cancer25-40.2
Andrographolide PhytosomesHepG2Liver Cancer4.02 ± 0.14

Note: The nanoemulsion formulation for A-431 cells showed a higher IC50, which may seem counterintuitive. The study suggests this could be related to the specific formulation characteristics and cellular uptake mechanisms.

Table 3: Synergistic Effects of Andrographolide in Combination Therapy

CombinationCell LineCell TypeEffect on IC50Combination Index (CI)
Andrographolide + PaclitaxelA549Lung CancerIC50 of Paclitaxel reduced from 15.9 nM to 0.5-7.4 nM< 1 (Synergistic)
Andrographolide + CisplatinColon Cancer CellsColon CancerSynergistic anticancer activity observed-

Note: A Combination Index (CI) less than 1 indicates a synergistic effect.

Experimental Protocols

Protocol 1: Assessing Andrographolide Cytotoxicity using the MTT Assay

This protocol outlines the steps for determining the IC50 value of andrographolide in a given cell line.

Materials:

  • Andrographolide

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of andrographolide in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the andrographolide stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of andrographolide. Include wells for vehicle control (medium with the same percentage of DMSO as the highest andrographolide concentration) and a blank (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well.

    • Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the andrographolide concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Preparation of Andrographolide-Loaded PLGA Nanoparticles

This protocol describes a common method for encapsulating andrographolide in poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

  • Andrographolide

  • PLGA (Poly(lactic-co-glycolic acid))

  • Ethyl acetate (B1210297)

  • Methanol

  • Polyvinyl alcohol (PVA)

  • Deionized (DI) water

  • Probe sonicator

  • Magnetic stirrer

  • High-speed centrifuge

  • Lyophilizer

Procedure:

  • Preparation of Organic and Aqueous Phases:

    • Organic Phase: Dissolve a specific amount of andrographolide and PLGA in a mixture of ethyl acetate and methanol.

    • Aqueous Phase: Prepare an aqueous solution of a surfactant, such as PVA (e.g., 2% w/v), in DI water.

  • Emulsification:

    • Add the organic phase to the aqueous phase.

    • Emulsify the mixture using a probe sonicator for a specified time (e.g., 5 minutes) at a specific power output (e.g., 18-20 W) over an ice bath.

  • Solvent Evaporation:

    • Place the resulting emulsion on a magnetic stirrer for an extended period (e.g., 17 hours) at ambient conditions to allow for the evaporation of the organic solvents.

    • Further remove any residual solvent under a vacuum for about 1 hour.

  • Nanoparticle Recovery and Purification:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 45,000 rpm) for 1 hour to pellet the nanoparticles.

    • Discard the supernatant and wash the nanoparticle pellet with DI water three times, with centrifugation after each wash, to remove any unencapsulated drug and excess surfactant.

  • Lyophilization and Storage:

    • Resuspend the final nanoparticle pellet in DI water.

    • Freeze-dry the nanoparticle suspension using a lyophilizer to obtain a powder.

    • Store the lyophilized nanoparticles at -20°C for future use.

Visualizations

Signaling Pathways

// Nodes Andrographolide [label="Andrographolide", fillcolor="#FBBC05"]; ROS [label="↑ ROS", fillcolor="#F1F3F4"]; JNK [label="↑ JNK Activation", fillcolor="#F1F3F4"]; p53 [label="↑ p53 Phosphorylation", fillcolor="#F1F3F4"]; Bax [label="↑ Bax", fillcolor="#34A853"]; Bcl2 [label="↓ Bcl-2", fillcolor="#EA4335"]; Mito [label="Mitochondrial\nDysfunction", shape=ellipse, fillcolor="#F1F3F4"]; CytC [label="Cytochrome c\nRelease", fillcolor="#F1F3F4"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#F1F3F4"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_inhibition [label="NF-κB Inhibition", fillcolor="#EA4335"];

// Edges Andrographolide -> ROS; ROS -> JNK; JNK -> p53; p53 -> Bax; p53 -> Bcl2 [arrowhead=tee]; Bax -> Mito; Bcl2 -> Mito [arrowhead=tee]; Mito -> CytC; CytC -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; Andrographolide -> NFkB_inhibition [style=dashed]; NFkB_inhibition -> Bcl2 [style=dashed, arrowhead=tee]; } Andrographolide-induced apoptosis signaling pathway.

// Nodes Andrographolide [label="Andrographolide", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#F1F3F4"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; HIF1a [label="HIF-1α", fillcolor="#F1F3F4"]; VEGF [label="VEGF", fillcolor="#F1F3F4"]; CellGrowth [label="Cell Growth &\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Andrographolide -> PI3K [arrowhead=tee, color="#EA4335"]; PI3K -> AKT; AKT -> mTOR; mTOR -> HIF1a; HIF1a -> VEGF; AKT -> CellGrowth; VEGF -> Angiogenesis; } Inhibition of the PI3K/AKT/mTOR pathway by andrographolide.

Experimental Workflow

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Cell Culture\n(Normal & Cancer Lines)"]; treatment [label="Andrographolide Treatment\n(Dose-Response)"]; cytotoxicity_assay [label="Cytotoxicity Assay\n(e.g., MTT)"]; ic50 [label="IC50 Determination"]; data_analysis [label="Data Analysis &\nComparison"]; strategy [label="Select Strategy to\nReduce Cytotoxicity", shape=diamond, fillcolor="#FBBC05"]; nano [label="Nanoformulation"]; combo [label="Combination Therapy"]; derivative [label="Structural Modification"]; re_evaluate [label="Re-evaluate Cytotoxicity"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cell_culture; cell_culture -> treatment; treatment -> cytotoxicity_assay; cytotoxicity_assay -> ic50; ic50 -> data_analysis; data_analysis -> strategy; strategy -> nano [label="Option 1"]; strategy -> combo [label="Option 2"]; strategy -> derivative [label="Option 3"]; nano -> re_evaluate; combo -> re_evaluate; derivative -> re_evaluate; re_evaluate -> end; } Workflow for minimizing andrographolide cytotoxicity.

References

Technical Support Center: Andrographolide Oral Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for andrographolide (B1667393) oral formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing an oral formulation for andrographolide?

A1: The primary challenges stem from andrographolide's poor physicochemical properties. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1] Key challenges include:

  • Poor Aqueous Solubility: Andrographolide has a very low solubility in water (approximately 3.29 µg/mL), which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[2]

  • Low Oral Bioavailability: Consequently, its oral bioavailability is very low, reported to be around 2.67%.[3][4]

  • Chemical Instability: It can be unstable in the acidic and alkaline environments of the gastrointestinal tract.[1]

  • P-glycoprotein (P-gp) Efflux: Andrographolide is a substrate for the P-gp efflux pump, which actively transports the compound out of intestinal cells back into the lumen, further reducing its absorption.

Q2: What are the most common formulation strategies to overcome these challenges?

A2: Several advanced formulation strategies are employed to enhance the oral bioavailability of andrographolide. These include:

  • Solid Dispersions: Dispersing andrographolide in a hydrophilic polymer matrix in an amorphous state can significantly improve its dissolution rate.

  • Nanoparticles: Encapsulating andrographolide in polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs) can protect it from degradation, improve solubility, and facilitate transport across the intestinal barrier.

  • Liposomes: These lipid-based vesicles can encapsulate andrographolide, enhancing its solubility and cellular uptake.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids. This increases the surface area for dissolution and absorption.

Q3: How much can these formulations improve the bioavailability of andrographolide?

A3: The improvement in bioavailability varies depending on the formulation strategy and the specific composition. For a comparative overview, please refer to the data summary tables below.

Data Presentation

Table 1: Solubility of Andrographolide in Various Solvents

SolventSolubilityReference
Water3.29 µg/mL at 25°C
MethanolHigh
EthanolHigh

Table 2: Comparative Oral Bioavailability of Different Andrographolide Formulations in Animal Models

FormulationAnimal ModelDoseRelative Bioavailability Increase (Compared to Control)Key FindingsReference
Aqueous Suspension (Control) Rats20 mg/kg-Bioavailability of 0.91%
Rats200 mg/kg-Bioavailability of 0.21%
Solid Dispersion (PVP K30) Rats-3.0-fold (AUC)Increased dissolution rate and oral absorption.
Liquid SMEDDS Rats17.5 mg/kg15-fold (AUC)Significantly improved dissolution and bioavailability.
SMEDDS Pellets Rats17.5 mg/kg13-fold (AUC)Solid form of SMEDDS with enhanced bioavailability.
pH-sensitive Nanoparticles --2.2-foldSmaller particle size led to increased bioavailability.
Co-administration with Piperine and SDS Beagle Dogs3 mg/kg1.96-fold (196.05%)Piperine acts as a bioenhancer, inhibiting P-gp efflux.

Troubleshooting Guides

Nanoparticle Formulation (e.g., PLGA)
Problem Potential Causes Troubleshooting Solutions
Low Drug Encapsulation Efficiency (<70%) 1. Poor solubility of andrographolide in the organic solvent used for formulation. 2. High drug-to-polymer ratio. 3. Rapid diffusion of the drug into the external aqueous phase during emulsification. 4. Inappropriate surfactant concentration.1. Select an organic solvent in which andrographolide has higher solubility (e.g., a mixture of solvents). 2. Optimize the drug-to-polymer ratio; start with a lower ratio and gradually increase it. A 1:8.5 drug-to-polymer ratio has been shown to be effective. 3. Increase the viscosity of the external phase or use a saturated solution of the drug in the external phase. 4. Optimize the concentration of the stabilizer (e.g., PVA). A concentration of 2% PVA has been found to be optimal in some studies.
Large Particle Size or High Polydispersity Index (PDI) 1. Insufficient energy during homogenization or sonication. 2. Inadequate stabilizer concentration leading to particle aggregation. 3. High concentration of polymer or drug in the organic phase.1. Increase the homogenization speed/time or sonication power/duration. 2. Increase the concentration of the stabilizer (e.g., PVA). 3. Reduce the concentration of PLGA and andrographolide in the organic phase.
Nanoparticle Aggregation During Storage 1. Insufficient surface charge (low zeta potential). 2. Ostwald ripening. 3. Freeze-thaw cycles during storage. 4. Inadequate cryoprotectant during lyophilization.1. Use a stabilizer that imparts a higher surface charge. 2. Store the nanoparticle suspension at a lower temperature (e.g., 4°C). 3. Avoid repeated freezing and thawing. Store in a refrigerator. 4. Use cryoprotectants like trehalose (B1683222) or sucrose (B13894) before freeze-drying to prevent aggregation.
Solid Dispersion Formulation
Problem Potential Causes Troubleshooting Solutions
Phase Separation or Drug Recrystallization 1. Poor miscibility between andrographolide and the polymer. 2. High drug loading. 3. Inappropriate solvent system for the solvent evaporation method. 4. Insufficient interaction (e.g., hydrogen bonding) between drug and polymer.1. Select a polymer with better miscibility with andrographolide (e.g., PVP, Soluplus). 2. Reduce the drug-to-polymer ratio. 3. Use a co-solvent system to ensure both drug and polymer are fully dissolved before solvent removal. 4. Choose polymers that can form strong hydrogen bonds with andrographolide.
Low Dissolution Rate 1. Incomplete conversion to an amorphous state. 2. Formation of large solid dispersion particles. 3. Gelling of the polymer on the surface of the particles, hindering drug release.1. Confirm the amorphous state using techniques like XRD or DSC. Optimize the preparation method (e.g., faster solvent removal). 2. Mill or sieve the solid dispersion to obtain smaller particles with a larger surface area. 3. Select a polymer that does not form a viscous gel layer upon contact with the dissolution medium or incorporate a channeling agent.
Self-Microemulsifying Drug Delivery System (SMEDDS)
Problem Potential Causes Troubleshooting Solutions
Instability (Phase Separation, Creaming) 1. Inappropriate ratio of oil, surfactant, and co-surfactant. 2. Poor solubility of andrographolide in the selected oil phase. 3. Use of a surfactant with an inappropriate HLB value.1. Construct a pseudo-ternary phase diagram to identify the optimal ratios for microemulsion formation. 2. Screen various oils to find one with the highest solubilizing capacity for andrographolide. Oleic acid has been shown to be a good choice. 3. Select a surfactant or a blend of surfactants with an appropriate HLB value to ensure the formation of a stable microemulsion.
Drug Precipitation Upon Dilution 1. The formulation is on the edge of the microemulsion region. 2. The amount of drug is close to the saturation solubility in the formulation. 3. The type or concentration of the polymer precipitation inhibitor is not optimal.1. Adjust the formulation to be more centrally located within the microemulsion region of the phase diagram. 2. Reduce the drug loading in the SMEDDS. 3. Incorporate a precipitation inhibitor like HPMC or PVP into the formulation to maintain a supersaturated state upon dilution.

Experimental Protocols

Preparation of Andrographolide-Loaded PLGA Nanoparticles (Emulsion Solvent Evaporation Method)

Materials:

  • Andrographolide

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of andrographolide and PLGA in the chosen organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.

  • Washing: Wash the collected nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, resuspend the nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry.

Characterization:

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Encapsulation Efficiency and Drug Loading: Spectrophotometric or HPLC analysis of the drug content after dissolving a known amount of nanoparticles in a suitable solvent.

Preparation of Andrographolide Solid Dispersion (Solvent Evaporation Method)

Materials:

  • Andrographolide

  • Hydrophilic polymer (e.g., PVP K30, Soluplus, PEG 6000)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution: Dissolve both andrographolide and the polymer in the solvent.

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Size Reduction: Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.

Characterization:

  • Amorphous State Confirmation: X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC)

  • Drug-Polymer Interaction: Fourier-Transform Infrared Spectroscopy (FTIR)

  • Dissolution Testing: In vitro dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid).

In Vitro Dissolution Testing

Apparatus: USP Dissolution Apparatus 2 (Paddle type)

Medium: 900 mL of a suitable dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8, or citrate (B86180) buffer pH 3.1).

Procedure:

  • Set the temperature of the dissolution medium to 37 ± 0.5°C.

  • Set the paddle speed (e.g., 75 or 100 rpm).

  • Add the andrographolide formulation to the dissolution vessel.

  • Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

  • Replace the withdrawn volume with fresh dissolution medium.

  • Filter the samples and analyze the concentration of andrographolide using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

In Vivo Bioavailability Study in Rats

Animals: Male Wistar or Sprague-Dawley rats.

Procedure:

  • Fast the animals overnight before the experiment with free access to water.

  • Administer the andrographolide formulation orally via gavage.

  • Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Centrifuge the blood samples to separate the plasma.

  • Extract andrographolide from the plasma samples.

  • Analyze the concentration of andrographolide in the plasma using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Visualizations

Signaling Pathway Inhibition by Andrographolide

// Nodes andro [label="Andrographolide", fillcolor="#FBBC05", fontcolor="#202124"];

// NF-kB Pathway nfkb_path [label="NF-κB Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ikb [label="IκB Phosphorylation", fillcolor="#FFFFFF", fontcolor="#202124"]; nfkb_translocation [label="NF-κB Nuclear\nTranslocation", fillcolor="#FFFFFF", fontcolor="#202124"]; proinflammatory [label="Pro-inflammatory Genes\n(e.g., MMP-9, COX-2)", fillcolor="#FFFFFF", fontcolor="#202124"];

// PI3K/Akt Pathway pi3k_path [label="PI3K/Akt Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; akt [label="Akt Phosphorylation", fillcolor="#FFFFFF", fontcolor="#202124"]; mtor [label="mTOR Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; cell_growth [label="Cell Growth &\nSurvival", fillcolor="#FFFFFF", fontcolor="#202124"];

// JAK/STAT Pathway jak_stat_path [label="JAK/STAT Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; jak [label="JAK Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; stat [label="STAT Phosphorylation\n& Dimerization", fillcolor="#FFFFFF", fontcolor="#202124"]; gene_transcription [label="Gene Transcription\n(Proliferation, Angiogenesis)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Wnt/β-catenin Pathway wnt_path [label="Wnt/β-catenin Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; beta_catenin [label="β-catenin Stabilization", fillcolor="#FFFFFF", fontcolor="#202124"]; tcf_lef [label="TCF/LEF Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; target_genes [label="Target Gene Expression\n(Cell Proliferation)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges andro -> nfkb_path [color="#EA4335", arrowhead=tee]; andro -> pi3k_path [color="#EA4335", arrowhead=tee]; andro -> jak_stat_path [color="#EA4335", arrowhead=tee]; andro -> wnt_path [color="#EA4335", arrowhead=tee];

nfkb_path -> ikb [style=invis]; ikb -> nfkb_translocation [color="#4285F4"]; nfkb_translocation -> proinflammatory [color="#4285F4"];

pi3k_path -> akt [style=invis]; akt -> mtor [color="#34A853"]; mtor -> cell_growth [color="#34A853"];

jak_stat_path -> jak [style=invis]; jak -> stat [color="#4285F4"]; stat -> gene_transcription [color="#4285F4"];

wnt_path -> beta_catenin [style=invis]; beta_catenin -> tcf_lef [color="#34A853"]; tcf_lef -> target_genes [color="#34A853"]; }

Caption: Andrographolide's multi-pathway inhibitory action in cancer cells.

Experimental Workflow for Nanoparticle Formulation and Characterization

// Nodes start [label="Start: Andrographolide & PLGA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; organic_phase [label="Dissolve in Organic Solvent\n(Organic Phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; aqueous_phase [label="Prepare PVA Solution\n(Aqueous Phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; emulsification [label="Emulsification\n(Homogenization/Sonication)", fillcolor="#FFFFFF", fontcolor="#202124"]; solvent_evap [label="Solvent Evaporation", fillcolor="#FFFFFF", fontcolor="#202124"]; collection [label="Nanoparticle Collection\n(Centrifugation)", fillcolor="#FFFFFF", fontcolor="#202124"]; washing [label="Washing", fillcolor="#FFFFFF", fontcolor="#202124"]; characterization [label="Characterization", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; size_zeta [label="Particle Size & Zeta Potential (DLS)", fillcolor="#F1F3F4", fontcolor="#202124"]; morphology [label="Morphology (TEM/SEM)", fillcolor="#F1F3F4", fontcolor="#202124"]; drug_loading [label="Drug Loading & Encapsulation\nEfficiency (HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> organic_phase; start -> aqueous_phase; organic_phase -> emulsification; aqueous_phase -> emulsification; emulsification -> solvent_evap; solvent_evap -> collection; collection -> washing; washing -> characterization; characterization -> size_zeta; characterization -> morphology; characterization -> drug_loading; size_zeta -> end [style=dashed]; morphology -> end [style=dashed]; drug_loading -> end [style=dashed]; }

Caption: Workflow for andrographolide nanoparticle synthesis and analysis.

Troubleshooting Logic for Low Encapsulation Efficiency

// Nodes problem [label="Problem:\nLow Encapsulation Efficiency", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause1 [label="Cause 1:\nPoor Drug Solubility\nin Organic Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Solution:\nUse a co-solvent or\nselect a different solvent.", fillcolor="#FFFFFF", fontcolor="#202124"];

cause2 [label="Cause 2:\nHigh Drug-to-Polymer Ratio", fillcolor="#F1F3F4", fontcolor="#202124"]; solution2 [label="Solution:\nDecrease the amount of drug\nrelative to the polymer.", fillcolor="#FFFFFF", fontcolor="#202124"];

cause3 [label="Cause 3:\nRapid Drug Diffusion\nto Aqueous Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; solution3 [label="Solution:\nIncrease viscosity of\naqueous phase.", fillcolor="#FFFFFF", fontcolor="#202124"];

cause4 [label="Cause 4:\nSuboptimal Stabilizer\nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"]; solution4 [label="Solution:\nOptimize stabilizer\nconcentration.", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges problem -> cause1; problem -> cause2; problem -> cause3; problem -> cause4;

cause1 -> solution1 [color="#4285F4"]; cause2 -> solution2 [color="#34A853"]; cause3 -> solution3 [color="#FBBC05"]; cause4 -> solution4 [color="#EA4335"]; }

Caption: Troubleshooting low drug encapsulation in nanoparticles.

References

Validation & Comparative

Andrographolide in the Management of Upper Respiratory Tract Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of andrographolide (B1667393) for the treatment of upper respiratory tract infections (URTIs), contrasted with other treatment alternatives. The information is supported by experimental data from multiple studies, with a focus on quantitative outcomes and detailed methodologies.

Efficacy of Andrographolide: A Review of Clinical Evidence

Andrographolide, the primary active constituent of Andrographis paniculata, has been investigated in numerous clinical trials for its efficacy in alleviating the symptoms of uncomplicated URTIs, such as the common cold and pharyngotonsillitis.[1][2] The evidence suggests that andrographolide may be superior to placebo and, in some instances, comparable to conventional treatments like paracetamol in reducing symptom severity and duration.[3][4] Its therapeutic effects are attributed to its anti-inflammatory and immunostimulatory properties.[5]

A systematic review of randomized controlled trials indicated that A. paniculata was more effective than placebo in mitigating the subjective symptoms of URTIs. Another review highlighted that andrographis could shorten the duration of cough, sore throat, and sick days when compared to a placebo. However, some studies have found no significant therapeutic efficacy of a crude extract of A. paniculata for acute nonspecific URTIs, emphasizing the importance of standardized extracts with known concentrations of andrographolide.

Comparative Clinical Trial Data

The following tables summarize the quantitative data from key clinical trials comparing andrographolide with placebo and paracetamol.

Table 1: Andrographolide vs. Placebo for Uncomplicated URTI
Study (Year)Participants (n)InterventionDurationKey OutcomesAdverse Events
Saxena et al. (2010) 223Andrographolide (KalmCold™): 200 mg/day5 days- Significant reduction in all symptom scores (except earache) by day 5 compared to placebo (p<0.05). - Overall symptom score reduction was 2.1 times higher than placebo.Not specified in detail, but no patients discontinued (B1498344) due to adverse events.
Cáceres et al. (1999) 208AndrographolideNot Specified- Fewer days of sick leave (0.21 vs 0.96 days, p<0.03). - Higher total recovery rate (67.5% vs 36%, p<0.05). - Greater symptom relief (55% vs 19%, p<0.025). - Symptom severity score difference of 10.85 points.Not specified in detail.
Leelarasamee et al. (2021) 829Andrographolide (crude extract, 20mg andrographolide, 3x/day)4 days- No significant difference in the reduction of symptom severity compared to placebo. - Similar use of paracetamol as a rescue drug in both groups.Mild and self-limited. 18 (4.3%) in the andrographolide group vs. 9 (2.2%) in the placebo group.
Table 2: Andrographolide vs. Paracetamol for Pharyngotonsillitis
Study (Year)Participants (n)InterventionDurationKey OutcomesAdverse Events
Thamlikitkul et al. (1991) 152- High-dose Andrographolide (6 g/day ) - Low-dose Andrographolide (3 g/day ) - Paracetamol (3.9 g/day )7 days- Day 3: - Fever disappearance: 68.1% (High-dose Andro) & 67.3% (Paracetamol) vs 26.1% (Low-dose Andro) (p<0.0001). - Sore throat eradication: 29.7% (High-dose Andro) & 30.6% (Paracetamol) vs 8.7% (Low-dose Andro) (p=0.001). - Day 7: No significant differences between groups.Not specified in detail.

Experimental Protocols

Saxena et al. (2010): Andrographolide (KalmCold™) vs. Placebo
  • Study Design: A randomized, double-blind, placebo-controlled clinical trial conducted at four centers in India.

  • Participants: 223 patients of both sexes, aged 18-60 years, with two or more symptoms of the common cold for fewer than three days. Exclusion criteria included any condition other than the common cold or use of medications that could affect symptoms.

  • Intervention: Patients were randomly assigned to receive either an extract of Andrographis paniculata (KalmCold™, containing 31.30% w/w andrographolide) at a dose of 200 mg/day or a placebo for five days.

  • Outcome Measures: Patients self-evaluated nine symptoms (cough, expectoration, nasal discharge, headache, fever, sore throat, earache, malaise/fatigue, and sleep disturbance) on a visual analogue scale (VAS) on days 1, 3, and 5 of treatment.

Thamlikitkul et al. (1991): Andrographolide vs. Paracetamol
  • Study Design: A comparative clinical trial.

  • Participants: 152 adult patients in Thailand diagnosed with pharyngotonsillitis.

  • Intervention: Patients were assigned to one of three groups: high-dose A. paniculata (6 g/day ), low-dose A. paniculata (3 g/day ), or paracetamol (3.9 g/day ) for seven days.

  • Outcome Measures: The primary outcomes were the relief of fever and sore throat.

Signaling Pathways and Experimental Workflows

Anti-Inflammatory Signaling Pathway of Andrographolide

Andrographolide exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It has been shown to form a covalent adduct with the p50 subunit of NF-κB, which blocks its binding to DNA and reduces the transcription of pro-inflammatory genes. This leads to a decrease in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

G cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Andro Andrographolide Andro->NFkB inhibits nuclear translocation Transcription Transcription of Pro-inflammatory Genes Cytokines TNF-α, IL-6, IL-1β Transcription->Cytokines leads to production of

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of andrographolide.
Immunomodulatory Signaling Pathway of Andrographolide

Andrographolide has also been shown to modulate the JAK-STAT (Janus kinase/signal transducer and activator of transcription) signaling pathway, which is crucial for immune responses. By interfering with this pathway, andrographolide can influence cytokine signaling and the differentiation of immune cells.

G cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds to JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus dimerizes & translocates to Andro Andrographolide Andro->STAT inhibits phosphorylation Gene Gene Transcription Response Immune Response Gene->Response regulates

Figure 2: Simplified JAK-STAT signaling pathway and the modulatory effect of andrographolide.
Experimental Workflow: Randomized Controlled Trial

The typical workflow for a randomized controlled trial (RCT) evaluating the efficacy of andrographolide for URTIs is depicted below.

G Start Patient Recruitment (URTI Symptoms) Screening Inclusion/Exclusion Criteria Assessment Start->Screening Randomization Randomization Screening->Randomization GroupA Treatment Group (Andrographolide) Randomization->GroupA Arm A GroupB Control Group (Placebo/Alternative) Randomization->GroupB Arm B Treatment Treatment Period (e.g., 5-7 days) GroupA->Treatment GroupB->Treatment FollowUp Follow-up & Symptom Assessment (e.g., VAS Scores) Treatment->FollowUp Analysis Data Analysis (Statistical Comparison) FollowUp->Analysis End Results & Conclusion Analysis->End

Figure 3: Generalized workflow of a randomized controlled trial for andrographolide in URTI.

References

Andrographolide and Metformin: A Comparative Analysis for Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals.

This guide provides a detailed comparison of andrographolide (B1667393) and metformin (B114582), two compounds with significant potential in the management of hyperglycemia. While metformin is a cornerstone in the treatment of type 2 diabetes, andrographolide, a bioactive component of Andrographis paniculata, is emerging as a promising alternative with distinct mechanisms of action. This document synthesizes experimental data on their efficacy, outlines the experimental protocols used in key studies, and visualizes their molecular pathways.

Performance on Glycemic Control: A Quantitative Comparison

The following tables summarize the quantitative data from various studies, offering a comparative view of the effects of andrographolide and metformin on key glycemic parameters. It is important to note that the data for andrographolide is primarily from preclinical studies, whereas the data for metformin is derived from extensive clinical trials.

Table 1: Effect on Fasting Blood Glucose (FBG)

CompoundSubject/ModelDosageDurationChange in FBGReference
Andrographolide Streptozotocin-induced diabetic rats1.5 mg/kg-Significant decrease vs. control[1]
Streptozotocin-induced diabetic rats4.5 mg/kg-Significant decrease vs. control[1]
High-fructose-fat-fed rats1.5 mg/kg BW twice daily5 days33.29 ± 6.40% decrease[2]
High-fructose-fat-fed rats4.5 mg/kg BW twice daily5 days44.41 ± 7.40% decrease[2]
Wistar rats500 mg/kg35 daysReduced from 3.77 ± 0.10 to 3.24 ± 0.11 mmol/L[3]
Metformin Patients with type 2 diabetes500 mg daily11 weeks19 mg/dL greater reduction than placebo
Patients with type 2 diabetes2000 mg daily11 weeks84 mg/dL greater reduction than placebo
High-fructose-fat-fed rats90 mg/kg BW5 days45.24 ± 3.23% decrease

Table 2: Effect on Postprandial Blood Glucose

CompoundSubject/ModelDosageDurationChange in Postprandial Blood GlucoseReference
Andrographolide High-fructose-fat-fed rats1.5 mg/kg BW twice daily5 days38.33 ± 10.90% decrease
High-fructose-fat-fed rats4.5 mg/kg BW twice daily5 days62.31 ± 6.35% decrease
Metformin High-fructose-fat-fed rats90 mg/kg BW5 days58.11 ± 4.04% decrease

Table 3: Effect on Glycated Hemoglobin (HbA1c)

CompoundSubject/ModelDosageDurationChange in HbA1cReference
Andrographolide Wistar rats500 mg/kg35 daysReduced from 7.69 ± 1.15% to 5.95 ± 0.82%
Metformin Patients with type 2 diabetes500 mg daily11 weeks0.6% greater reduction than placebo
Patients with type 2 diabetes2000 mg daily11 weeks2.0% greater reduction than placebo
Patients with type 2 diabetes--Up to 1.5% reduction at maximum doses
Non-obese patients with type 2 diabetes-36 months0.8% reduction

Mechanisms of Action: A Molecular Perspective

Andrographolide and metformin exert their glycemic control through distinct yet partially overlapping molecular pathways.

Andrographolide: A Multi-Target Approach

Andrographolide's antihyperglycemic effects are attributed to a range of actions, including:

  • Enhanced Glucose Uptake: It promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, particularly in skeletal muscle, thereby increasing glucose uptake from the blood. This process is mediated through the activation of the Protein Kinase C (PKC) pathway and is dependent on intracellular calcium levels.

  • Inhibition of α-glucosidase and α-amylase: By inhibiting these enzymes in the intestine, andrographolide can delay carbohydrate digestion and reduce postprandial glucose spikes.

  • Modulation of Gut Microbiota: Studies suggest that andrographolide can alter the composition of gut microbiota, leading to an increased abundance of beneficial bacteria like Akkermansia muciniphila, which is associated with improved glucose metabolism.

  • Hepatic Effects: It has been shown to reduce hepatic glucose production (gluconeogenesis).

  • Insulin (B600854) Secretion and β-cell Protection: Some studies indicate that andrographolide and its derivatives can enhance insulin secretion and protect pancreatic β-cells from damage.

andrographolide_pathway Andrographolide Andrographolide Intestine Intestine Andrographolide->Intestine Pancreas Pancreas Andrographolide->Pancreas Muscle_Adipose Skeletal Muscle / Adipose Tissue Andrographolide->Muscle_Adipose Liver Liver Andrographolide->Liver Gut_Microbiota Gut Microbiota Andrographolide->Gut_Microbiota alpha_glucosidase α-glucosidase/ α-amylase Inhibition Intestine->alpha_glucosidase beta_cell β-cell Protection & Insulin Secretion Pancreas->beta_cell PKC_pathway PKC Pathway Activation Muscle_Adipose->PKC_pathway gluconeogenesis Decreased Hepatic Gluconeogenesis Liver->gluconeogenesis akkermansia Increased Akkermansia muciniphila Gut_Microbiota->akkermansia glucose_absorption Decreased Glucose Absorption alpha_glucosidase->glucose_absorption blood_glucose Lowered Blood Glucose glucose_absorption->blood_glucose beta_cell->blood_glucose GLUT4 GLUT4 Translocation PKC_pathway->GLUT4 glucose_uptake Increased Glucose Uptake GLUT4->glucose_uptake glucose_uptake->blood_glucose gluconeogenesis->blood_glucose akkermansia->blood_glucose

Figure 1. Signaling pathways of andrographolide.

Metformin: A Well-Established Mechanism

Metformin's primary mechanism of action is centered on the liver and the activation of AMP-activated protein kinase (AMPK). Its key actions include:

  • Inhibition of Hepatic Gluconeogenesis: Metformin's main effect is reducing the production of glucose by the liver. It achieves this by inhibiting mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP:ATP ratio and subsequent activation of AMPK.

  • Activation of AMPK: Activated AMPK phosphorylates various downstream targets, leading to the inhibition of gluconeogenic gene expression and a reduction in glucose output.

  • Increased Insulin Sensitivity: Metformin improves insulin sensitivity in peripheral tissues like muscle and fat, leading to increased glucose uptake.

  • Gut-Mediated Effects: Metformin also acts on the gut, where it can increase glucose utilization, enhance the secretion of glucagon-like peptide-1 (GLP-1), and alter the gut microbiome.

metformin_pathway Metformin Metformin Liver Liver Metformin->Liver Gut Gut Metformin->Gut Muscle Peripheral Tissues (e.g., Muscle) Metformin->Muscle Mitochondria Mitochondrial Complex I Inhibition Liver->Mitochondria GLP1 Increased GLP-1 Secretion Gut->GLP1 Gut_Microbiome Altered Gut Microbiome Gut->Gut_Microbiome Insulin_Sensitivity Increased Insulin Sensitivity Muscle->Insulin_Sensitivity AMP_ATP Increased AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Blood_Glucose Lowered Blood Glucose Gluconeogenesis->Blood_Glucose GLP1->Blood_Glucose Gut_Microbiome->Blood_Glucose Glucose_Uptake Increased Glucose Uptake Insulin_Sensitivity->Glucose_Uptake Glucose_Uptake->Blood_Glucose

Figure 2. Signaling pathways of metformin.

Experimental Protocols

This section details the methodologies employed in key studies cited in this guide.

Andrographolide Studies in Rodent Models
  • Animal Model: Streptozotocin (STZ)-induced diabetic rats are a common model for type 1 diabetes, where STZ selectively destroys pancreatic β-cells. High-fructose-fat-fed rats are used to model type 2 diabetes, characterized by insulin resistance and hyperglycemia. Wistar rats are often used as a healthy, non-diabetic model to study the effects of compounds on glucose metabolism.

  • Induction of Diabetes: In the STZ model, diabetes is typically induced by a single intraperitoneal injection of STZ dissolved in citrate (B86180) buffer. In the high-fructose-fat-fed model, rats are fed a special diet rich in fructose (B13574) and fat for a specified period to induce a diabetic state.

  • Treatment: Andrographolide is typically administered orally via gavage. Dosages and treatment durations vary across studies, as detailed in the data tables.

  • Blood Glucose Measurement: Fasting and postprandial blood glucose levels are measured from tail vein blood samples using a glucometer.

  • HbA1c Measurement: Glycated hemoglobin is measured from whole blood samples using commercially available assay kits.

  • Western Blot Analysis: To investigate protein expression, tissues such as skeletal muscle are homogenized and lysed. Proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies (e.g., for GLUT4) to detect the protein of interest.

experimental_workflow start Animal Model Selection (e.g., STZ-induced diabetic rats) induction Induction of Diabetes (e.g., STZ injection) start->induction treatment Treatment Administration (Andrographolide or Metformin) induction->treatment monitoring Blood Glucose Monitoring (Fasting & Postprandial) treatment->monitoring hba1c HbA1c Measurement treatment->hba1c tissue Tissue Collection (e.g., Skeletal Muscle) treatment->tissue data Data Analysis monitoring->data hba1c->data western Western Blot Analysis (e.g., for GLUT4) tissue->western western->data end Conclusion data->end

Figure 3. General experimental workflow.

Metformin Clinical Trials
  • Study Design: The efficacy of metformin in humans is typically evaluated through randomized, double-blind, placebo-controlled clinical trials.

  • Participants: Patients diagnosed with type 2 diabetes are recruited for these studies.

  • Intervention: Participants are randomly assigned to receive either metformin at various dosages or a placebo over a defined period.

  • Outcome Measures: The primary endpoints are typically changes in fasting plasma glucose and HbA1c levels from baseline.

  • Statistical Analysis: Statistical methods are used to compare the changes in the metformin-treated groups with the placebo group to determine the drug's efficacy.

Conclusion

Metformin remains the gold-standard first-line therapy for type 2 diabetes, with a well-established safety and efficacy profile backed by extensive clinical data. Its primary mechanism of action through the inhibition of hepatic gluconeogenesis via AMPK activation is well-understood.

Andrographolide presents a compelling profile as a potential therapeutic agent for glycemic control. Its multi-targeted mechanism, including enhanced glucose uptake, inhibition of carbohydrate-digesting enzymes, and beneficial modulation of the gut microbiome, suggests it may offer a broader spectrum of action. However, the evidence for andrographolide is currently limited to preclinical studies. Rigorous, well-designed clinical trials are necessary to establish its efficacy and safety in humans and to directly compare its performance against metformin. Future research should also focus on elucidating the intricate details of its signaling pathways and identifying its precise molecular targets.

References

Andrographolide and Cisplatin: A Synergistic Combination Against Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison guide for researchers on the enhanced anti-tumor effects of combining andrographolide (B1667393) with cisplatin (B142131) in lung cancer models.

The combination of andrographolide, a natural diterpenoid lactone, with the conventional chemotherapeutic agent cisplatin is emerging as a promising strategy in the treatment of lung cancer. This guide provides a comprehensive overview of the synergistic effects, underlying mechanisms, and experimental data from preclinical studies. The evidence suggests that andrographolide can significantly enhance the efficacy of cisplatin, potentially overcoming drug resistance and reducing side effects.

Enhanced Anti-Cancer Efficacy

Studies have consistently demonstrated that the co-administration of andrographolide and cisplatin leads to a more potent anti-tumor effect compared to either agent alone. This synergy is observed in both in vitro lung cancer cell lines and in vivo murine models.

Key Findings:

  • Increased Apoptosis: Andrographolide enhances cisplatin-induced apoptosis in lung cancer cells.[1][2]

  • Inhibition of Autophagy: Cisplatin treatment can induce autophagy, a cellular process that can promote cancer cell survival. Andrographolide counteracts this by blocking autophagy, thereby sensitizing the cancer cells to cisplatin.[1][2]

  • Overcoming Resistance: The combination has been shown to be effective in cisplatin-resistant lung cancer cells, suggesting a potential to overcome acquired resistance.[3]

  • Reduced Tumor Growth and Metastasis: In animal models, the combined treatment significantly inhibits tumor growth and reduces the incidence of lung metastases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies, highlighting the synergistic effects of the andrographolide and cisplatin combination.

Table 1: In Vitro Cell Viability and Apoptosis

Cell LineTreatmentConcentration% Cell Viability (relative to control)% Apoptotic CellsCitation
A549CisplatinVariesData not specifiedData not specified
A549AndrographolideVariesData not specifiedData not specified
A549Cisplatin + AndrographolideVariesSignificantly LowerSignificantly Higher
Lewis Lung Carcinoma (LLC)CisplatinVariesData not specifiedData not specified
Lewis Lung Carcinoma (LLC)AndrographolideVariesData not specifiedData not specified
Lewis Lung Carcinoma (LLC)Cisplatin + AndrographolideVariesSignificantly LowerSignificantly Higher
H1975Andrographolide0, 5, 10, 20 µMDose-dependent decreaseDose-dependent increase

Table 2: In Vivo Tumor Growth and Metastasis in Murine Models

ModelTreatment GroupTumor Growth InhibitionReduction in Lung MetastasesIncreased LifespanCitation
Subcutaneous LLC modelCisplatinModerateModerateModerate
Subcutaneous LLC modelCisplatin + AndrographolideSignificantSignificantSignificant
Orthotopic LLC implantation modelCisplatinModerateModerateModerate
Orthotopic LLC implantation modelCisplatin + AndrographolideSignificantSignificantSignificant

Signaling Pathways and Molecular Mechanisms

The synergistic effect of andrographolide and cisplatin is attributed to the modulation of several key signaling pathways involved in cell survival, apoptosis, and autophagy.

Autophagy Blockade

Cisplatin can induce a protective autophagic response in cancer cells, which limits its therapeutic efficacy. Andrographolide inhibits this process, leading to enhanced cell death.

G cluster_0 Cisplatin Action cluster_1 Andrographolide Action cluster_2 Combined Effect Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Autophagy_Induction Autophagy Induction DNA_Damage->Autophagy_Induction Cell_Survival Cell Survival Autophagy_Induction->Cell_Survival Enhanced_Apoptosis Enhanced Apoptosis Autophagy_Induction->Enhanced_Apoptosis Andrographolide Andrographolide Autophagy_Blockade Autophagy Blockade Andrographolide->Autophagy_Blockade Autophagy_Blockade->Enhanced_Apoptosis

Caption: Andrographolide enhances cisplatin efficacy by blocking protective autophagy.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival. Andrographolide has been shown to down-regulate this pathway, contributing to its anti-cancer effects. When combined with cisplatin, this inhibition can further sensitize cancer cells to apoptosis.

G cluster_0 PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Proliferation & Survival mTOR->Cell_Survival Apoptosis Apoptosis mTOR->Apoptosis Andrographolide Andrographolide Andrographolide->Akt Cisplatin Cisplatin Cisplatin->Apoptosis

Caption: Andrographolide inhibits the pro-survival PI3K/Akt/mTOR pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the cited studies.

Cell Viability Assay
  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: Lung cancer cells (e.g., A549, LLC) are seeded in 96-well plates and treated with various concentrations of andrographolide, cisplatin, or a combination of both for a specified duration (e.g., 24, 48 hours). After treatment, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Analysis
  • Method: Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry.

  • Procedure: Cells are treated as described above. After treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark. The stained cells are then analyzed by a flow cytometer. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells is quantified.

Western Blot Analysis
  • Method: Standard Western blotting protocol.

  • Procedure: After treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., LC3B, Atg5, cleaved caspase-3, Akt, p-Akt). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Models
  • Models: Subcutaneous xenograft model and orthotopic lung cancer model.

  • Procedure (Subcutaneous): Lung cancer cells (e.g., LLC) are injected subcutaneously into the flank of immunocompromised mice (e.g., C57BL/6). Once tumors reach a palpable size, mice are randomly assigned to different treatment groups: control (vehicle), andrographolide alone, cisplatin alone, and the combination. Tumor volume is measured regularly.

  • Procedure (Orthotopic): Lung cancer cells are directly injected into the lung parenchyma of mice. Treatment is administered as described above. Tumor progression and metastasis are monitored, often through imaging techniques or histological analysis of the lungs at the end of the study.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the synergistic effects of andrographolide and cisplatin.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Lung Cancer Cell Lines (e.g., A549, LLC) Treatment Treatment: - Control - Andrographolide - Cisplatin - Combination Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis & Conclusion Western_Blot->Data_Analysis Tumor_Model Murine Lung Cancer Models (Subcutaneous/Orthotopic) In_Vivo_Treatment Treatment Groups: - Control - Andrographolide - Cisplatin - Combination Tumor_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Metastasis_Analysis Metastasis Analysis In_Vivo_Treatment->Metastasis_Analysis Survival_Analysis Survival Analysis In_Vivo_Treatment->Survival_Analysis Survival_Analysis->Data_Analysis

Caption: A typical experimental workflow for studying the combined effects.

Conclusion

The combination of andrographolide and cisplatin presents a compelling therapeutic strategy for lung cancer. By enhancing apoptosis and inhibiting pro-survival autophagy, andrographolide synergistically potentiates the anti-tumor effects of cisplatin in preclinical models. These findings provide a strong rationale for further investigation and clinical evaluation of this combination therapy. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

References

A Comparative Guide to Andrographolide Reference Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of quality control parameters and a review of commercially available Andrographolide reference standards to ensure the accuracy and reliability of research and development in the pharmaceutical industry.

This guide provides a comprehensive comparison of Andrographolide reference standards, crucial for researchers, scientists, and drug development professionals. Ensuring the quality and consistency of Andrographolide, a bioactive compound with significant therapeutic potential, is paramount for reproducible experimental results and the development of safe and effective pharmaceuticals. This document outlines key quality control parameters, compares available reference standards, and provides detailed experimental protocols for verification.

Understanding Andrographolide and the Need for a Reference Standard

Andrographolide is a labdane (B1241275) diterpenoid that is the main bioactive constituent of the medicinal plant Andrographis paniculata. It is known for a wide range of therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. The primary mechanism for its anti-inflammatory effects involves the inhibition of the NF-κB signaling pathway. Given its potential in drug development, a well-characterized reference standard is essential for:

  • Accurate quantification in raw materials, extracts, and finished products.

  • Identity confirmation to ensure the correct compound is being used.

  • Purity assessment to control for impurities that may affect biological activity or safety.

  • Validation of analytical methods used in quality control.

Comparison of Commercially Available Andrographolide Reference Standards

Several reputable suppliers offer Andrographolide reference standards. The choice of a suitable standard depends on the specific requirements of the application, including regulatory compliance and the level of characterization needed. Below is a comparison of offerings from major suppliers.

ParameterUnited States Pharmacopeia (USP)Sigma-Aldrich (phyproof® Reference Substance)European Pharmacopoeia (EP)
Grade Pharmaceutical Primary StandardPrimary Reference StandardChemical Reference Substance (CRS)
Stated Purity (by HPLC) Assay value provided on the Certificate of Analysis≥98.0%Assay value provided on the Certificate of Analysis
Identity Confirmation IR, ¹H-NMR, Mass SpectrometryIR, ¹H-NMR, Mass SpectrometryIR
Water Content Determined by Karl Fischer titrationSpecified on the Certificate of AnalysisSpecified on the Certificate of Analysis
Residual Solvents Controlled according to USP <467>Specified on the Certificate of AnalysisSpecified on the Certificate of Analysis
Traceability Traceable to USP primary standardsTraceable to primary standardsEstablished by the EDQM
Documentation Certificate of AnalysisCertificate of AnalysisInformation leaflet

Note: The exact purity and impurity profiles are lot-specific and can be found on the Certificate of Analysis provided by the supplier. Researchers should always consult the lot-specific documentation before use.

Quality Control Workflow for Andrographolide Reference Standard

The following diagram illustrates a typical workflow for the quality control of an Andrographolide reference standard, from initial receipt to its use in assays.

Andrographolide Reference Standard Quality Control Workflow cluster_0 Receiving and Initial Checks cluster_1 Identity Confirmation cluster_2 Purity and Assay cluster_3 Release and Use Receipt Receipt of Reference Standard Documentation_Review Review Certificate of Analysis Receipt->Documentation_Review Visual_Inspection Visual Inspection Documentation_Review->Visual_Inspection FTIR FT-IR Spectroscopy Visual_Inspection->FTIR Identity Tests HPLC_RT HPLC Retention Time Matching Visual_Inspection->HPLC_RT HPLC_Purity HPLC Purity Analysis Visual_Inspection->HPLC_Purity Purity & Assay Tests Water_Content Water Content (Karl Fischer) Visual_Inspection->Water_Content Residual_Solvents Residual Solvents (GC-HS) Visual_Inspection->Residual_Solvents Assay Assay vs. Primary Standard Visual_Inspection->Assay Release Release for Use FTIR->Release HPLC_RT->Release HPLC_Purity->Release Water_Content->Release Residual_Solvents->Release Assay->Release Working_Standard_Prep Preparation of Working Standards Release->Working_Standard_Prep Assay_Use Use in Assays Working_Standard_Prep->Assay_Use

Caption: Quality control workflow for an Andrographolide reference standard.

Andrographolide's Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Andrographolide exerts its potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates the key steps in this pathway and the points of intervention by Andrographolide.

Andrographolide NF-κB Signaling Pathway Inhibition cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Activation Receptor->IKK_Complex Signal Transduction IkB_Phosphorylation IκB Phosphorylation IKK_Complex->IkB_Phosphorylation IkB_Degradation IκB Degradation IkB_Phosphorylation->IkB_Degradation NFkB_Dimer NF-κB Dimer (p50/p65) IkB_Degradation->NFkB_Dimer Release of NFkB_Translocation Nuclear Translocation NFkB_Dimer->NFkB_Translocation NFkB_in_Nucleus NF-κB in Nucleus NFkB_Translocation->NFkB_in_Nucleus Andrographolide_Node Andrographolide Andrographolide_Node->IKK_Complex Inhibits Andrographolide_Node->NFkB_Dimer Inhibits DNA binding DNA_Binding Binding to DNA NFkB_in_Nucleus->DNA_Binding Gene_Transcription Transcription of Inflammatory Genes (e.g., COX-2, iNOS, Cytokines) DNA_Binding->Gene_Transcription

Caption: Andrographolide's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for in-house verification and use of the Andrographolide reference standard.

Identity Confirmation by Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To confirm the identity of the Andrographolide reference standard by comparing its infrared spectrum with that of a known, authentic standard.

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet of the Andrographolide reference standard. Mix approximately 1-2 mg of the standard with 100-200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument Setup: Use a calibrated FT-IR spectrometer. Set the scanning range from 4000 to 400 cm⁻¹.

  • Data Acquisition: Acquire the FT-IR spectrum of the KBr pellet.

  • Data Analysis: Compare the obtained spectrum with the reference spectrum provided by the supplier or from pharmacopeial databases. The positions and relative intensities of the absorption bands should be concordant with the reference spectrum. Key characteristic peaks for Andrographolide include those corresponding to hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the Andrographolide reference standard and to perform an assay against a primary standard if required.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., Acetonitrile:Water 40:60 v/v). The aqueous phase may be acidified with 0.1% phosphoric acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector at 223 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the Andrographolide reference standard in methanol (B129727) to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution using the same diluent.

  • System Suitability: Inject the standard solution multiple times (e.g., n=6). The system is suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%, and the tailing factor for the Andrographolide peak is not more than 1.5.

  • Data Analysis:

    • Purity: Inject the sample solution and determine the area of the Andrographolide peak and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Assay: Compare the peak area of the sample solution to that of the standard solution to determine the concentration and subsequently the assay value.

This guide provides a foundational understanding of the critical aspects of Andrographolide reference standards and their quality control. By utilizing well-characterized reference standards and implementing robust analytical methods, researchers and drug developers can ensure the integrity and reproducibility of their work, ultimately contributing to the advancement of new and effective therapies.

Navigating the Nuances of Neuroprotection: A Comparative Guide to the Reproducibility of Andrographolide's Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable neuroprotective agents is paramount. Andrographolide (B1667393), a bioactive diterpenoid lactone isolated from Andrographis paniculata, has emerged as a promising candidate, demonstrating a range of beneficial effects in preclinical models of neurodegenerative diseases. However, a critical examination of the existing literature reveals a landscape of both reproducible findings and notable inconsistencies. This guide provides an objective comparison of the experimental data on andrographolide's neuroprotective effects, with a focus on its reproducibility across different models and conditions.

Andrographolide's neuroprotective potential is primarily attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. Its ability to cross the blood-brain barrier further enhances its appeal as a therapeutic agent for central nervous system disorders.[1][2] Preclinical studies have explored its efficacy in models of cerebral ischemia, Alzheimer's disease, and Parkinson's disease, with many reporting positive outcomes.

This guide will delve into the nuances of these findings, presenting a comparative analysis of the experimental evidence to aid researchers in designing future studies and interpreting existing data.

A Tale of Two Doses: The Dichotomy in Cerebral Ischemia Models

The most striking example of conflicting results regarding andrographolide's neuroprotective effects lies in the context of cerebral ischemia. The evidence strongly suggests a dose-dependent effect, where low doses confer neuroprotection, while high doses may be detrimental.

A key study utilizing a permanent middle cerebral artery occlusion (pMCAO) model in rats demonstrated that a low dose of andrographolide (0.1 mg/kg), administered intraperitoneally one hour after occlusion, significantly reduced infarct volume by approximately 50% and improved neurological deficits.[3][4] In contrast, another study using a rat model of middle cerebral artery occlusion with reperfusion (MCAO/R) reported that a high dose of andrographolide (5 mg/kg) exacerbated brain injury.[5]

This discrepancy highlights the critical importance of dose-response studies in evaluating the therapeutic potential of andrographolide. The underlying mechanisms for this dual effect are not yet fully elucidated but may involve differential engagement of signaling pathways at varying concentrations.

Comparative Data in Cerebral Ischemia Models
Study AspectNeuroprotective Effect (Low Dose)Detrimental Effect (High Dose)
Animal Model Rat (pMCAO)Rat (MCAO with reperfusion)
Andrographolide Dose 0.1 mg/kg5 mg/kg
Route of Administration IntraperitonealNot specified
Timing of Administration 1 hour post-occlusionNot specified
Primary Outcome ~50% reduction in infarct volume, improved neurological scoreExacerbation of brain injury
Proposed Mechanism Suppression of NF-κB and microglial activation, reduction of pro-inflammatory cytokines (TNF-α, IL-1β)Induction of cerebral endothelial cell apoptosis
Experimental Protocols: Cerebral Ischemia

Neuroprotective Study (Low Dose):

  • Model: Permanent middle cerebral artery occlusion (pMCAO) in male Sprague-Dawley rats.

  • Procedure: The middle cerebral artery was permanently occluded by electrocoagulation.

  • Treatment: Andrographolide (0.1 mg/kg) or vehicle was administered intraperitoneally 1 hour after pMCAO.

  • Assessment: Neurological deficits were scored at 24 hours post-pMCAO. Infarct volume was measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Brain tissue was analyzed for markers of inflammation (microglial activation, TNF-α, IL-1β) and NF-κB activation.

Detrimental Effect Study (High Dose):

  • Model: Middle cerebral artery occlusion (MCAO) with reperfusion in rats.

  • Procedure: The MCA was occluded for a specific duration, followed by reperfusion.

  • Treatment: Andrographolide (5 mg/kg) was administered.

  • Assessment: Brain injury was evaluated, with a focus on cerebral endothelial cell apoptosis.

cluster_low_dose Low Dose Andrographolide cluster_high_dose High Dose Andrographolide Low_Dose Andrographolide (0.1 mg/kg) NFkB_Inhibition Inhibition of NF-κB Activation Low_Dose->NFkB_Inhibition Microglia_Inhibition Suppression of Microglial Activation Low_Dose->Microglia_Inhibition Cytokine_Reduction Reduced Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Inhibition->Cytokine_Reduction Microglia_Inhibition->Cytokine_Reduction Neuroprotection Neuroprotection (Reduced Infarct Volume) Cytokine_Reduction->Neuroprotection High_Dose Andrographolide (5 mg/kg) CEC_Apoptosis Induction of Cerebral Endothelial Cell Apoptosis High_Dose->CEC_Apoptosis Brain_Injury Exacerbated Brain Injury CEC_Apoptosis->Brain_Injury

Dose-dependent effects of andrographolide in cerebral ischemia.

A Matter of Time: Age-Dependent Efficacy in Alzheimer's Disease Models

In preclinical models of Alzheimer's disease, the neuroprotective effects of andrographolide appear to be influenced by the stage of the disease, suggesting a potential preventive rather than curative role.

A study using the AβPPswe/PS-1 transgenic mouse model found that andrographolide treatment in younger mice (7 months old) led to a reduction in Aβ levels and amyloid plaques, along with improved cognitive function. However, in older mice (12 months old) with established pathology, andrographolide did not reduce amyloid deposits, although it still provided some cognitive benefits.

Another study investigating andrographolide sulfonate in APP/PS1 mice showed that long-term treatment initiated before the onset of significant plaque pathology prevented cognitive decline and mitochondrial dysfunction, without altering the Aβ plaque load. These findings suggest that andrographolide and its derivatives may be more effective in the early stages of Alzheimer's disease by targeting mechanisms upstream of plaque deposition or by mitigating downstream pathological events.

Comparative Data in Alzheimer's Disease Models
Study AspectEarly-Stage Intervention (Younger Mice)Late-Stage Intervention (Older Mice)Andrographolide Sulfonate Intervention
Animal Model AβPPswe/PS-1 transgenic mice (7 months old)AβPPswe/PS-1 transgenic mice (12 months old)APP/PS1 transgenic mice
Key Findings Reduced Aβ levels and plaques, improved cognitive functionNo reduction in amyloid deposits, some cognitive improvementPrevented cognitive decline, reduced mitochondrial dysfunction, no effect on Aβ plaques
Proposed Implication Potential preventive effectLimited therapeutic effect on established pathologyNeuroprotection independent of plaque reduction
Experimental Protocols: Alzheimer's Disease
  • Model: AβPPswe/PS-1 double transgenic mice.

  • Treatment: Andrographolide administered to different age groups (e.g., 7 and 12 months old).

  • Assessment: Cognitive function evaluated using behavioral tests (e.g., Morris water maze). Brain tissue analyzed for Aβ plaque load, tau phosphorylation, and synaptic protein levels.

  • Andrographolide Sulfonate Study: APP/PS1 transgenic mice treated with andrographolide sulfonate for 7 months before Aβ plaque onset. Cognitive function, synaptic plasticity, and mitochondrial function were assessed.

cluster_early Early Stage AD Model cluster_late Late Stage AD Model Andrographolide Andrographolide Treatment Early_Pathology Early Aβ Pathology Andrographolide->Early_Pathology Established_Pathology Established Aβ Plaques Andrographolide->Established_Pathology Plaque_Reduction Reduced Aβ Levels & Plaques Early_Pathology->Plaque_Reduction Cognitive_Improvement_Early Improved Cognitive Function Plaque_Reduction->Cognitive_Improvement_Early No_Plaque_Reduction No Reduction in Amyloid Deposits Established_Pathology->No_Plaque_Reduction Cognitive_Improvement_Late Some Cognitive Improvement Established_Pathology->Cognitive_Improvement_Late

Age-dependent effects of andrographolide in an Alzheimer's model.

Consistent Anti-Inflammatory Effects in Parkinson's Disease and In Vitro Models

In contrast to the variable results in cerebral ischemia and Alzheimer's models, the neuroprotective effects of andrographolide in Parkinson's disease models appear to be more consistent, largely attributed to its potent anti-inflammatory properties.

Studies using the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease have consistently shown that andrographolide administration improves motor deficits and protects dopaminergic neurons in the substantia nigra. The proposed mechanism involves the inhibition of microglial activation and the subsequent reduction of pro-inflammatory mediators.

This is further supported by numerous in vitro studies using microglial cell cultures. Andrographolide has been shown to effectively inhibit the activation of microglia stimulated by lipopolysaccharide (LPS) or Aβ peptides, leading to a decrease in the production of nitric oxide, TNF-α, IL-1β, and other pro-inflammatory molecules. The inhibition of the NF-κB and JNK MAPK signaling pathways appears to be a key mechanism underlying these anti-inflammatory effects.

Experimental Protocols: Parkinson's Disease and Neuroinflammation
  • In Vivo Model: MPTP-induced mouse model of Parkinson's disease.

  • Procedure: Mice are treated with MPTP to induce dopaminergic neurodegeneration.

  • Treatment: Andrographolide is administered before or after MPTP treatment.

  • Assessment: Motor function is evaluated using tests like the rotarod and pole test. The number of dopaminergic neurons in the substantia nigra is quantified by tyrosine hydroxylase (TH) immunohistochemistry.

  • In Vitro Model: Primary microglial cultures or microglial cell lines (e.g., BV-2).

  • Procedure: Microglia are stimulated with LPS or Aβ peptides to induce an inflammatory response.

  • Treatment: Andrographolide is added to the cell culture medium.

  • Assessment: The production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-1β) is measured in the culture supernatant. The activation of signaling pathways like NF-κB and MAPK is assessed by Western blotting.

Inflammatory_Stimuli Inflammatory Stimuli (LPS, Aβ, MPTP) Microglia_Activation Microglial Activation Inflammatory_Stimuli->Microglia_Activation Signaling_Inhibition Inhibition of NF-κB & JNK MAPK Microglia_Activation->Signaling_Inhibition Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β) Microglia_Activation->Inflammatory_Mediators Andrographolide Andrographolide Andrographolide->Signaling_Inhibition Neuroprotection_PD Neuroprotection Andrographolide->Neuroprotection_PD Signaling_Inhibition->Inflammatory_Mediators Neuronal_Damage Dopaminergic Neuronal Damage Inflammatory_Mediators->Neuronal_Damage

Andrographolide's anti-inflammatory mechanism in neurodegeneration.

Conclusion and Future Directions

The neuroprotective effects of andrographolide are well-documented across a range of preclinical models. However, the reproducibility of these effects is contingent on several factors, most notably the dosage and the specific pathological context.

  • Dose is Critical: The conflicting results in cerebral ischemia models underscore the necessity of comprehensive dose-response studies. Future research should aim to define the therapeutic window for andrographolide and elucidate the molecular switches that determine its neuroprotective versus detrimental effects.

  • Timing Matters: In the context of Alzheimer's disease, andrographolide appears to be more effective as a preventive agent. This highlights the importance of considering the disease stage when designing clinical trials for neurodegenerative diseases.

  • Anti-inflammation as a Core Mechanism: The consistent anti-inflammatory effects of andrographolide, particularly in models of Parkinson's disease and in vitro neuroinflammation studies, suggest that targeting microglia-mediated inflammation is a robust and reproducible mechanism of its neuroprotective action.

For researchers and drug developers, this comparative guide emphasizes the need for a nuanced approach to studying andrographolide. A thorough understanding of the experimental conditions is crucial for interpreting the existing data and for designing future studies that can unlock the full therapeutic potential of this promising natural compound. Further research should focus on elucidating the precise molecular mechanisms underlying its dose- and context-dependent effects to pave the way for its successful clinical translation.

References

Safety Operating Guide

Proper Disposal Procedures for Andropanolide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of andropanolide (B146333), a labdane (B1241275) diterpenoid commonly used in research and drug development. These procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Hazard Assessment

Before handling this compound for disposal, it is crucial to understand its potential hazards. While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate potential risks. Therefore, it is imperative to handle it with caution.

Key Hazard Information:

  • Skin and Eye Irritation: May cause skin irritation (H315) and serious eye irritation (H319)[1].

  • Respiratory Irritation: May cause respiratory irritation (H335), particularly when dust is generated[1].

  • Toxicological Properties: The chemical, physical, and toxicological properties have not been thoroughly investigated.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:

  • Gloves: Chemical-resistant gloves (inspect before use).

  • Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).

  • Respiratory Protection: Required when dusts are generated.

  • Lab Coat: To protect from skin contact.

This compound Waste Characterization

Proper disposal begins with accurate identification and characterization of the waste.

PropertyDataSource
Chemical Name Andrographolide (B1667393)
Synonyms Andrograpanin
CAS Number 5508-58-7
Hazard Statements H315, H319, H335 (May vary by supplier)
Physical Form White to off-white powder
Solubility Soluble in methanol (B129727), acetone, chloroform, ether; slightly soluble in water

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting, storing, and disposing of this compound waste in a laboratory setting.

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification:

    • Identify all waste streams containing this compound, including pure (unused) chemical, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.

  • Container Selection:

    • Use a dedicated, leak-proof hazardous waste container made of a non-reactive material.

    • Ensure the container has a secure, tightly fitting screw cap.

    • Original product containers can be used for unused chemical waste.

  • Waste Collection:

    • Solid Waste:

      • Carefully place unused andrographolide powder and grossly contaminated items (e.g., weigh boats, contaminated wipes) into the designated solid waste container.

      • Avoid generating dust during transfer. If sweeping up a spill, use dry clean-up procedures and consider explosion-proof vacuums if necessary.

    • Liquid Waste:

      • Collect solutions containing this compound in a designated liquid hazardous waste container.

      • Do not mix with incompatible waste streams. Check your institution's guidelines for solvent compatibility.

    • Contaminated Sharps:

      • Dispose of any needles or other sharps contaminated with this compound in a designated sharps container for chemical waste.

    • Empty Containers:

      • Handle uncleaned, empty containers as you would the product itself. Triple rinse the container with a suitable solvent (e.g., methanol or acetone), collecting all rinsate as hazardous liquid waste. Once decontaminated, the container can be disposed of or recycled according to institutional policy.

Experimental Protocol: Waste Storage and Labeling
  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • The label must include:

      • The full chemical name: "Andrographolide Waste".

      • All components of a mixture, including solvents.

      • The associated hazards (e.g., "Irritant," "Toxic").

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a secondary containment bin.

    • The storage area should be secure and under the direct supervision of laboratory personnel.

    • Ensure incompatible wastes (e.g., acids and bases, oxidizers and flammables) are segregated.

Final Disposal Procedure
  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.

    • DO NOT dispose of this compound in the regular trash.

    • DO NOT allow the product to enter the environment.

  • Professional Disposal:

    • Waste material must be disposed of in accordance with all applicable national, state, and local regulations.

    • Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.

    • Ensure all paperwork and labeling are complete before the scheduled pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Andropanolide_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Bulk Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid decontaminate Triple Rinse with Suitable Solvent empty_container->decontaminate store_waste Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Waste decontaminate->collect_rinsate disposed_container Dispose of Cleaned Container per Institutional Policy decontaminate->disposed_container collect_rinsate->collect_liquid ehs_pickup Arrange Pickup via EHS / Licensed Waste Contractor store_waste->ehs_pickup

Caption: this compound Waste Disposal Workflow.

References

Comprehensive Safety and Handling Guide for Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for handling Andrographolide in a laboratory setting. The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining proper handling, storage, and disposal practices.

Hazard Identification

Andrographolide is a bioactive labdane (B1241275) diterpenoid and should be handled with care as its chemical, physical, and toxicological properties may not be thoroughly investigated.[1] Based on available Safety Data Sheets (SDS), the primary hazards are:

  • Skin Irritation : Causes skin irritation.[2][3]

  • Eye Irritation : Causes serious eye irritation.[2][3]

  • Respiratory Irritation : May cause respiratory irritation.

  • Allergic Reaction : May cause an allergic skin reaction.

It is crucial to consider this material hazardous until further information is available and to avoid all personal contact, including inhalation.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the primary line of defense against exposure. All PPE should be inspected before use to ensure it is clean and free of defects.

Protection Area Required PPE Specifications and Best Practices
Eye/Face Safety Goggles / Face ShieldUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). Wear chemical goggles and a face shield when there is a chance of splashing or dust generation.
Hands Chemical-resistant GlovesHandle with gloves inspected prior to use (e.g., PVC or nitrile rubber). Use proper glove removal technique to avoid skin contact. Do not wear leather or fabric gloves.
Body Protective Clothing / Laboratory CoatWear a lab coat or coveralls buttoned to the neck and wrist. Ensure sleeves are draped over gloves. For tasks with a higher risk of exposure, choose body protection in relation to the concentration and amount of the substance.
Respiratory Dust Mask / RespiratorRespiratory protection is required when dusts are generated. Use type N95 (US) or P1 (EN143) dust masks for nuisance levels of dust.

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation : Use only outdoors or in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed to minimize exposure.

Safe Handling Protocol:

  • Preparation : Before handling, ensure all required PPE is correctly worn. Read the Safety Data Sheet (SDS) thoroughly.

  • Avoid Contact : Avoid all personal contact, including breathing dust, fumes, or vapors. Do not get the substance in eyes, on skin, or on clothing.

  • Weighing/Measuring : When handling the solid powder, conduct operations in a well-ventilated area or a fume hood to prevent the generation and spread of dust.

  • Hygiene : Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.

Storage Requirements:

  • Store in a cool, dry, and well-ventilated place.

  • Keep containers tightly closed and sealed when not in use.

  • Store locked up and away from incompatible materials.

Emergency Procedures

First Aid Measures:

Exposure Route Immediate Action Required
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Get medical help if you feel unwell.
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.

Spill Management Protocol:

  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Protect : Wear full PPE, including respiratory protection, gloves, and eye protection.

  • Contain : Prevent the spill from entering drains or waterways. Cover the spill with an inert absorbent material like sand, earth, or vermiculite.

  • Clean-up : Use dry clean-up procedures and avoid generating dust. Sweep or vacuum up the material and place it into a suitable, closed, and labeled container for disposal.

  • Decontaminate : Clean the affected area thoroughly. Wash all protective clothing and equipment before storing and re-using.

Disposal Plan

  • Product Waste : Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable national and local laws and regulations. Do not dispose of together with household garbage or allow the product to reach the sewage system.

  • Contaminated Packaging : Handle uncleaned containers like the product itself. Dispose of as unused product.

Quantitative Data Summary

Toxicological Data:

Test Value Species
Oral TDLO50 ml/kgMouse
Intraperitoneal LD5011,460 mg/kgMouse
Data sourced from Cayman Chemical Safety Data Sheet.

Solubility Data:

Solvent Approximate Solubility
Ethanol0.2 mg/ml
DMSO3 mg/ml
Dimethyl formamide (B127407) (DMF)14 mg/ml
1:1 Solution of DMF:PBS (pH 7.2)0.5 mg/ml
Data sourced from Cayman Chemical Product Information. Aqueous solutions are not recommended for storage for more than one day.

Andrographolide Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep_sds Review SDS prep_ppe Inspect & Don PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_prepare Prepare Solution handle_weigh->handle_prepare post_clean Clean Workspace & Equipment handle_prepare->post_clean node_storage Store Securely (Cool, Dry, Ventilated) handle_prepare->node_storage post_ppe Doff & Clean/Dispose PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash node_disposal Dispose of Waste (Chemical & Contaminated PPE) per Regulations post_wash->node_disposal

Caption: Workflow for the safe handling of Andrographolide.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Andropanolide
Reactant of Route 2
Andropanolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.